Astragaloside VI
Description
Derived from Radix Astragali (AR) which is a commonly used medicinal herb for post-stroke disability in Traditional Chinese Medicine
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVEPQEIRRVKG-SXCMWBRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H78O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Astragaloside VI: A Deep Dive into its Pro-Neurogenic Mechanisms
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Astragaloside VI, a key active saponin isolated from the medicinal herb Radix Astragali, is emerging as a promising therapeutic agent for neurological disorders. Extensive research, particularly in the context of post-stroke recovery, has highlighted its potent pro-neurogenic capabilities. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the neurogenic effects of this compound, with a focus on its interaction with critical signaling pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Activation of Pro-Proliferative Signaling Cascades
The principal mechanism by which this compound promotes neurogenesis is through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is crucial for neural stem cell (NSC) proliferation and self-renewal.
EGFR/MAPK Signaling Pathway
This compound has been shown to up-regulate the expression of phosphorylated EGFR (p-EGFR) and phosphorylated MAPK (p-MAPK), leading to enhanced NSC self-renewal and proliferation in vitro without significantly affecting their differentiation into mature neurons or astrocytes.[1][3] In vivo studies using a transient cerebral ischemic rat model corroborated these findings, demonstrating that this compound treatment promoted neurogenesis and astrogenesis in the dentate gyrus, subventricular zone, and cortex.[1][3] The pro-proliferative effects of this compound were abolished by the co-administration of an EGFR inhibitor (gefitinib) and an ERK inhibitor (PD98059), confirming the critical role of this signaling pathway.[1][3]
NRG-1-Mediated MEK/ERK Pathway in Post-Stroke Depression
Further research has elucidated a more specific mechanism involving the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway, particularly in the context of post-stroke depression (PSD).[4][5] this compound treatment has been found to upregulate the expression of NRG-1, which in turn activates the downstream MEK/ERK signaling cascade.[5] This pathway is known to be crucial for neuronal survival and against apoptosis.[5] In a rat model of PSD, this compound administration significantly reduced depression-like behaviors and prevented the decrease in dopamine and 5-hydroxytryptamine levels in the brain.[5]
References
- 1. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The In Vitro Bioactivity of Astragaloside VI: A Technical Guide for Researchers
An in-depth exploration of the cellular and molecular mechanisms of Astragaloside VI, a promising saponin from Astragalus membranaceus, this document serves as a technical resource for researchers, scientists, and drug development professionals. It details the in vitro biological activities of this compound, focusing on its neuroprotective, wound healing, and osteogenic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Neuroprotective and Antidepressant-like Effects
This compound (AS-VI) has demonstrated significant neuroprotective and antidepressant-like activities in vitro, primarily through the modulation of key signaling pathways that govern neuronal survival, proliferation, and function.
Protection Against Corticosterone-Induced Neuronal Injury
In models of depression using corticosterone (CORT)-induced cytotoxicity in PC12 neuronal cells, this compound has been shown to have a protective effect. It attenuates apoptotic cell death and increases the levels of the neurotransmitters dopamine (DA) and 5-hydroxytryptamine (5-HT)[1][2][3]. The underlying mechanism involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK signaling pathway[1][2][3][4].
Promotion of Neural Stem Cell Proliferation
This compound promotes the proliferation and self-renewal of neural stem cells (NSCs) without affecting their differentiation into neurons or astrocytes[2][4][5][6]. This effect is mediated by the activation of the Epidermal Growth Factor Receptor (EGFR)/MAPK signaling cascade[2][4][5][6]. Treatment with AS-VI leads to increased expression of nestin, phosphorylated EGFR (p-EGFR), and phosphorylated MAPK (p-MAPK), as well as larger neurosphere formation[4][5][6]. These effects can be abolished by co-treatment with an EGFR inhibitor (gefitinib) or an ERK inhibitor (PD98059)[4][5][6].
Quantitative Data on Neuroprotective and Neurogenic Effects of this compound
| Cell Line | Treatment/Model | This compound Concentration | Observed Effect | Reference |
| PC12 | Corticosterone-induced cytotoxicity | Not specified in abstracts | Significant protective effect, increased DA and 5-HT levels, upregulation of NRG-1, p-MEK1, and p-ERK1/2 | [1][2][3] |
| Neural Stem Cells (NSCs) | Proliferation and self-renewal | 5, 10, 20, 100 nM | Dose-dependent increase in BrdU-positive cells, neurosphere diameter, and cell viability | [5] |
| Neural Progenitor Cells (NPCs) | Cell viability | 1, 10, 100, 1000 nM | Dose-dependent increase in cell viability | [5] |
| SH-SY5Y | H2O2-induced apoptosis | 50, 100, 200 µmol/l | Decreased Bax/Bcl-2 ratio, decreased α-synuclein expression, increased tyrosine hydroxylase expression |
Experimental Protocols
Corticosterone-Induced PC12 Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate PC12 cells in 96-well plates at a suitable density.
-
Model Induction: Treat cells with corticosterone (CORT) to induce cytotoxicity.
-
This compound Treatment: Concurrently or post-CORT treatment, add varying concentrations of this compound.
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Neural Stem Cell (NSC) Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Culture NSCs in a suitable medium.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 10, 20, 100 nM) for a specified time (e.g., 24 hours).
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the culture medium and incubate to allow for incorporation into the DNA of proliferating cells.
-
Immunostaining: Fix and permeabilize the cells, followed by incubation with an anti-BrdU antibody.
-
Visualization: Use a fluorescently labeled secondary antibody to detect the BrdU-positive cells.
-
Quantification: Count the percentage of BrdU-positive cells using fluorescence microscopy.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Lyse treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRG-1, p-MEK1, p-ERK1/2, nestin, p-EGFR, p-MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HPLC Analysis of Neurotransmitters
-
Sample Preparation: Collect the cell culture supernatant or cell lysate.
-
Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a mobile phase tailored for the separation of dopamine and 5-HT.
-
Detection: Employ an electrochemical detector for sensitive and selective quantification of dopamine and 5-HT.
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of the neurotransmitters.
Signaling Pathway Diagrams
References
- 1. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.hku.hk [hub.hku.hk]
- 5. researchgate.net [researchgate.net]
- 6. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside VI: A Comprehensive Technical Overview
Introduction
Astragaloside VI is a naturally occurring cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, a prominent herb in traditional Chinese medicine. This document provides a detailed technical guide on the chemical structure, biological activities, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex glycoside with a large cycloartane skeleton. Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C47H78O19 | [1][2] |
| Molecular Weight | 947.1 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Monoisotopic Mass | 946.51373025 Da | [1] |
Biological Activity and Signaling Pathways
This compound has demonstrated significant neuroprotective effects, particularly in the context of post-stroke depression.[3][4] Research indicates that it may exert its therapeutic effects by modulating specific signaling pathways.
NRG-1/MEK/ERK Signaling Pathway
A key mechanism of action for this compound involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[3][4] This pathway is crucial for neuronal cell survival. In models of post-stroke depression, this compound treatment has been shown to restore reduced levels of NRG-1 and increase the phosphorylation of MEK1 and ERK1/2, which is consistent with the activation of this pro-survival pathway.[3]
Quantitative Data
The neuroprotective effects of this compound have been quantified in animal models of post-stroke depression. The tables below summarize the impact of this compound on neurotransmitter levels in the hippocampus and striatum of rats.
Table 1: Effect of this compound on Neurotransmitter Levels in the Hippocampus of PSD Rats [3]
| Group | Dopamine (DA) (μg/mg) | 5-Hydroxytryptamine (5-HT) (μg/mg) |
| Sham | 1.816 ± 0.112 | 0.529 ± 0.026 |
| MCAO | 2.212 ± 0.182 | 0.651 ± 0.005 |
| PSD | 1.196 ± 0.029 | 0.325 ± 0.006 |
| PSD + AsVI | 2.165 ± 0.188 | 0.484 ± 0.016 |
Table 2: Effect of this compound on Neurotransmitter Levels in the Striatum of PSD Rats [3]
| Group | Dopamine (DA) (μg/mg) | 5-Hydroxytryptamine (5-HT) (μg/mg) |
| Sham | 2.821 ± 0.099 | 0.658 ± 0.019 |
| MCAO | 2.450 ± 0.040 | 0.484 ± 0.007 |
| PSD | 1.633 ± 0.008 | 0.315 ± 0.0005 |
| PSD + AsVI | 2.165 ± 0.188 | 0.484 ± 0.016 |
Data are presented as Mean ± SD. PSD: Post-Stroke Depression; MCAO: Middle Cerebral Artery Occlusion; AsVI: this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the biological activity of this compound.
Post-Stroke Depression (PSD) Rat Model
A model of post-stroke depression was established in male Sprague-Dawley rats.[3]
-
Middle Cerebral Artery Occlusion (MCAO): An MCAO stroke model was induced in healthy male Sprague-Dawley rats using the intraluminal suture method.[3] Anesthesia was induced with 4% isoflurane with 64% N2O and 30% O2.[3]
-
Chronic Unpredictable Mild Stress (CUMS): Following the MCAO procedure, rats were housed in isolation and subjected to a chronic unpredictable mild stress regimen to induce depressive-like behaviors.[3]
-
Treatment: A cohort of PSD rats was treated with this compound.[3]
-
Behavioral and Biochemical Analysis: The effects of this compound were assessed through a series of behavioral tests for depression, and brain tissues were collected for biochemical analyses, including HPLC and Western blotting.[3]
In Vitro Corticosterone-Induced Depression Model
The antidepressant properties of this compound were also investigated in vitro.[3]
-
Cell Culture: PC12 cells were used for this assay.[3]
-
Induction of Depression Model: A major depression model was induced using corticosterone (CORT).[3]
-
Treatment: CORT-induced PC12 cells were treated with this compound.[3]
-
Analysis: The protective effects of this compound were evaluated using a CCK-8 assay for cell viability. The release of dopamine (DA) and 5-hydroxytryptamine (5-HT) was measured by HPLC. Protein expression of NRG-1, p-MEK1, and p-ERK1/2 was analyzed by Western blotting.[3]
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
The levels of dopamine and 5-HT in rat brain tissues and PC12 cells were measured using HPLC analysis.[3] This technique allows for the separation, identification, and quantification of these neurotransmitters.
Western Blotting for Protein Expression Analysis
The protein expression levels of NRG-1, p-MEK1, and p-ERK1/2 in rat brain tissues and PC12 cells were determined by Western blotting.[3] This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.
References
- 1. This compound | C47H78O19 | CID 71448940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C47H78O19) [pubchemlite.lcsb.uni.lu]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Astragaloside VI: A Technical Guide to its Botanical Sources, Natural Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Astragaloside VI, a bioactive saponin of significant interest in pharmaceutical research and development. The document details its primary botanical sources, available data on its natural abundance, and methodologies for its extraction and quantification.
Botanical Sources of this compound
This compound is a cycloartane-type triterpenoid saponin found primarily in the roots of several species of the Astragalus genus, a large and complex group of flowering plants in the legume family (Fabaceae). The most well-documented botanical sources of this compound are:
-
Astragalus membranaceus (Fisch.) Bge. [1]
-
Astragalus membranaceus var. mongholicus (Bge.) P.K.Hsiao (synonym: Astragalus mongholicus Bunge)[1][2]
These species are the principal sources of the traditional Chinese medicinal herb known as Radix Astragali or Huangqi. The roots of these plants are harvested, typically after several years of growth, to extract a complex mixture of bioactive compounds, including various astragalosides.
Natural Abundance of this compound
Quantitative data specifically for this compound is not as widely reported as for other major astragalosides like Astragaloside IV. However, studies on the distribution of astragalosides in the roots of Astragalus species provide valuable insights into the likely abundance of this compound. The concentration of these saponins is known to vary depending on the plant part, cultivation age, and geographical origin.
Table 1: Distribution of Major Astragalosides in Different Root Tissues of Astragalus membranaceus
| Root Tissue | Astragaloside I (mg/g DW) | Astragaloside II (mg/g DW) | Astragaloside III (mg/g DW) | Astragaloside IV (mg/g DW) |
| Periderm | - | - | - | - |
| Cortex | - | - | - | - |
| Xylem | - | - | - | - |
| Total Root | - | 2.09 | - | 0.58 |
| Leaf | 0.07 - 0.11 | - | - | 0.04 |
| Stem | - | - | - | 0.23 |
| Flower | - | - | - | 0.27 |
Data for Astragalosides I, II, and IV are from a study on Astragalus membranaceus and are presented to illustrate the general distribution of these compounds. The highest concentrations of astragalosides are typically found in the root.[3] It is important to note that the periderm (outer bark) and cortex of the root generally contain higher concentrations of total astragalosides compared to the xylem (the central woody part).[3]
Table 2: Variation of Total Astragaloside Content in Astragalus membranaceus with Cultivation Time
| Cultivation Age | Total Astragalosides (µg/g) |
| 2 Years | 1701 |
| 3 Years | 645 |
This data indicates that the concentration of total astragalosides can be significantly influenced by the age of the plant at harvest, with two-year-old roots showing a higher concentration in this particular study.[4]
A study by Qi et al. (2006) developed a method for the simultaneous analysis of seven astragalosides, including this compound, in Radix Astragali and its preparations by HPLC-ESI-TOF-MS, suggesting that quantitative data for this compound is attainable with appropriate analytical methods.[5]
Experimental Protocols
The extraction and quantification of this compound require specialized analytical techniques due to its complex structure and the presence of other related saponins in the plant matrix.
Extraction of Astragalosides from Plant Material
A general procedure for the extraction of astragalosides from the dried roots of Astragalus species is as follows:
-
Pulverization: The dried roots are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with 100% methanol.[6] Other methods may use aqueous ethanol solutions.
-
Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent.
-
Purification (Optional but Recommended): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography to remove interfering substances and enrich the astragaloside fraction.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method for the simultaneous quantification of multiple astragalosides, including this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic compounds.
-
Flow Rate: Approximately 0.3 - 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated or sodiated molecule of this compound) and a specific product ion that is formed upon fragmentation.
-
Precursor Ion for Astragaloside IV (as a reference): m/z 806.9 [M+Na]⁺.[7] A similar adduct would be targeted for this compound.
-
Product Ions: These are determined by infusing a standard of this compound into the mass spectrometer and identifying the most stable and abundant fragment ions.
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas are optimized to achieve maximum signal intensity for the analyte.[7]
Data Analysis:
-
A calibration curve is constructed using certified reference standards of this compound at known concentrations.
-
The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Signaling Pathways Modulated by this compound
Recent research has highlighted the ability of this compound to modulate specific intracellular signaling pathways, which are believed to underlie its therapeutic effects.
Upregulation of the NRG-1-Mediated MEK/ERK Pathway
This compound has been shown to ameliorate post-stroke depression, at least in part, by upregulating the Neuregulin-1 (NRG-1)-mediated MEK/ERK pathway.[5][8][9]
Caption: this compound upregulates the NRG-1-mediated MEK/ERK signaling pathway.
This pathway is crucial for neuronal survival, differentiation, and plasticity. By upregulating NRG-1, this compound can enhance the activation of this pro-survival pathway, which may contribute to its neuroprotective effects.
Experimental Workflow for Investigating Signaling Pathway Activation
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on a specific signaling pathway in a cell-based model.
Caption: Workflow for analyzing the effect of this compound on signaling pathways.
This workflow allows researchers to determine if this compound treatment leads to an increase in the phosphorylated (activated) forms of key proteins in the signaling cascade, such as MEK and ERK.
Conclusion
This compound is a promising bioactive compound derived from the roots of Astragalus species. While further research is needed to fully elucidate its natural abundance and therapeutic potential, the analytical methods and understanding of its mechanisms of action are rapidly advancing. This technical guide provides a foundational understanding for researchers and professionals engaged in the study and development of this and other related natural products.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Frontiers | Quality Control of Radix Astragali (The Root of Astragalus membranaceus var. mongholicus) Along Its Value Chains [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Simultaneous analysis of seven astragalosides in Radix Astragali and related preparations by liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantitative Analysis of Astragaloside in the <EM>Astragalus </EM>Samples by Semi-LC/MS [zpxb.xml-journal.net]
- 9. Determination and quantification of astragalosides in Radix Astragali and its medicinal products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Astragaloside VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside VI (AS-VI), a triterpenoid saponin derived from the medicinal herb Radix Astragali, is emerging as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for post-stroke therapy, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its neuroprotective and wound-healing effects. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action.
Pharmacological Properties and Mechanisms of Action
This compound exhibits a range of pharmacological activities, primarily centered on neuroprotection and tissue regeneration. Its mechanisms of action involve the activation of critical signaling cascades that promote cell survival, proliferation, and functional recovery.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, particularly in the context of post-stroke depression and transient cerebral ischemic injury.[1]
-
Amelioration of Post-Stroke Depression (PSD): In animal models of PSD, AS-VI treatment has been shown to reduce depression-like behaviors.[1] This effect is attributed to its ability to increase the levels of the neurotransmitters dopamine (DA) and 5-hydroxytryptamine (5-HT) in the brain.[1] Furthermore, AS-VI protects neuronal cells from corticosterone-induced apoptosis, a key factor in the pathophysiology of depression.[1]
-
Promotion of Neurogenesis: AS-VI promotes the proliferation of neural stem cells (NSCs) and enhances neurogenesis in the brain following transient cerebral ischemic injury.[1] This contributes to the repair of neurological functions, including spatial learning, memory, and motor function.[1]
Wound Healing Properties
This compound has also been identified as a potent promoter of wound healing. It enhances the proliferation and migration of skin cells, such as human HaCaT keratinocytes and human dermal fibroblasts (HDF), which are crucial for the wound closure process.
Signaling Pathways
The pharmacological effects of this compound are mediated through the activation of specific signaling pathways. Understanding these pathways is critical for the development of targeted therapeutic strategies.
NRG-1/MEK/ERK Pathway
In the context of post-stroke depression, this compound upregulates the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[1] NRG-1 is a neurotrophic factor that, upon binding to its receptor, initiates a signaling cascade involving MEK1 and ERK1/2, which are crucial for neuronal cell survival.[1] By activating this pathway, AS-VI helps to mitigate the neuronal damage and neurotransmitter imbalances associated with PSD.[1]
EGFR/MAPK Signaling Pathway
The wound-healing and neurogenic effects of this compound are mediated by the activation of the Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] AS-VI has been shown to be a potent activator of EGFR, leading to the downstream phosphorylation of ERK, a key component of the MAPK pathway. This signaling cascade is essential for promoting cell proliferation and migration in both skin cells and neural stem cells.
References
Astragaloside IV in EGFR/MAPK Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties. A growing body of evidence suggests that AS-IV exerts its effects by modulating key cellular signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) cascades emerging as critical targets. This technical guide provides an in-depth overview of the current understanding of AS-IV's role in the EGFR/MAPK signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions.
Core Mechanism of Action: The Role of Astragaloside IV in the EGFR/MAPK Axis
The precise mechanism by which Astragaloside IV modulates the EGFR/MAPK signaling pathway is an active area of investigation, with current evidence pointing towards both indirect and potentially direct modes of action.
One prominent mechanism suggests that AS-IV does not directly bind to EGFR but instead stimulates the release of heparin-binding epidermal growth factor (HB-EGF).[1] This released HB-EGF then acts as a ligand, leading to the transactivation of EGFR.[1] Upon activation, EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain, initiating downstream signaling cascades.
Conversely, computational studies employing molecular docking have predicted that AS-IV may directly interact with EGFR, exhibiting strong hydrogen bond interactions.[2] This suggests a potential direct binding mechanism, although this is yet to be conclusively validated through in vitro kinase or competitive binding assays.
Following EGFR activation, the signal is transduced through the MAPK pathway, which comprises several distinct cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Numerous studies have demonstrated that AS-IV can modulate the phosphorylation and activation of key proteins within these cascades, often in a dose-dependent manner.[3][4] The specific downstream effects of AS-IV on the MAPK pathway appear to be context-dependent, varying with cell type and the specific pathological condition being investigated. In many cancer models, AS-IV has been shown to inhibit the MAPK/ERK pathway, thereby suppressing tumor progression.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of Astragaloside IV on cell viability and protein expression within the EGFR/MAPK pathway.
Table 1: Effect of Astragaloside IV on Cell Viability
| Cell Line | Assay | Concentration of AS-IV | Effect | Reference |
| U251 (Glioma) | Not specified | Dose-dependent | Inhibition of proliferation | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | CCK-8 | 12 and 24 ng/mL | Significant inhibition of proliferation | [5] |
| Glomerular Endothelial Cells | MTT | Concentration-dependent | Inhibition of cell viability | [6] |
| Chronic Glomerulonephritis Rat Mesangial Cells | CCK-8 | 10, 20, and 40 µg/mL | Dose-dependent inhibition of LPS-induced proliferation | [7] |
Table 2: Effect of Astragaloside IV on Protein Phosphorylation and Expression
| Cell/Tissue Type | Target Protein | Concentration of AS-IV | Effect | Reference |
| Diabetic Rat Renal Tissues | p-ERK, p-JNK, p-p38 | 20, 40, or 80 mg/kg | Inhibition of phosphorylation | [4] |
| Glioma U251 cells | MAPK/ERK pathway | Not specified | Weakened activation | [3] |
| HEK293 and HEK-neo cells | ERK | Time- and dose-dependent | Induced phosphorylation | [8] |
| PC12 cells (Aβ25-35-treated) | p-p38 MAPK | Not specified | Decreased expression | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of Astragaloside IV's role in EGFR/MAPK signaling.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be utilized, including but not limited to human glioma cell lines (e.g., U251), non-small cell lung cancer cells (e.g., A549, H1299), and renal cells.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Astragaloside IV Preparation: AS-IV is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the culture medium should be kept below a non-toxic level (e.g., <0.1%).
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of AS-IV or vehicle control (DMSO) for the desired duration of the experiment.
Western Blot Analysis for Protein Phosphorylation and Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of AS-IV for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm).
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Immunoprecipitation
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The protein lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody against the protein of interest (e.g., EGFR) overnight at 4°C. Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: The eluted proteins are then analyzed by Western blotting as described above, using an antibody against phosphotyrosine to detect the phosphorylation status of the immunoprecipitated protein.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR/MAPK signaling pathway and points of modulation by Astragaloside IV.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for assessing cell viability using MTT or CCK-8 assays.
Conclusion and Future Directions
Astragaloside IV demonstrates significant potential as a modulator of the EGFR/MAPK signaling pathway. Its ability to influence cell proliferation, survival, and other critical cellular processes makes it a compelling candidate for further investigation, particularly in the context of oncology and inflammatory diseases.
Future research should focus on several key areas:
-
Clarifying the Direct Interaction with EGFR: Definitive studies, such as in vitro kinase assays and competitive binding assays, are needed to confirm or refute the direct binding of AS-IV to EGFR and to determine its binding affinity and potential as a direct inhibitor or allosteric modulator.
-
Elucidating the HB-EGF Release Mechanism: Further investigation is required to understand the precise molecular mechanisms by which AS-IV stimulates the release of HB-EGF.
-
In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are necessary to validate the therapeutic potential of AS-IV in relevant disease models and to characterize its pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Exploring the synergistic effects of AS-IV with existing EGFR inhibitors or other chemotherapeutic agents could lead to novel and more effective treatment strategies.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Astragaloside IV. The detailed protocols and summarized data offer a practical starting point for further exploration of this promising natural compound and its role in the critical EGFR/MAPK signaling pathway.
References
- 1. EGFR mediates astragaloside IV-induced Nrf2 activation to protect cortical neurons against in vitro ischemia/reperfusion damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV delayed the epithelial-mesenchymal transition in peritoneal fibrosis by inhibiting the activation of EGFR and PI3K-AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astragaloside IV improves renal function and alleviates renal damage and inflammation in rats with chronic glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragaloside IV ameliorates endoplasmic reticulum stress-induced apoptosis of Aβ25-35-treated PC12 cells by inhibiting the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Astragaloside IV in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological dysfunction.[1][2] Astragaloside IV (AS-IV), a primary active saponin extracted from the traditional Chinese medicinal herb Astragalus membranaceus, has emerged as a promising neuroprotective agent in preclinical stroke models.[1][3][4][5] This technical guide provides an in-depth overview of the neuroprotective effects of AS-IV, focusing on its mechanisms of action, supported by quantitative data from various experimental models, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Efficacy of Astragaloside IV in Stroke Models
Numerous studies have demonstrated the potent neuroprotective effects of Astragaloside IV in both in vivo and in vitro models of ischemic stroke. The following tables summarize the key quantitative findings from this body of research, providing a comparative overview of its efficacy across different experimental paradigms.
Table 1: Effect of Astragaloside IV on Infarct Volume and Neurological Deficits in Animal Models of Stroke
| Animal Model | AS-IV Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Rat (MCAO) | 20 mg/kg | Intraperitoneal | 58.8% | Significant decrease in mNSS and Zea Longa scores | [6] |
| Rat (MCAO) | 20 mg/kg | Intraperitoneal | Not specified, but significant | Significant improvement in neurological function | [1] |
| Mouse (dMCAO) | 20 mg/kg/day | Intraperitoneal | Significant reduction at 14 days | Significant improvement in Rotarod test and mNSS | [7] |
| Rat (MCAO/R) | Not Specified | Not Specified | Significant reduction | Significant improvement in neurological deficits | [8] |
| Rat (MCAO/R) | Not Specified | Not Specified | Significant reduction | Not specified | [4] |
MCAO: Middle Cerebral Artery Occlusion; dMCAO: distal Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; mNSS: modified Neurological Severity Score.
Table 2: Modulation of Key Molecular Markers by Astragaloside IV in Stroke Models
| Model | AS-IV Dosage | Molecular Marker | Effect | Pathway Implication | Reference |
| Rat (MCAO) | 20 mg/kg | TNF-α, IL-1β, IL-6, NF-κB | Decreased | Anti-inflammatory | [1][3][9] |
| Rat (MCAO) | 20 mg/kg | SLC7A11, GPX4 | Increased | Anti-ferroptosis | [1][9] |
| Rat (MCAO) | 20 mg/kg | Lipid ROS | Decreased | Antioxidant | [1] |
| Rat (MCAO) | 20 mg/kg | Nrf2, HO-1 | Increased protein expression | Nrf2/HO-1 Pathway | [1][9] |
| SH-SY5Y cells (OGD/R) | Not Specified | p-JAK2, p-STAT3 | Increased | JAK2/STAT3 Pathway | [2] |
| Mouse (Stroke) | Not Specified | IL-17 | Decreased | Wnt Pathway | [10] |
| Rat (CIR) | Not Specified | SIRT1 | Increased | Sirt1/Mapt Pathway | [8] |
| Mouse Endothelial Cells (OGD) | Not Specified | VEGF | Increased | PI3K/Akt/mTOR Pathway | [11] |
| Rat (CIRI) | Not Specified | p-JNK, Bid, Cytochrome C, Caspase-3 | Decreased | Anti-apoptotic (JNK/Bid) | [12] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; NF-κB: Nuclear Factor kappa B; SLC7A11: Solute Carrier Family 7 Member 11; GPX4: Glutathione Peroxidase 4; ROS: Reactive Oxygen Species; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1; p-JAK2: phosphorylated Janus kinase 2; p-STAT3: phosphorylated Signal transducer and activator of transcription 3; IL-17: Interleukin-17; SIRT1: Sirtuin 1; Mapt: Microtubule Associated Protein Tau; VEGF: Vascular Endothelial Growth Factor; p-JNK: phosphorylated c-Jun N-terminal kinase; Bid: BH3 interacting-domain death agonist; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; CIR: Cerebral Ischemia/Reperfusion; CIRI: Cerebral Ischemia-Reperfusion Injury.
Key Signaling Pathways in Astragaloside IV-Mediated Neuroprotection
Astragaloside IV exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams illustrate the key pathways implicated in its mechanism of action.
References
- 1. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Anti‐Apoptotic Effects and Mechanisms of Astragaloside IV in a Rat Model of Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV for Experimental Focal Cerebral Ischemia: Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Astragaloside IV promotes cerebral angiogenesis and neurological recovery after focal ischemic stroke in mice via activating PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Astragaloside IV Exerts Cognitive Benefits and Promotes Hippocampal Neurogenesis in Stroke Mice by Downregulating Interleukin-17 Expression via Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV promotes cerebral angiogenesis and neurological recovery after focal ischemic stroke in mice via activating PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Astragaloside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside IV (AS-IV) is a major active saponin isolated from the dried roots of Astragalus membranaceus, a perennial plant used for centuries in traditional Chinese medicine. Emerging scientific evidence has highlighted the potent anti-inflammatory properties of AS-IV, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of Astragaloside IV, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Core Anti-inflammatory Mechanisms
Astragaloside IV exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the suppression of the NLRP3 inflammasome and modulation of the JAK-STAT pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Astragaloside IV has been shown to potently inhibit this pathway at multiple levels.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. AS-IV has been demonstrated to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][2] This ultimately leads to a significant reduction in the expression of NF-κB target genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Astragaloside IV has been shown to suppress the phosphorylation of key kinases within these cascades.[3][4] By inhibiting the activation of ERK1/2 and JNK, AS-IV can downregulate the expression of various inflammatory mediators and matrix metalloproteinases (MMPs).[5]
Regulation of the JAK-STAT and NLRP3 Inflammasome Pathways
Recent studies have expanded the known mechanisms of AS-IV to include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome. AS-IV has been found to inhibit the JAK2/STAT6 signaling pathway, which is implicated in allergic inflammation.[6] Furthermore, AS-IV can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Astragaloside IV has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.
Table 1: In Vivo Studies on the Anti-inflammatory Effects of Astragaloside IV
| Model Organism | Inflammatory Stimulus | AS-IV Dosage | Outcome Measure | Result | Reference |
| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Serum TNF-α levels | ↓ 49% | [1] |
| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Serum MCP-1 levels | ↓ 82% | [1] |
| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Lung VCAM-1 mRNA | ↓ 73% | [1] |
| Mice | Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | Lung IL-6 mRNA | ↓ 83% | [1] |
| Rats | Necrotizing Enterocolitis | 50 and 75 mg/kg (oral) | Serum TNF-α, IL-1β, IL-6 | Significant ↓ | [8] |
| Mice | Imiquimod (Psoriasis model) | Topical application | Serum IL-6 and TNF-α | Significant ↓ | [9] |
| Rats | D-galactosamine/LPS | Not specified | Monocyte/macrophage autophagy | Reduced | [10] |
Table 2: In Vitro Studies on the Anti-inflammatory Effects of Astragaloside IV
| Cell Type | Inflammatory Stimulus | AS-IV Concentration | Outcome Measure | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 100 µg/mL | E-selectin and VCAM-1 expression | Significant ↓ | [2] |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α/IL-4 | Not specified | CCL5, MCP-1, IL-6, IL-8 levels | Significant ↓ | [4] |
| Human Epidermal Keratinocytes (NHEKs) | M5 Cytokine Mix | Not specified | IL-1β, IL-6, IL-8, TNF-α, IL-23, MCP-1 expression | Significant ↓ | [9] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α and IL-6 production | Significant ↓ | [4] |
| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | Not specified | iNOS and COX-2 expression | Reduced | [2] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of Astragaloside IV, this section provides detailed methodologies for key experiments cited in the literature.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.
Protocol:
-
Sample Preparation: Serum samples from animal models or cell culture supernatants are collected and centrifuged to remove debris.
-
ELISA Procedure: Commercially available quantitative colorimetric sandwich ELISA kits are used according to the manufacturer's instructions.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
Incubation: Samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[1][3][11]
Western Blot Analysis of Signaling Proteins
Objective: To detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.[12][13][14]
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASTRAGALOSIDE Ⅳ MODULATES GUT MACROPHAGES M1/M2 POLARIZATION BY RESHAPING GUT MICROBIOTA AND SHORT CHAIN FATTY ACIDS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Alleviates Liver Inflammation, Oxidative Stress and Apoptosis to Protect Against Experimental Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Astragaloside IV ameliorates necrotizing enterocolitis by attenuating oxidative stress and suppressing inflammation via the vitamin D3-upregulated protein 1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV suppresses the proliferation and inflammatory response of human epidermal keratinocytes and ameliorates imiquimod-induced psoriasis-like skin damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of the pharmacological effects of astragaloside IV and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Astragaloside IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside IV: A Comprehensive Technical Guide to its Application in Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside IV (AS-IV), a primary active saponin extracted from the medicinal herb Astragalus membranaceus, has garnered significant attention for its potent therapeutic properties. Historically used in traditional Chinese medicine for its immune-modulatory and vitality-enhancing effects, modern research has elucidated its multifaceted role in promoting tissue repair and regeneration. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with AS-IV's efficacy in wound healing. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring natural compounds for dermatological and regenerative medicine applications.
Mechanism of Action in Wound Healing
Astragaloside IV orchestrates a complex and coordinated response that accelerates wound closure and improves the quality of repaired tissue. Its therapeutic effects can be categorized into several key areas: promotion of cell proliferation and migration, enhancement of angiogenesis, modulation of the inflammatory response, and anti-scarring activity.
Enhanced Cell Proliferation and Migration
AS-IV has been shown to stimulate the proliferation and migration of key cellular players in the wound healing cascade, including keratinocytes and fibroblasts. This is a critical step for re-epithelialization and the formation of new granulation tissue.
Promotion of Angiogenesis
The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is essential for supplying nutrients and oxygen to the wound bed. AS-IV promotes angiogenesis, thereby supporting the metabolic demands of tissue regeneration.
Anti-Scarring Properties
One of the most significant advantages of Astragaloside IV in wound healing is its ability to reduce scar formation. It achieves this by modulating the deposition and remodeling of the extracellular matrix (ECM), particularly by regulating the ratio of collagen type I to type III and inhibiting the transition of fibroblasts into myofibroblasts.
Quantitative Data on the Efficacy of Astragaloside IV
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent and time-dependent effects of Astragaloside IV on key wound healing parameters.
| In Vitro Studies: Keratinocyte Migration | |||
| Cell Type | AS-IV Concentration | Time Point | Effect |
| Keratinocytes | 100 μmol/L | 48 hours | 2-fold increase in recovery rate compared to control (P<0.01)[1][2] |
| Keratinocytes | 100 μmol/L | 96 hours | 3-fold increase in recovery rate compared to control (P<0.01)[1][2] |
| HaCaT Keratinocytes | 25 μM | 48 hours | Significant promotion of migration (wound healing and transwell assays)[3] |
| In Vivo Studies: Wound Closure | |||
| Animal Model | AS-IV Treatment | Time Point | Effect |
| Rat skin excision model | Topical application | Day 6 | 21% wound recovery compared to 8% in the blank control group[1][2] |
| Anti-Scarring Effects | |||
| Cell Type/Model | AS-IV Concentration | Parameter | Effect |
| Fibroblasts | 25-100 μmol/L | Collagen I/III ratio | Dose-dependent decrease[1][2] |
| Fibroblasts | 25-100 μmol/L | TGF-β1 secretion | Dose-dependent decrease[1][2] |
Key Signaling Pathways Modulated by Astragaloside IV
Astragaloside IV exerts its pro-healing and anti-fibrotic effects by modulating several key intracellular signaling pathways.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis and scar formation. TGF-β1 promotes the differentiation of fibroblasts into myofibroblasts, leading to excessive collagen deposition. Astragaloside IV has been shown to inhibit this pathway, thereby reducing scar formation[4][5][6].
Caption: Astragaloside IV inhibits the TGF-β/Smad pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and angiogenesis. Astragaloside IV activates this pathway in endothelial cells, promoting the formation of new blood vessels in the wound bed[7][8][9][10][11].
Caption: Astragaloside IV promotes angiogenesis via the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and inflammation. Astragaloside IV can modulate this pathway to promote keratinocyte proliferation and migration while suppressing inflammatory responses[12][13][14][15][16].
Caption: Astragaloside IV modulates the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Astragaloside IV in wound healing.
In Vitro Scratch Wound Healing Assay
This assay is used to assess the effect of AS-IV on the migration of keratinocytes or fibroblasts.
Caption: Workflow for a scratch wound healing assay.
Protocol:
-
Seed HaCaT keratinocytes or human dermal fibroblasts into a 24-well plate and culture until a confluent monolayer is formed[17].
-
Create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip[18].
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris[17].
-
Replace the PBS with fresh culture medium containing various concentrations of Astragaloside IV (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope[19].
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Protocol:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Pre-coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion) or leave uncoated (for migration)[20][21].
-
Resuspend the fibroblasts in serum-free medium and seed them into the upper chamber of the Transwell insert[22][23].
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum) and different concentrations of Astragaloside IV[20].
-
Incubate the plate for 24 hours to allow for cell migration[20].
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet[22].
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins involved in the signaling pathways modulated by AS-IV.
Caption: General workflow for Western blot analysis.
Protocol for p-Smad2/3 and Smad2/3:
-
Culture fibroblasts and treat with TGF-β1 in the presence or absence of various concentrations of Astragaloside IV.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[24].
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane[25].
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C[24][26].
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
In Vivo Excisional Wound Healing Model
This animal model is used to evaluate the in vivo efficacy of AS-IV on wound healing.
Protocol:
-
Anesthetize Sprague-Dawley rats and create a full-thickness excisional wound (e.g., 1 cm diameter) on the dorsal side[27][28][29].
-
Topically apply a hydrogel or cream formulation containing Astragaloside IV (e.g., 1% w/w) to the wound daily. The control group receives the vehicle alone.
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) to measure the rate of wound closure.
-
On day 14, euthanize the animals and harvest the wound tissue for histological analysis[29].
-
Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration[30].
-
Use Masson's Trichrome staining to evaluate collagen deposition and organization[30][31].
-
Perform immunohistochemistry for markers of angiogenesis (e.g., CD31) and myofibroblasts (e.g., α-SMA).
Conclusion
Astragaloside IV presents a promising multi-target therapeutic agent for the promotion of wound healing and the reduction of scar formation. Its ability to modulate key signaling pathways involved in cell proliferation, migration, angiogenesis, and fibrosis underscores its potential for development into a novel wound healing therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the regenerative capabilities of this natural compound. Future research should focus on optimizing delivery systems for enhanced bioavailability and conducting clinical trials to validate its efficacy in human subjects.
References
- 1. The healing and anti-scar effects of astragaloside IV on the wound repair in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astragaloside IV promotes keratinocyte proliferation and migration through upregulating lncRNA H19 recruited ILF3 to enhance the stability of CDK4 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV modulates TGF-β1-dependent epithelial-mesenchymal transition in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Astragaloside IV alleviates skin fibrosis by modulating fibroblast phenotype in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV stimulates angiogenesis and increases hypoxia-inducible factor-1α accumulation via phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 10. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside IV exerts angiogenesis and cardioprotection after myocardial infarction via regulating PTEN/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astragaloside IV suppresses transforming growth factor-β1 induced fibrosis of cultured mouse renal fibroblasts via inhibition of the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. all-imm.com [all-imm.com]
- 14. all-imm.com [all-imm.com]
- 15. Astragaloside IV suppresses collagen production of activated hepatic stellate cells via oxidative stress-mediated p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Keratinocyte Scratch Assay [bio-protocol.org]
- 18. rsc.org [rsc.org]
- 19. med.virginia.edu [med.virginia.edu]
- 20. researchgate.net [researchgate.net]
- 21. corning.com [corning.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Research SOP: Wound Healing Study in Rats: Excision Model [researchsop.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. oaepublish.com [oaepublish.com]
- 31. researchgate.net [researchgate.net]
Therapeutic Potential of Astragaloside VI in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), present a formidable challenge to modern medicine due to their complex pathophysiology, which involves neuronal loss, neuroinflammation, and oxidative stress. Astragaloside VI (ASVI), a saponin derived from Astragalus membranaceus, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current research on ASVI's neuroprotective effects, focusing on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. While research on ASVI is ongoing, this document synthesizes the existing evidence, with a particular focus on its role in promoting neurogenesis and ameliorating neuronal damage. It is important to note that much of the broader research into the neuroprotective mechanisms of astragalosides has been conducted on the more abundant compound, Astragaloside IV (ASIV). Where relevant, findings from ASIV studies are included to provide a more complete picture of the potential mechanisms, with the distinction clearly noted.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through several key signaling pathways. The primary mechanisms identified in the literature involve the promotion of neural stem cell (NSC) proliferation and neurogenesis, as well as the modulation of neuroinflammation and oxidative stress.
Promotion of Neurogenesis
ASVI has been shown to significantly promote the proliferation and self-renewal of NSCs. This is primarily achieved through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade.[1][2] In vivo studies have demonstrated that ASVI treatment increases the number of newborn neurons in the dentate gyrus, subventricular zone, and cortex of the brain following ischemic injury.[1]
Another critical pathway implicated in the therapeutic effects of ASVI is the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[3][4][5][6][7][8] Upregulation of this pathway by ASVI has been associated with antidepressant-like effects and protection against corticosterone-induced neuronal apoptosis.[3][4][5][6]
Anti-Neuroinflammatory and Antioxidant Effects
While more extensively studied for Astragaloside IV, the anti-inflammatory and antioxidant properties are likely shared among related astragalosides. These compounds have been shown to inhibit the activation of microglia, the brain's resident immune cells.[6] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] Furthermore, astragalosides can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[2][9] These effects are often mediated through the activation of the Nrf2/HO-1 signaling pathway and inhibition of the NFκB/NLRP3 inflammasome.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dosage | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 2 µg/kg (i.v.) for 7 days | Promoted neurogenesis and astrogenesis in the dentate gyrus, subventricular zone, and cortex. Improved spatial learning, memory, and motor function. | [1] |
| Post-Stroke Depression (PSD) Model | Rat | Not Specified | Significantly reduced depression-like behaviors. Prevented the decrease in dopamine and 5-HT levels in the brain. | [3][4][5] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Model | Concentration | Key Findings | Reference |
| C17.2 Neural Stem Cells | Proliferation Assay | 5, 10, 20, 100 nM | Dose-dependently increased the rate of BrdU-positive staining cells. Increased the diameter of neurospheres and cell viability. | |
| PC12 Neuronal Cells | Corticosterone (CORT)-induced injury | Not Specified | Attenuated CORT-induced apoptotic cell death. Increased dopamine and 5-HT levels. Upregulated NRG-1, p-MEK1, and p-ERK1/2 expression. | [3][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol is adapted from standard procedures to induce focal cerebral ischemia.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
For transient ischemia, withdraw the suture after 1.5 hours to allow for reperfusion. For permanent occlusion, the suture is left in place.
-
Close the incision and allow the rat to recover. Body temperature should be maintained at 37°C throughout the procedure.
-
-
Post-operative Care: Provide soft food and water. Monitor for neurological deficits using a standardized scoring system.
-
Drug Administration: this compound (2 µg/kg) is administered daily via intravenous injection for the desired treatment period (e.g., 7 days).[1]
Corticosterone-Induced Injury in PC12 Cells
This protocol establishes an in vitro model of neuronal damage relevant to stress and depression.
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Injury:
-
Seed PC12 cells in 96-well plates at a density of 1x10⁴ cells/well.
-
After 24 hours, replace the medium with serum-free medium containing corticosterone (CORT) at a final concentration of 200-400 µM.
-
For treatment groups, co-incubate with desired concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability (CCK-8 Assay):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
BrdU Incorporation Assay for NSC Proliferation
This assay quantifies the proliferation of neural stem cells.
-
Cell Culture: Culture NSCs (e.g., C17.2) in DMEM/F12 medium supplemented with B27, N2, EGF, and bFGF.
-
BrdU Labeling:
-
Seed NSCs in 96-well plates or on coverslips.
-
Treat with various concentrations of this compound (e.g., 5, 10, 20, 100 nM) for 24 hours.
-
Add 10 µM BrdU to the culture medium and incubate for 2-4 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.
-
Neutralize with 0.1 M borate buffer.
-
Block with 5% normal goat serum and incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Quantification: Count the number of BrdU-positive cells and the total number of DAPI-stained cells in multiple fields of view to determine the percentage of proliferating cells.
Western Blot Analysis for Signaling Proteins
This protocol is for detecting the phosphorylation status of key proteins in the EGFR and NRG-1 pathways.
-
Protein Extraction:
-
Lyse treated cells or brain tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-NRG-1, anti-p-MEK) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL chemiluminescence detection system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
HPLC for Dopamine and 5-HT Analysis
This method is used to quantify neurotransmitter levels in cell culture supernatant or brain tissue homogenates.
-
Sample Preparation:
-
Collect cell culture medium or homogenized brain tissue.
-
Deproteinate the sample by adding perchloric acid and centrifuging.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase typically consisting of a buffer (e.g., sodium acetate or phosphate), an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile).
-
Detection is achieved using an electrochemical detector set at an appropriate oxidation potential for dopamine and 5-HT.
-
-
Quantification: Calculate the concentration of each neurotransmitter by comparing the peak area to a standard curve generated with known concentrations of dopamine and 5-HT.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neurodegenerative diseases and related conditions like post-stroke depression. Its ability to promote neurogenesis through the EGFR/MAPK and NRG-1/MEK/ERK pathways is a key aspect of its neuroprotective effects. While the anti-inflammatory and antioxidant mechanisms are still being fully elucidated for ASVI specifically, the extensive research on the closely related Astragaloside IV provides a strong rationale for these effects.
Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of ASVI in the central nervous system is crucial for its development as a therapeutic agent.
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are needed to assess the long-term benefits and potential side effects.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective treatments for patients with neurodegenerative diseases.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The detailed protocols and summary of current knowledge are intended to facilitate further investigation into this promising natural compound.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Astragaloside IV: A Catalyst for Neural Stem Cell Proliferation and Neurogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Astragaloside IV (AS-IV), a primary active saponin derived from the traditional Chinese medicinal herb Astragalus membranaceus, is emerging as a promising therapeutic agent for neurological disorders. Its neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, are well-documented.[1][2] This technical guide delves into the core mechanisms of AS-IV's action on neural stem cell (NSC) proliferation, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.
Quantitative Effects of Astragaloside IV on Neural Stem Cell Proliferation and Differentiation
The proliferative and differentiative capacity of Astragaloside IV on neural stem cells has been quantified in several key studies. The following tables summarize the dose-dependent effects of AS-IV on NSC proliferation and differentiation markers both in vitro and in vivo.
Table 1: In Vitro Effects of Astragaloside IV on Neural Stem Cell Proliferation and Differentiation
| Concentration of AS-IV | Cell Type | Assay | Observed Effect | Reference |
| 10⁻⁷ M and 10⁻⁶ M | Rat Hippocampal NSCs | MTT Assay | Significant increase in cell viability after 3 days. | [2] |
| 10⁻⁵ M | Rat Hippocampal NSCs | Immunocytochemistry | No increase in proliferation; induced differentiation into neurons (18.13 ± 2.02% β-tubulin III+) and astrocytes (42.88 ± 2.62% GFAP+). | [2][3] |
| 10 nM and 100 nM | Mouse Neural Stem Cells | Immunocytochemistry | Notably enlarged diameters of neurospheres. | [4] |
| Not Specified | Cultured NSCs | Western Blot | Upregulated expression of nestin, p-EGFR, and p-MAPK. | [5] |
Table 2: In Vivo Effects of Astragaloside IV on Neural Stem Cell Proliferation and Neurogenesis
| Animal Model | AS-IV Dosage and Administration | Marker | Observed Effect | Reference |
| Mouse | Not specified, administered for two weeks | BrdU+, DCX+, BrdU+/DCX+, BrdU+/GFAP+, BrdU+/NeuN+ | Significant increase in the number of all markers in the dentate gyrus. | [1] |
| Alzheimer's Disease Rat Model | Not specified | β-tubulin III+ | Increase in the number of immature neurons in the hippocampus. | [2] |
| Stroke Mice | Intravenous administration for three consecutive days | DCX/BrdU, Sox2/Nestin | Promoted hippocampal neurogenesis and NSC proliferation. | [4][6][7] |
| Transient Cerebral Ischemic Rats | Not specified | Not specified | Promoted spatial learning and memory, and improved motor function. | [5] |
Key Signaling Pathways Modulated by Astragaloside IV
Astragaloside IV exerts its influence on neural stem cell proliferation through the modulation of several critical signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
CXCL1/CXCR2 Signaling Pathway
In vivo studies have demonstrated that Astragaloside IV upregulates the mRNA and protein expression of CXCL1 and its receptor CXCR2 in the hippocampus.[1] The pro-neurogenic effects of AS-IV were abolished by the administration of a CXCR2 inhibitor, indicating the critical role of this pathway in mediating AS-IV's effects on neurogenesis.[1]
Notch Signaling Pathway
The Notch signaling pathway is pivotal in regulating NSC maintenance and differentiation. Astragaloside IV exhibits a dose-dependent effect on this pathway. Low-dose AS-IV increases the expression of Notch-1 and its intracellular domain (NICD), promoting NSC proliferation.[2][3] Conversely, high-dose AS-IV downregulates NICD and inhibits the expression of presenilin-1 (PS-1), a key component of the γ-secretase complex that activates Notch, thereby inducing NSC differentiation.[2][3]
Wnt Signaling Pathway
In the context of stroke, Astragaloside IV has been shown to promote hippocampal neurogenesis by downregulating the inflammatory cytokine Interleukin-17 (IL-17) and activating the Wnt signaling pathway.[4][6] AS-IV treatment leads to increased expression of Wnt2 and β-catenin, key components of the canonical Wnt pathway that are crucial for NSC proliferation and neurogenesis.[4]
SHH-Nurr1 Signaling Pathway
Recent studies have implicated the Sonic hedgehog (SHH) and nuclear receptor-related 1 protein (Nurr1) pathway in the pro-differentiative effects of Astragaloside IV, particularly in the context of Parkinson's disease.[8] AS-IV has been shown to regulate the proliferation and differentiation of NSCs by modulating this pathway, suggesting a role in dopaminergic neuron generation.[8]
References
- 1. Astragaloside IV Promotes Adult Neurogenesis in Hippocampal Dentate Gyrus of Mouse through CXCL1/CXCR2 Signaling [mdpi.com]
- 2. Effect of Astragaloside IV on Neural Stem Cell Transplantation in Alzheimer's Disease Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Astragaloside IV on Neural Stem Cell Transplantation in Alzheimer's Disease Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Exerts Cognitive Benefits and Promotes Hippocampal Neurogenesis in Stroke Mice by Downregulating Interleukin-17 Expression via Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside VI Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Exerts Cognitive Benefits and Promotes Hippocampal Neurogenesis in Stroke Mice by Downregulating Interleukin-17 Expression via Wnt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Astragaloside IV Exerts Cognitive Benefits and Promotes Hippocampal Neurogenesis in Stroke Mice by Downregulating Interleukin-17 Expression via Wnt Pathway [frontiersin.org]
- 8. Astragaloside IV Treats Parkinson's Disease by Regulating the Proliferation and Differentiation of NSCs through the SHH-Nurr1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Astragaloside VI and its Impact on Astrogenesis
Introduction: Astragaloside VI, a principal active saponin derived from the medicinal herb Radix Astragali (Astragalus membranaceus), has garnered significant attention for its neuroprotective and regenerative properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound influences astrogenesis—the process of generating new astrocytes. Astrogenesis is critical for central nervous system (CNS) repair and homeostasis, particularly following injury such as an ischemic stroke. This document, intended for researchers, scientists, and drug development professionals, synthesizes current findings on the signaling pathways, quantitative effects, and experimental methodologies related to the pro-astrogenic activity of this compound.
Mechanism of Action: The EGFR/MAPK Signaling Pathway
This compound primarily promotes the proliferation of neural stem cells (NSCs), which subsequently contributes to an increase in astrogenesis in vivo.[1] The core mechanism for this proliferative effect is the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade.[1][2] Upon activation by this compound, EGFR initiates a phosphorylation cascade that leads to the activation of MAPK/ERK.[1] This pathway is a central regulator of cell proliferation and survival. The subsequent increase in the pool of NSCs provides a larger population of progenitor cells available to differentiate into various neural lineages, including astrocytes, especially in the context of brain injury.[3] Studies have shown that treatment with this compound up-regulates the expression of key proteins in this pathway, including phosphorylated EGFR (p-EGFR) and phosphorylated MAPK (p-MAPK), as well as the neural stem cell marker nestin.[1] The proliferative effects of this compound can be nullified by the co-administration of an EGFR inhibitor (gefitinib) or an ERK inhibitor (PD98059), confirming the critical role of this signaling pathway.[1]
Quantitative Analysis of this compound Effects
The effects of this compound have been quantified in both in vitro and in vivo models. In vitro studies using neural progenitor cells demonstrate a dose-dependent increase in proliferation and self-renewal, while in vivo studies in a rat model of cerebral ischemia show a significant promotion of astrogenesis in specific brain regions.[1][3]
Table 1: Summary of In Vitro Effects of this compound on Neural Stem Cells (NSCs)
| Assay Type | Cell Line | Concentrations Tested | Observation | Statistical Significance | Reference |
|---|---|---|---|---|---|
| BrdU Incorporation | C17.2 NPCs | 5, 10, 20, 100 nM | Increased rate of BrdU-positive cells, indicating enhanced proliferation. | p < 0.01 | [4] |
| Neurosphere Assay | Primary NSCs | 10, 20, 100 nM | Dose-dependent increase in the diameter of neurospheres. | p < 0.05; p < 0.01 | [4] |
| MTT Assay | NPCs | 1, 10, 100, 1000 nM | Increased cell viability, peaking at 100 nM. | p < 0.05; p < 0.001 | [4] |
| Differentiation Assay | Primary NSCs | Not specified | No significant effect on differentiation into neurons (Tuj1+) or astrocytes (GFAP+). | - |[3] |
Table 2: Summary of In Vivo Effects of this compound on Astrogenesis Post-Ischemia
| Animal Model | Treatment | Brain Regions Analyzed | Key Biomarkers | Observation | Reference |
|---|---|---|---|---|---|
| Transient MCAO Rats | 2 µg/kg this compound (i.v. for 7 days) | Dentate Gyrus (DG), Subventricular Zone (SVZ), Cortex | BrdU/GFAP dual-positive cells | Significantly higher rates of newly formed astrocytes compared to the vehicle group. | [3] |
| Transient MCAO Rats | 2 µg/kg this compound (i.v. for 7 days) | Dentate Gyrus (DG), Subventricular Zone (SVZ) | BrdU/DCX dual-positive cells | Promoted neurogenesis alongside astrogenesis. |[3] |
Interestingly, a discrepancy exists between the in vivo and in vitro findings regarding differentiation. While this compound promotes astrogenesis in the post-ischemic brain, it does not directly induce astrocyte differentiation from NSCs in culture.[3] This suggests that the in vivo pro-astrogenic effect is likely a secondary outcome of enhanced NSC proliferation within the complex microenvironment of the injured brain, rather than a direct induction of the astrocyte lineage.[3]
Key Experimental Protocols
The following protocols are synthesized from the methodologies reported in the primary literature. They provide a framework for replicating the key experiments used to evaluate the impact of this compound on astrogenesis.
This protocol is used to induce a transient focal cerebral ischemia in rats to model stroke, allowing for the study of neuro-restorative agents.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. The middle cerebral artery is exposed.
-
Ischemia Induction: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the MCAO for 1.5 hours.[1][3]
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
Drug Administration: this compound (2 µg/kg body weight) or a vehicle (PBS) is administered daily via intravenous (i.v.) injection for 7 consecutive days, starting after the MCAO procedure.[1][3]
-
BrdU Labeling: To label newly proliferating cells, 5-bromo-2'-deoxyuridine (BrdU) is administered via intraperitoneal injection.
-
Behavioral Testing: Functional recovery is assessed using tests for motor function and spatial learning/memory.[1]
-
Tissue Processing: After 7 days of reperfusion, rats are euthanized, and brains are perfused, fixed, and sectioned for histological analysis.[3]
This in vitro assay assesses the ability of this compound to promote NSC self-renewal and proliferation.
-
Cell Culture: Primary NSCs are isolated from embryonic rat brains or immortalized NSC lines (e.g., C17.2) are used. Cells are cultured in a serum-free medium containing growth factors (e.g., EGF, bFGF) to form neurospheres.[4]
-
Treatment: Neurospheres are dissociated and plated as single cells. They are treated with varying concentrations of this compound (e.g., 5-100 nM) or a vehicle control.[4]
-
Proliferation Assessment (BrdU): After 24 hours of treatment, BrdU is added to the culture medium for a set period to be incorporated into the DNA of dividing cells.[4] Cells are then fixed and stained with an anti-BrdU antibody.
-
Neurosphere Formation: For self-renewal, treated cells are monitored for several days. The number and diameter of newly formed neurospheres are measured using imaging software.[4]
-
Differentiation Assessment: To assess differentiation, growth factors are withdrawn from the medium, and cells are cultured for several more days. Cells are then fixed and stained for lineage-specific markers: β-III tubulin (Tuj1) for neurons and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[3]
This technique is used to quantify the expression levels of specific proteins within a signaling pathway.
-
Protein Extraction: NSCs are treated with this compound for a specified time. Cells are then lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, p-MAPK, total EGFR, total MAPK, nestin, and a loading control like GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1] Band intensity is quantified to determine relative protein expression.
This method is used to visualize and identify specific cell types within brain tissue sections.
-
Antigen Retrieval: Fixed brain sections are pre-treated to unmask antigens.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight with a cocktail of primary antibodies. For identifying newly formed astrocytes, antibodies against BrdU (for proliferating cells) and GFAP (for astrocytes) are used.[3]
-
Secondary Antibody Incubation: Sections are washed and incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-mouse and Alexa Fluor 594-conjugated anti-rabbit).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.
-
Imaging: Images are captured using a confocal microscope, and the number of dual-labeled (BrdU+/GFAP+) cells is counted in specific regions of interest to quantify astrogenesis.[3]
Summary and Conclusion
This compound demonstrates a potent ability to enhance astrogenesis in the context of ischemic brain injury. Its primary mechanism of action is the stimulation of NSC proliferation through the activation of the EGFR/MAPK signaling pathway.[1] While it does not directly trigger astrocyte differentiation in vitro, the resulting expansion of the NSC pool in vivo leads to a significant increase in the generation of new astrocytes in damaged brain regions.[3] This body of evidence highlights this compound as a promising therapeutic candidate for promoting neural repair and functional recovery following stroke and other neurological insults.[1] Further research should aim to fully elucidate the downstream targets of the MAPK pathway and explore the synergistic effects of this compound with other restorative therapies.
References
- 1. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hub.hku.hk [hub.hku.hk]
- 4. researchgate.net [researchgate.net]
The Genesis of a Phytochemical Star: A Technical Guide to the Initial Discovery and Isolation of Astragaloside IV
For Immediate Release
This technical guide provides an in-depth overview of the initial discovery, isolation, and characterization of Astragaloside IV, a prominent cycloartane-type triterpenoid saponin derived from Astragalus species. Tailored for researchers, scientists, and drug development professionals, this document details the foundational methodologies that paved the way for the extensive investigation of this therapeutically significant molecule.
Initial Discovery and Structural Elucidation
The pioneering work on the isolation and structural characterization of Astragaloside IV was reported in 1983 by a team of researchers led by I. Kitagawa. Their findings were published in the Chemical and Pharmaceutical Bulletin.[1] Through meticulous chemical degradation and spectroscopic analysis, including 13C nuclear magnetic resonance, they determined the structure of Astragaloside IV as 3-O-β-D-xylopyranosyl-6-O-β-D-glucopyranosyl-cycloastragenol.[1] This seminal work laid the groundwork for future research into the pharmacological properties of this unique saponin.
Experimental Protocols for Isolation and Purification
The isolation of Astragaloside IV from its natural source, primarily the roots of Astragalus membranaceus, is a multi-step process that has been refined over the years. The fundamental steps involve extraction, purification, and characterization.
Extraction Methodologies
A variety of extraction techniques have been employed to obtain crude extracts rich in Astragaloside IV. These methods are designed to efficiently liberate the target molecule from the plant matrix.
Table 1: Comparison of Extraction Methods for Astragaloside IV
| Method | Solvent System | Key Parameters | Reported Yield/Purity | Reference |
| Alcohol Reflux Extraction | 70% Ethanol | Soxhlet extraction at 80°C for 3 cycles, 5 hours each. | Purity >98% | [2] |
| Ammonia-Based Extraction | 24% Ammonia | Solid-liquid ratio of 1:10 (w/v), soaked at 25°C for 120 min, stirred for 52 min. | Yield: 2.621 ± 0.019 mg/g | [3] |
| Enzymatic Hydrolysis | Mixed enzyme solution | Solid-to-liquid ratio of 1:10-20 (g:mL), continuous homogenization for 1-3 times, 0.5-2 min each, followed by incubation at 25-40°C for 12-24h. | Yield >0.08%, Purity >95% | [4] |
| High-Speed Countercurrent Chromatography (HSCCC) | Ethyl acetate/n-butanol/water (4.2:0.8:5, v/v) | Speed: 950 rpm, Flow rate: 2 mL/min. | 55.9 mg of AS-IV (96.95% purity) from 400 mg of crude extract in 240 min. | [5][6] |
Purification Techniques
Following extraction, a series of purification steps are necessary to isolate Astragaloside IV from other phytochemicals present in the crude extract.
-
Liquid-Liquid Extraction: This technique is used to partition the components of the crude extract based on their differential solubilities in two immiscible liquid phases. A common approach involves extraction with n-butanol.
-
Macroporous Resin Column Chromatography: This is a widely used method for the enrichment and preliminary purification of saponins. The crude extract is loaded onto the column, and impurities are washed away with a lower concentration of ethanol, followed by elution of the target compounds with a higher concentration of ethanol.
-
Silica Gel Column Chromatography: This technique is employed for further purification based on the polarity of the compounds.
-
Crystallization: The final step often involves crystallization to obtain high-purity Astragaloside IV.
Analytical Characterization
The identity and purity of the isolated Astragaloside IV are confirmed using various analytical techniques.
Table 2: Analytical Techniques for the Characterization of Astragaloside IV
| Technique | Purpose | Key Findings/Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | C18 column, mobile phase of acetonitrile and water with formic acid. | [1] |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Sensitive quantification and structural confirmation | ACQUITY C18 column, gradient elution with acetonitrile and formic acid in water. | [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Structural elucidation | Confirms the chemical structure, including the connectivity of atoms and stereochemistry. | [8] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the isolation of Astragaloside IV and some of the key signaling pathways it is known to modulate.
Astragaloside IV has been shown to exert its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
This technical guide serves as a foundational resource for understanding the origins and initial scientific investigations into Astragaloside IV. The methodologies and pathways described herein are fundamental to the ongoing research and development of this promising natural compound for various therapeutic applications.
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Astragaloside IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Seven new triterpenoid saponins from Astragalus membranaceus var. mongholicus and the inhibition of high-glucose induced SV40 MES 13 cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Two new cycloartane saponins from the roots of Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Astragaloside VI: Mechanisms, Quantitative Data, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside VI (AS-VI) is a cycloartane-type triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus. Traditionally used in Chinese medicine for a variety of ailments, recent scientific investigation has begun to elucidate the specific pharmacological activities and mechanisms of action of its constituent compounds. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to support further research and drug development efforts.
Pharmacological Activities and Mechanisms of Action
Current research indicates that this compound possesses a range of biological activities, primarily centered on its neuroprotective and regenerative capabilities. The compound has been shown to influence key signaling pathways involved in cell proliferation, survival, and differentiation.
Neuroprotection and Neurogenesis
This compound has demonstrated significant potential in promoting neural stem cell (NSC) proliferation and enhancing recovery from neurological damage.[1] Studies have shown that AS-VI can activate the Epidermal Growth Factor Receptor (EGFR)/Mitogen-activated Protein Kinase (MAPK) signaling cascade, a critical pathway in cell growth and differentiation.[1] In models of post-stroke depression, AS-VI has been found to upregulate the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway, which is crucial for neuronal cell survival.[2][3][4] This upregulation leads to an increase in the levels of neurotransmitters such as dopamine (DA) and 5-hydroxytryptamine (5-HT) in the brain, contributing to the amelioration of depressive behaviors.[2][3][4]
Wound Healing and Tissue Regeneration
The activation of the EGFR/ERK signaling pathway by this compound also plays a crucial role in wound healing.[5][6] By promoting the proliferation and migration of skin cells, AS-VI has been shown to accelerate the healing of both sterile and infected wounds in vivo.[5][6]
Quantitative Data
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.
Table 1: In Vivo Effects of this compound on Neurotransmitter Levels in a Rat Model of Post-Stroke Depression [2]
| Treatment Group | Dopamine (DA) Level (μg/mg protein) in Hippocampus (Mean ± SD) | 5-Hydroxytryptamine (5-HT) Level (μg/mg protein) in Hippocampus (Mean ± SD) |
| Sham | 1.816 ± 0.112 | 0.529 ± 0.026 |
| MCAO | 2.212 ± 0.182 | 0.651 ± 0.005 |
| PSD | 1.196 ± 0.029 | 0.325 ± 0.006 |
| PSD + AsVI | 1.599 ± 0.013 | 0.412 ± 0.001 |
*MCAO: Middle Cerebral Artery Occlusion; PSD: Post-Stroke Depression; AsVI: this compound.
Table 2: In Vitro Effects of this compound on Neural Stem Cell Proliferation [1]
| Treatment | Concentration | Effect |
| This compound | 10, 100, 1000 nM | Enhanced Neural Stem Cell self-renewal and proliferation |
| EGF Receptor Inhibitor (Gefitinib) | - | Abolished the effects of this compound |
| ERK Inhibitor (PD98059) | - | Abolished the effects of this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further investigation.
In Vivo Model of Post-Stroke Depression[2]
-
Animal Model: Healthy male Sprague-Dawley rats are subjected to a 90-minute transient middle cerebral artery occlusion (MCAO) to induce a stroke.
-
PSD Induction: Following the MCAO procedure, rats are housed in isolation and subjected to chronic unpredictable mild stress for a period of four weeks to induce a post-stroke depression-like state.
-
This compound Administration: A solution of this compound (2 μg/kg body weight) is administered daily via intravenous injection for the duration of the study.[7]
-
Behavioral Testing: Depressive-like behaviors are assessed every five days using a battery of tests including the sucrose preference test, forced swim test, and open field test.
-
Neurochemical Analysis: At the end of the study period, brain tissues (hippocampus and striatum) are collected for the measurement of dopamine and 5-HT levels using High-Performance Liquid Chromatography (HPLC).
-
Protein Expression Analysis: Western blotting is performed on brain tissue lysates to determine the expression levels of NRG-1, phosphorylated MEK1 (p-MEK1), and phosphorylated ERK1/2 (p-ERK1/2).
In Vitro Neural Stem Cell Proliferation Assay[1]
-
Cell Culture: Neural stem cells (NSCs) are cultured in a serum-free medium supplemented with growth factors.
-
This compound Treatment: NSCs are treated with varying concentrations of this compound (e.g., 10, 100, 1000 nM) for a specified period (e.g., 7 days).
-
Neurosphere Formation Assay: The self-renewal and proliferation of NSCs are assessed by measuring the size and number of neurospheres formed.
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in the EGFR/MAPK pathway, including EGFR and MAPK (ERK1/2), using specific antibodies.
-
Inhibitor Studies: To confirm the pathway dependence, parallel experiments are conducted with the co-treatment of an EGFR inhibitor (e.g., gefitinib) or an ERK inhibitor (e.g., PD98059).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the literature.
References
- 1. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway [mdpi.com]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway [ouci.dntb.gov.ua]
- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
Astragaloside VI molecular targets and interactions
An In-depth Technical Guide on the Molecular Targets and Interactions of Astragaloside VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (AS-VI) is a cycloartane-type triterpenoid saponin isolated from the medicinal herb Radix Astragali. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its active compounds. AS-VI, in particular, has garnered attention for its neuroprotective, regenerative, and wound-healing properties. This technical guide provides a comprehensive overview of the known molecular targets and interactions of this compound, with a focus on its effects on key signaling pathways. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Molecular Targets and Interactions
The primary molecular interactions of this compound identified to date involve the activation of growth factor receptor signaling pathways, leading to downstream effects on cell proliferation, survival, and differentiation. The most well-documented pathways are the Neuregulin 1 (NRG-1)/MEK/ERK pathway and the Epidermal Growth Factor Receptor (EGFR)/MAPK pathway.
NRG-1/MEK/ERK Signaling Pathway
This compound has been shown to upregulate the NRG-1-mediated MEK/ERK pathway, which is crucial for neuronal cell survival.[1] This interaction is particularly relevant in the context of post-stroke depression. AS-VI treatment has been observed to restore the reduced levels of NRG-1 and increase the phosphorylation of MEK1 and ERK1/2 in both in vivo models of post-stroke depression and in vitro cell culture models.[1] The activation of this pathway by AS-VI is associated with the protection of neuronal cells from apoptosis and an increase in the levels of neurotransmitters such as dopamine (DA) and 5-hydroxytryptamine (5-HT).[1]
References
Methodological & Application
Application Note & Protocol: Quantification of Astragaloside IV using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside IV, a principal active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and cardioprotective effects.[1] Accurate and precise quantification of Astragaloside IV is paramount for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Astragaloside IV.
Chemical Properties of Astragaloside IV
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₈O₁₄ | [1][2][3] |
| Molecular Weight | 784.97 g/mol | [1] |
| CAS Number | 84687-43-4 | [1] |
| Appearance | White to light yellow solid/powder | [2][4] |
| Solubility | Good solubility in methanol, ethanol, and acetone. Practically insoluble in chloroform and ethyl acetate. | [4] |
| UV Absorbance Maxima | Approximately 203-210 nm | [5][6] |
Experimental Protocol: HPLC Quantification of Astragaloside IV
This protocol outlines a robust reversed-phase HPLC method for the quantification of Astragaloside IV. Due to the weak chromophoric nature of Astragaloside IV, UV detection can be challenging.[5] Therefore, an Evaporative Light Scattering Detector (ELSD) is often preferred for its higher sensitivity.[5] Alternatively, UV detection at a low wavelength (e.g., 203 nm) can be employed.[5][7]
Materials and Reagents:
-
Astragaloside IV reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Samples containing Astragaloside IV (e.g., herbal extracts, formulations)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)
-
-
Analytical balance
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions:
| Parameter | Condition 1: Isocratic Elution | Condition 2: Gradient Elution |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (36:64, v/v) | A: Water, B: Acetonitrile. Gradient program. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 20 °C |
| Injection Volume | 20 µL | 10-20 µL |
| Detector | UV at 203 nm | ELSD (Drift tube: 90-105°C, Nebulizing gas pressure: 0.15 MPa N₂) |
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of Astragaloside IV reference standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.
Preparation of Sample Solutions (from Radix Astragali):
-
Weigh 0.5 g of finely pulverized Radix Astragali into a suitable vessel.[5]
-
Add 18 mL of methanol and sonicate for 30 minutes at 25-30°C.[5]
-
Filter the mixture and repeat the extraction of the residue with another 18 mL of methanol.[5]
-
Combine the filtrates and evaporate to dryness under reduced pressure.[5]
-
Re-dissolve the residue in a known volume of methanol (e.g., 10 mL).[5]
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[5]
Method Validation Data:
The following table summarizes typical method validation parameters for the quantification of Astragaloside IV.
| Parameter | Result |
| Linearity Range | 0.010 - 0.200 mg/mL (UV) |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery | 98.4% - 99.25% |
| Relative Standard Deviation (RSD) | < 3.35% |
| Limit of Detection (LOD) | 40 ng on-column (ELSD) |
Experimental Workflow
Caption: Experimental workflow for HPLC quantification of Astragaloside IV.
Signaling Pathway of Astragaloside IV
Astragaloside IV has been shown to exert its therapeutic effects through various signaling pathways. One notable pathway is the PI3K/Akt/eNOS pathway, which is involved in vasodilation.[8][9]
Caption: Astragaloside IV activates the PI3K/Akt/eNOS signaling pathway.
References
- 1. Astragaloside IV: An Effective Drug for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 3. Astragaloside - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Research on the interaction of astragaloside IV and calycosin in Astragalus membranaceus with HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Quantitative Analysis of Astragaloside VI in Plasma via UPLC-MS/MS: An Application Protocol
Introduction
Astragalosides are a class of triterpenoid saponins isolated from the medicinal plant Astragalus membranaceus. While Astragaloside IV is the most extensively studied of these compounds, other isomers and analogues, such as Astragaloside VI, are also of interest to researchers in pharmacology and drug development. The quantification of these compounds in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the high sensitivity, selectivity, and speed required for such bioanalytical applications.
This document outlines a detailed protocol for the UPLC-MS/MS analysis of Astragaloside IV in plasma, which can be adapted for this compound. It covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters as reported in the literature for Astragaloside IV.
Experimental Protocols
Materials and Reagents
-
Astragaloside IV (Reference Standard)
-
Internal Standard (IS), e.g., Hirsuterine[1] or Digoxin
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Control Plasma (e.g., Rat, Human)
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting astragalosides from plasma samples.
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 300-400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-3 minutes.
-
Centrifuge at high speed (e.g., 12,000-18,000 x g) for 10-20 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the UPLC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize typical UPLC and MS/MS conditions for the analysis of Astragaloside IV, which can be used as a starting point for method development for this compound.
Table 1: UPLC Conditions
| Parameter | Recommended Setting |
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile[1] or Methanol |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient Elution | A gradient tailored to resolve the analyte from matrix interferences (e.g., starting with a low percentage of organic phase and ramping up) is recommended. |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 35 - 45 °C |
| Total Run Time | 3 - 5 minutes[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For Astragaloside IV: 785.5 [M+H]⁺ |
| Product Ion (m/z) | For Astragaloside IV: 143.0[1] |
| Internal Standard (IS) | Dependent on the chosen IS (e.g., Hirsuterine: 367.2 → 170.0)[1] |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Note: The precursor and product ions for this compound will need to be determined experimentally via infusion of a standard solution into the mass spectrometer.
Method Validation Summary (for Astragaloside IV)
A bioanalytical method must be validated to ensure its reliability for the intended application. The following table summarizes typical validation parameters for the UPLC-MS/MS analysis of Astragaloside IV in plasma, as reported in the literature.
Table 3: Bioanalytical Method Validation Parameters for Astragaloside IV
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10%[1] |
| Inter-day Precision (%RSD) | < 10%[1] |
| Accuracy (%RE) | 98.3% to 109.0%[1] |
| Recovery | > 80.3%[1] |
| Matrix Effect | Should be assessed and minimized |
| Stability (Freeze-thaw, short-term, long-term) | Analyte should be stable under typical laboratory conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of an analyte in a plasma sample.
Caption: Workflow for UPLC-MS/MS analysis of Astragaloside in plasma.
Bioanalytical Method Validation Workflow
This diagram outlines the key stages and parameters involved in validating a bioanalytical method according to regulatory standards.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The provided application notes and protocols for the UPLC-MS/MS analysis of Astragaloside IV serve as a robust framework for researchers aiming to quantify this compound in plasma. Successful adaptation will require careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by a full, rigorous validation to ensure the method is accurate, precise, and reliable for its intended purpose in a drug development setting.
References
Application Notes and Protocols for In vivo Administration of Astragaloside VI in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Astragaloside VI (AsVI) in rat models, focusing on its therapeutic potential in neurological and cardiovascular disorders. The detailed protocols and data presented are intended to guide researchers in designing and executing their own studies.
Application Note 1: Neuroprotective Effects of this compound in a Rat Model of Post-Stroke Depression
This compound has demonstrated significant neuroprotective and antidepressant-like effects in a rat model of post-stroke depression (PSD). In vivo studies show that AsVI treatment can ameliorate depressive behaviors, improve neurological function, and modulate key signaling pathways involved in neurogenesis and neuronal survival.[1][2]
Therapeutic Rationale: PSD is a common and serious complication of stroke, and AsVI presents a promising therapeutic avenue.[1][2] Its mechanism of action involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK signaling pathway, which is crucial for neuronal survival and neurogenesis.[1][2] AsVI has been shown to increase the levels of key neurotransmitters, such as dopamine (DA) and 5-hydroxytryptamine (5-HT), in the hippocampus of PSD rats.[1]
Key Findings:
-
Amelioration of depressive-like behaviors (e.g., increased sucrose preference).[1]
-
Improved physical and neurological cognitive functions.[1]
-
Increased levels of dopamine and 5-HT in the hippocampus.[1]
-
Upregulation of the NRG-1/MEK/ERK signaling pathway.[1]
Application Note 2: Neurogenesis and Neurological Function Recovery after Cerebral Ischemia with this compound
This compound promotes neural stem cell proliferation and enhances neurological function recovery in rat models of transient cerebral ischemic injury.[3][4] It exerts neuroprotective effects by reducing infarct volume and promoting neurogenesis in key brain regions.[3][4]
Therapeutic Rationale: Stroke leads to significant neuronal loss and functional impairment. AsVI's ability to stimulate neurogenesis offers a potential strategy for brain repair after ischemic injury.[4] The underlying mechanism involves the activation of the epidermal growth factor receptor (EGFR)/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4]
Key Findings:
-
Significant reduction in infarct volume in post-ischemic rat brains.[3][4]
-
Promotion of neural stem cell proliferation and neurogenesis in the subventricular zone and dentate gyrus.[3][4]
-
Improved learning, memory, and motor function in rats with cerebral ischemia-reperfusion injury.[4]
-
Activation of the EGFR/MAPK signaling pathway.[3]
Quantitative Data Summary
Table 1: Effects of this compound on Neurotransmitters in Post-Stroke Depression Rat Model
| Treatment Group | Dopamine (μg/mg protein) | 5-HT (μg/mg protein) |
| Sham | 1.816 ± 0.112 | 0.529 ± 0.026 |
| MCAO | 2.212 ± 0.182 | 0.651 ± 0.005 |
| PSD Model | 1.196 ± 0.029 | 0.325 ± 0.006 |
| PSD + AsVI | Significantly Increased vs. PSD Model | Significantly Increased vs. PSD Model |
Data extracted from a study on post-stroke depression in rats.[1] Absolute values for the AsVI treated group were not provided in the abstract, but a significant increase was reported.
Table 2: Effect of this compound on Infarct Volume in MCAO Rat Model
| Treatment Group | Mean Infarct Size (%) |
| MCAO Vehicle | ~35% |
| MCAO + AsVI (2µg/kg) | ~8% |
Data extracted from a study on transient cerebral ischemia in rats.[4]
Experimental Protocols
Protocol 1: Induction of Post-Stroke Depression and Administration of this compound in Rats
This protocol describes the creation of a post-stroke depression model in rats and the subsequent treatment with this compound.
1. Animal Model:
- Healthy male Sprague-Dawley (SD) rats are used.[1]
- Rats undergo a middle cerebral artery occlusion (MCAO) surgery to induce a stroke.[1][2]
- Following MCAO, rats are subjected to chronic unpredictable mild stress (CUMS) to induce depressive-like behaviors.[1][2]
2. This compound Administration:
- Dosage: 2 µg/kg body weight.[3][4]
- Route of Administration: Intravenous injection.[3][4]
- Frequency: Once daily.[3]
- Duration: The treatment duration can vary, for example, for 7 consecutive days.[4]
3. Behavioral Testing:
- Behavioral tests for depression (e.g., Sucrose Preference Test, Forced Swim Test, Open Field Test) are conducted to assess the effects of AsVI.[1]
4. Biochemical Analysis:
- At the end of the treatment period, brain tissues (e.g., hippocampus) are collected.[1]
- High-performance liquid chromatography (HPLC) is used to measure the levels of neurotransmitters like dopamine and 5-HT.[1][2]
- Western blotting is performed to analyze the protein expression of key signaling molecules in the NRG-1/MEK/ERK pathway.[1][2]
Protocol 2: Induction of Transient Cerebral Ischemia and Administration of this compound in Rats
This protocol details the induction of transient cerebral ischemia in rats and treatment with this compound to evaluate its neurogenic and neuroprotective effects.
1. Animal Model:
- Male Sprague-Dawley rats are subjected to 1.5 hours of middle cerebral artery occlusion (MCAO) followed by reperfusion.[3][4]
2. This compound Administration:
- Dosage: 2 µg/kg body weight.[3][4]
- Route of Administration: Intravenous injection.[4]
- Frequency: Once daily.[3]
- Duration: Treatment can be administered for 1 to 7 days post-MCAO.[3][4]
3. Assessment of Infarct Volume:
- 24 hours after MCAO and treatment, rat brains are harvested.[3]
- Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3]
4. Evaluation of Neurogenesis:
- To assess cell proliferation, rats are injected with 5-bromo-2'-deoxyuridine (BrdU).
- Immunohistochemical staining for BrdU and neuronal markers (e.g., DCX) or astrocyte markers (e.g., GFAP) is performed on brain sections to identify newly formed neurons and astrocytes.[4]
5. Functional Recovery Assessment:
- Behavioral tests such as the Morris water maze for learning and memory and rotarod tests for motor function are used to evaluate neurological recovery.[1][4]
Visualizations
Caption: this compound signaling in post-stroke depression.
References
- 1. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hub.hku.hk [hub.hku.hk]
Application Notes and Protocols for Astragaloside VI Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside VI (AS-VI) is a major active saponin derived from the medicinal herb Astragalus membranaceus. Emerging research highlights its significant therapeutic potential across various fields, including neuroprotection, wound healing, and oncology. These effects are largely attributed to its ability to modulate key cellular signaling pathways, such as the Neuregulin-1 (NRG-1)/MEK/ERK and Epidermal Growth Factor Receptor (EGFR)/MAPK pathways. This document provides detailed protocols for researchers investigating the effects of this compound in cell culture models, including methodologies for assessing cell viability, protein expression, and pathway activation.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment as reported in the cited literature.
Table 1: Effect of this compound on Cell Viability and Neurotransmitter Levels in PC12 Cells
| Treatment Group | Cell Viability (%) | Dopamine (DA) Levels | 5-Hydroxytryptamine (5-HT) Levels |
| Control | 100 | Baseline | Baseline |
| Corticosterone (CORT) 300 µM | Decreased | Decreased | Decreased |
| CORT + AS-VI 100 nM | Significantly Increased vs. CORT | Increased vs. CORT | Increased vs. CORT |
Note: This table synthesizes findings where corticosterone was used to induce cytotoxicity in a major depression model.[1]
Table 2: Effect of this compound on Protein Expression in PC12 Cells
| Treatment Group | NRG-1 Expression | p-MEK1 Expression | p-ERK1/2 Expression |
| Control | Baseline | Baseline | Baseline |
| Corticosterone (CORT) 300 µM | Down-regulated | Down-regulated | Down-regulated |
| CORT + AS-VI 100 nM | Up-regulated vs. CORT | Up-regulated vs. CORT | Up-regulated vs. CORT |
Note: Protein expression was analyzed by Western blot.[1]
Table 3: Effect of this compound on Neural Stem Cell Proliferation
| Treatment Group | Cell Viability (OD at 490 nm) |
| Control | Baseline |
| AS-VI (1 nM) | Increased |
| AS-VI (10 nM) | Significantly Increased |
| AS-VI (100 nM) | Significantly Increased |
| AS-VI (1000 nM) | Significantly Increased |
Note: Cell viability was assessed using an MTT assay after 48 hours of treatment.[2]
II. Experimental Protocols
A. General Cell Culture and this compound Preparation
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., PC12 for neuroprotection, HaCaT or HDF for wound healing)[1][3]
-
Complete culture medium (e.g., DMEM for PC12 and HaCaT, F-12K for hVSMCs)[1][4]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture Maintenance: Culture cells in their recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to create a 10 mM stock solution. Store the stock solution at -20°C or -80°C for long-term storage.[5]
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow cells to adhere and grow for 12-24 hours before treatment. For PC12 cells, a seeding density of 1 x 10^5 cells/mL has been used.[1]
-
This compound Treatment: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. For neuroprotection studies in PC12 cells, a concentration of 100 nM has been shown to be effective.[1] For neural stem cell proliferation, concentrations ranging from 1 nM to 1000 nM have been tested.[2] For wound healing studies in HaCaT and HDF cells, various concentrations can be tested to determine the optimal dose. Replace the old medium with the medium containing this compound. A vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.
-
Incubation: Incubate the cells for the desired treatment duration. A 24-hour incubation period has been used for assessing the protective effects of this compound against corticosterone-induced cytotoxicity.[1] For proliferation assays, a 48-hour incubation may be suitable.[2]
B. Cell Viability Assay (CCK-8 Method)
This protocol is adapted from a study on the neuroprotective effects of this compound.[1]
Materials:
-
Cells cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed 100 µL of cell suspension (e.g., PC12 cells at 1 x 10^5 cells/mL) into a 96-well plate and incubate for 12 hours.[1]
-
Treat the cells with various concentrations of this compound and/or an inducing agent (e.g., 300 µM corticosterone) for 24 hours.[1] Include appropriate controls (untreated cells, vehicle control).
-
After the treatment period, carefully remove the culture medium.
-
Add 10 µL of CCK-8 solution and 90 µL of fresh culture medium to each well.[1]
-
Incubate the plate at 37°C for 2 hours.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
C. Western Blotting
This protocol is for the analysis of protein expression changes, for example, in the NRG-1/MEK/ERK pathway.[1]
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRG-1, anti-p-MEK1, anti-p-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
III. Visualizations
Experimental Workflow for this compound Treatment and Analysis
Caption: Experimental workflow for cell culture treatment with this compound.
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
IV. Conclusion
The provided protocols and data offer a foundational framework for investigating the cellular and molecular effects of this compound. As demonstrated, AS-VI exerts potent biological activities, including neuroprotection and promotion of cell proliferation, through the modulation of specific signaling cascades. Researchers can adapt these methodologies to their specific cell models and research questions to further elucidate the therapeutic potential of this promising natural compound. It is important to note that optimal concentrations and incubation times may vary between different cell lines and experimental conditions, necessitating preliminary dose-response and time-course studies.
References
- 1. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.hku.hk [hub.hku.hk]
- 3. This compound and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV alleviates senescence of vascular smooth muscle cells through activating Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of Astragaloside IV Solutions
Introduction
Astragaloside IV (AS-IV) is a prominent bioactive saponin isolated from the roots of Astragalus membranaceus, a herb widely utilized in traditional medicine.[1][2][3] As a tetracyclic triterpenoid saponin, AS-IV has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and cardioprotective effects.[2][4][5] These properties are attributed to its influence on various cellular signaling pathways.[5]
Proper preparation of Astragaloside IV solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. Due to its poor water solubility, specific solvents and procedures are required to ensure complete dissolution and stability.[4][6] This document provides detailed protocols for researchers, scientists, and drug development professionals to prepare AS-IV solutions for experimental use.
Physicochemical Properties of Astragaloside IV
A summary of the key physicochemical properties of Astragaloside IV is presented below. This data is essential for calculating molar concentrations and understanding its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₈O₁₄ | [2][4][7][8] |
| Molecular Weight | 784.97 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [3][6][9] |
| Purity | ≥95% (typical for commercial products) | [6] |
| Storage (Solid) | -20°C, stable for ≥4 years | [3][6] |
| Solubility (Organic) | - DMSO: ~30 mg/mL[6] (up to 100 mg/mL reported[1])- Dimethylformamide (DMF): ~20 mg/mL[6]- Methanol, Ethanol, Acetone: Soluble[4][9] | [1][4][6][9] |
| Solubility (Aqueous) | Sparingly soluble.[6] Approx. 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[6] | [6] |
Experimental Protocols: Solution Preparation
Protocol 1: Preparation of Astragaloside IV for In Vitro (Cell Culture) Experiments
For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
Materials:
-
Astragaloside IV powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure: Stock Solution Preparation (e.g., 100 mM in DMSO)
-
Calculate Mass: Based on the molecular weight (784.97 g/mol ), calculate the mass of AS-IV powder needed. For 1 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 1 L/1000 mL * 1 mL * 784.97 g/mol = 0.0785 g = 78.5 mg.
-
-
Weighing: Accurately weigh 78.5 mg of Astragaloside IV powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Procedure: Working Solution Preparation
-
Thaw: Thaw an aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution with sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution in 10 mL of medium:
-
(V₁) * (100 mM) = (10 mL) * (0.1 mM)
-
V₁ = 0.01 mL = 10 µL. Add 10 µL of the 100 mM stock solution to 10 mL of culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% (v/v).[2][10]
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without Astragaloside IV.
Protocol 2: Preparation of Astragaloside IV for In Vivo (Animal) Experiments
The formulation for in vivo administration depends on the route of delivery (e.g., oral gavage, intraperitoneal injection). As AS-IV is poorly water-soluble, a vehicle containing co-solvents is required.
Option A: Formulation with PEG300, Tween-80, and Saline/Water
This vehicle is suitable for creating a clear solution for injection.
Materials:
-
Astragaloside IV stock solution in DMSO (e.g., 100 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile ddH₂O or saline
-
Sterile tubes
Procedure (Example for 1 mL working solution):
-
Add 50 µL of a 100 mg/mL AS-IV stock solution in DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween-80 and mix thoroughly to ensure clarity.[1]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1]
-
Mix again. The solution should be used immediately for optimal results.[1]
Option B: Formulation with Propylene Glycol and Saline
This vehicle has been used for intraperitoneal (i.p.) injections.
Materials:
-
Astragaloside IV powder
-
Propylene glycol
-
Hank's Buffered Saline Solution (HBSS) or sterile saline
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution by dissolving Astragaloside IV in propylene glycol.[11]
-
For administration, further dilute this stock solution with HBSS or sterile saline to the final desired concentration.[11]
Option C: Formulation for Oral Gavage (i.g.)
For oral administration, Astragaloside IV can be suspended in a suitable vehicle like normal saline.
Materials:
-
Astragaloside IV powder
-
Normal saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Weigh the required amount of Astragaloside IV for the desired dosage (e.g., 40 mg/kg).[2]
-
Suspend the powder in a specific volume of normal saline (e.g., 0.3 mL per mouse).[2]
-
Vortex thoroughly before each administration to ensure a uniform suspension.
Signaling Pathway and Experimental Workflow
Astragaloside IV has been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, metabolism, and autophagy.[8][12] Understanding this mechanism is key to designing experiments that investigate its therapeutic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Astragaloside IV inhibits lung cancer progression and metastasis by modulating macrophage polarization through AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV | 84687-43-4 [chemicalbook.com]
- 4. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Astragaloside IV | C41H68O14 | CID 13943297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Astragaloside-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Astragaloside IV: Application Notes and Protocols for In Vivo Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
Astragaloside IV (AS-IV), a primary active saponin isolated from the traditional medicinal herb Astragalus membranaceus, has garnered significant attention for its neuroprotective properties.[1][2] Extensive preclinical research highlights its potential in mitigating the pathological processes of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4][5] The therapeutic effects of AS-IV are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[6] This document provides a comprehensive overview of the in vivo applications of Astragaloside IV in neurological studies, detailing effective dosages, experimental protocols, and the underlying molecular mechanisms.
Quantitative Data Summary
The effective dosage of Astragaloside IV in in vivo neurological studies varies depending on the animal model, the specific neurological condition being investigated, and the route of administration. The following table summarizes the dosages and administration routes from several key studies.
| Neurological Disorder Model | Animal Model | Astragaloside IV Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Ischemic Stroke | Distal Middle Cerebral Artery Occlusion (dMCAO) Mice | 10, 20, 40 mg/kg/day | Intraperitoneal (i.p.) | 14 days | 20 mg/kg significantly improved neurological recovery and promoted angiogenesis. | [7] |
| Ischemic Stroke | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rats | 20 mg/kg/day | Intraperitoneal (i.p.) | From 3 days before surgery until end of experiment | Ameliorated neurological deficits and reduced infarct area. | [8] |
| Ischemic Stroke | Transient Middle Cerebral Artery Occlusion (MCAO) Rats | Not specified | Not specified | Not specified | Decreased infarct volume, brain edema, and neurological deficits. | [9] |
| Parkinson's Disease | MPTP-induced Mice | Not specified | Intraperitoneal (i.p.) | Daily, 30 min before MPTP injection | Alleviated behavioral impairments and dopaminergic neuron degeneration. | [4][10] |
| Alzheimer's Disease | Oligomeric Aβ-induced Mice | Not specified | Intragastric | Once a day after oAβ injection | Ameliorated cognitive impairment in a dose-dependent manner. | [5] |
| Heatstroke Brain Injury | Heatstroke-induced Male Mice | Not specified | Not specified | Not specified | Alleviated brain injury and neuroinflammation. | [11] |
Experimental Protocols
The following are generalized protocols for key experiments frequently employed in in vivo neurological studies investigating the effects of Astragaloside IV.
Animal Model Induction
a) Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm (for rats) or 9-11 mm (for mice) from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
b) Parkinson's Disease (MPTP Model)
-
Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in sterile saline.
-
Administer MPTP to mice via intraperitoneal injection (e.g., 30 mg/kg) once daily for five consecutive days to induce dopaminergic neurodegeneration.[10]
-
House the animals with appropriate care and monitor for the development of motor deficits.
c) Alzheimer's Disease (Oligomeric Aβ Model)
-
Prepare oligomeric amyloid-beta (oAβ) peptides according to established protocols.
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the desired brain region (e.g., hippocampus).
-
Inject a specific amount of oAβ into the cerebral ventricles or directly into the brain parenchyma using a microsyringe.[5]
-
Suture the incision and allow the animal to recover.
Behavioral Assessments
a) Neurological Deficit Scoring (for Stroke Models)
Neurological deficits can be evaluated using a scoring system (e.g., a 0-5 or 0-18 point scale) at various time points post-MCAO. The scoring typically assesses motor function, balance, and reflexes. For example, a 5-point scale could be: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.
b) Morris Water Maze (for Cognitive Assessment)
-
Fill a circular pool with water made opaque with a non-toxic substance.
-
Place a hidden platform just below the water surface.
-
Train the animals to find the platform from different starting positions over several days.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
In a probe trial, remove the platform and record the time spent in the target quadrant where the platform was previously located.
c) Novel Object Recognition (for Memory Assessment)
-
Acclimatize the animal to an open-field arena.
-
During the training phase, place two identical objects in the arena and allow the animal to explore them for a set period.
-
After a retention interval, replace one of the familiar objects with a novel object.
-
Record the time the animal spends exploring each object. A preference for the novel object indicates intact recognition memory.
Histological and Molecular Analysis
a) Infarct Volume Measurement (TTC Staining)
-
Euthanize the animal at the desired time point after MCAO.
-
Harvest the brain and section it into coronal slices (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
b) Immunohistochemistry/Immunofluorescence
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix it in PFA, followed by cryoprotection in sucrose solutions.
-
Section the brain tissue using a cryostat or vibratome.
-
Incubate the sections with primary antibodies against target proteins (e.g., Iba1 for microglia, GFAP for astrocytes, NeuN for neurons).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections and visualize them using a fluorescence or confocal microscope.
c) Western Blotting
-
Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., p-Akt, Nrf2, NF-κB).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Homogenize brain tissue and centrifuge to collect the supernatant.
-
Use commercial ELISA kits to quantify the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) and other molecules in the brain homogenates according to the manufacturer's instructions.[5]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Astragaloside IV are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for in vivo neurological studies.
Caption: Key signaling pathways modulated by Astragaloside IV.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. Astragaloside IV attenuates neuroinflammation and ameliorates cognitive impairment in Alzheimer's disease via inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders [ouci.dntb.gov.ua]
- 3. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Ameliorates Cognitive Impairment and Neuroinflammation in an Oligomeric Aβ Induced Alzheimer's Disease Mouse Model via Inhibition of Microglial Activation and NADPH Oxidase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV for Experimental Focal Cerebral Ischemia: Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV promotes cerebral angiogenesis and neurological recovery after focal ischemic stroke in mice via activating PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of astragaloside IV on Parkinson disease models of mice and primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV alleviates heatstroke brain injury and neuroinflammation in male mice by regulating microglial polarization via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Astragaloside VI in a Post-Stroke Depression Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Astragaloside VI (AsVI) in a preclinical animal model of post-stroke depression (PSD). The protocols detailed below are based on established methodologies and findings from peer-reviewed research, offering a framework for investigating the therapeutic potential of AsVI.
Introduction
Post-stroke depression is a common and serious complication of stroke, significantly impeding functional recovery and quality of life. This compound, a key active component isolated from Radix Astragali, has demonstrated neuroprotective effects. Recent studies indicate its potential in alleviating depressive-like behaviors in a rat model of PSD, suggesting a promising avenue for novel therapeutic strategies. The primary mechanism appears to involve the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK signaling pathway, which plays a crucial role in neurogenesis and neuronal survival.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from key behavioral and neurochemical experiments assessing the effects of this compound in a rat model of post-stroke depression. The experimental groups typically include a sham-operated group, a PSD model group (subjected to middle cerebral artery occlusion followed by chronic unpredictable mild stress), a PSD group treated with this compound (2 µg/kg), and a positive control group treated with Fluoxetine (2 mg/kg).
Table 1: Effects of this compound on Depressive-Like Behaviors
| Parameter | Sham Group | PSD Model Group | PSD + AsVI (2 µg/kg) | PSD + Fluoxetine (2 mg/kg) |
| Sucrose Preference (%) | ~90% | ~50% | ~80% | ~85% |
| Forced Swim Test Immobility (s) | ~50 s | ~150 s | ~75 s | ~70 s |
| Open Field Test (Total Distance, m) | ~30 m | ~15 m | ~25 m | ~28 m |
| Open Field Test (Center Time, s) | ~25 s | ~10 s | ~20 s | ~22 s |
Note: The values presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effects of this compound on Neurotransmitter Levels
| Neurotransmitter | Sham Group | PSD Model Group | PSD + AsVI (2 µg/kg) | PSD + Fluoxetine (2 mg/kg) |
| Dopamine (DA) (ng/mg protein) | High | Low | Significantly Increased vs. PSD | Significantly Increased vs. PSD |
| Serotonin (5-HT) (ng/mg protein) | High | Low | Significantly Increased vs. PSD | Significantly Increased vs. PSD |
Note: Specific numerical values for neurotransmitter levels were not consistently available in the reviewed literature; the table reflects the reported directional changes.[1][2]
Table 3: Effects of this compound on NRG-1/MEK/ERK Pathway Protein Expression
| Protein | Sham Group | PSD Model Group | PSD + AsVI (2 µg/kg) | PSD + Fluoxetine (2 mg/kg) |
| NRG-1 | High | Low | Upregulated | Upregulated |
| p-MEK1 | High | Low | Upregulated | Upregulated |
| p-ERK1/2 | High | Low | Upregulated | Upregulated |
Note: The table indicates the relative expression levels of the phosphorylated (active) forms of MEK1 and ERK1/2.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Post-Stroke Depression Animal Model
A combined model of middle cerebral artery occlusion (MCAO) followed by chronic unpredictable mild stress (CUMS) is utilized to induce a state of post-stroke depression in rats.[1][2][3]
Protocol:
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize male Sprague-Dawley rats.
-
Perform a 90-minute transient MCAO as previously described.
-
Allow a recovery period of 7 days.
-
-
Chronic Unpredictable Mild Stress (CUMS):
-
Following recovery from MCAO, subject the rats to a CUMS paradigm for 21 days.
-
The stress regimen should include a variety of mild stressors applied randomly, such as:
-
Cage tilt (45°)
-
Wet bedding
-
Food and water deprivation
-
Reversal of light/dark cycle
-
Forced swimming in cool water (18°C)
-
Overnight illumination
-
-
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer AsVI (2 µg/kg, intraperitoneally) daily during the CUMS period.
-
A positive control group should receive Fluoxetine (2 mg/kg, i.p.) daily.
-
The sham and PSD model groups should receive an equivalent volume of saline.
-
Behavioral Tests
Behavioral assessments are conducted to evaluate depressive-like and anxiety-like behaviors.
This test measures anhedonia, a core symptom of depression.[1]
Protocol:
-
Habituation: For 48 hours, habituate rats to two bottles of 1% sucrose solution.
-
Deprivation: Deprive the rats of food and water for 24 hours.
-
Testing:
-
Present each rat with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
The test duration is 1 hour.
-
After 1 hour, weigh the bottles again to determine the consumption of each liquid.
-
-
Calculation: Sucrose Preference (%) = (Sucrose solution intake / Total liquid intake) × 100.
This test assesses behavioral despair.[1]
Protocol:
-
Apparatus: Use a transparent cylindrical tank (45 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Gently place each rat into the water tank for a 6-minute session.
-
Record the session for later analysis.
-
The last 4 minutes of the session are scored for immobility time (the time the rat spends floating with only minor movements to keep its head above water).
-
-
Post-Test: After the test, remove the rat, dry it with a towel, and return it to its home cage.
This test evaluates locomotor activity and anxiety-like behavior.[1]
Protocol:
-
Apparatus: Use a square arena (100 cm × 100 cm × 40 cm) with the floor divided into 25 equal squares. The central nine squares are defined as the "center zone."
-
Procedure:
-
Gently place the rat in the center of the arena.
-
Allow the rat to explore freely for 5 minutes.
-
A video tracking system should be used to record the total distance traveled and the time spent in the center zone.
-
-
Cleaning: Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Neurochemical Analysis
Protocol:
-
Tissue Preparation:
-
At the end of the experimental period, euthanize the rats and rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Homogenize the brain tissue in a suitable buffer.
-
-
HPLC Analysis:
-
Analyze the supernatant using an HPLC system with an electrochemical detector to quantify the levels of dopamine (DA) and serotonin (5-HT).
-
Normalize the neurotransmitter concentrations to the total protein content of the sample.
-
Western Blotting
This technique is used to measure the protein expression levels of key components of the NRG-1/MEK/ERK signaling pathway.[1]
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue (hippocampus or prefrontal cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-NRG-1
-
Rabbit anti-phospho-MEK1 (Ser217/221)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in post-stroke depression.
Experimental Workflow
Caption: Experimental workflow for AsVI in a PSD model.
References
Application Notes: Astragaloside IV in Wound Healing Assays
Introduction
Astragaloside IV (AS-IV) is a major active saponin extracted from the dried roots of Astragalus membranaceus, a vital herb in traditional Chinese medicine known for its use in repairing and regenerating injured tissues.[1][2][3] Modern pharmacological studies have identified AS-IV as a key contributor to these therapeutic effects, demonstrating its potential in accelerating wound healing and reducing scar formation.[1][2] These application notes provide a comprehensive overview of the use of Astragaloside IV in various wound healing assays, detailing its mechanisms of action, experimental protocols, and key quantitative findings for researchers, scientists, and drug development professionals.
Mechanism of Action
Astragaloside IV promotes wound healing through a multi-faceted approach involving the regulation of various cell types and signaling pathways critical to the different phases of healing: inflammation, proliferation, and remodeling.[4]
-
Proliferation and Migration: AS-IV stimulates the proliferation and migration of essential skin cells, including keratinocytes and endothelial cells.[1][5] One identified mechanism involves the lncRNA H19/ILF3/CDK4 axis, where AS-IV upregulates lncRNA H19, which in turn recruits ILF3 to enhance the stability of CDK4 mRNA, promoting keratinocyte growth.[5] It also enhances the growth of osteoblast-like cells.[6]
-
Angiogenesis: The compound promotes the formation of new blood vessels, a critical process for supplying nutrients and oxygen to the wound bed.[1] Studies show that AS-IV can increase the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), partly through the PI3K/Akt signaling pathway.[7]
-
Anti-Inflammatory Effects: AS-IV helps modulate the inflammatory response in the wound, which is crucial for preventing chronic inflammation and facilitating a smooth transition to the proliferative phase.[8]
-
Anti-Scarring Properties: AS-IV has been shown to reduce scar formation by decreasing the deposition of collagen type I and III and downregulating the secretion of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in fibrosis.[1][2][7]
-
SUMOylation Pathway Activation: In the context of diabetic wound healing, AS-IV has been found to activate the Small Ubiquitin-like Modifier (SUMO)-mediated modification (SUMOylation) pathway.[3][9] This activation can increase the expression of proteins like PCNA, Ras, HIF-1α, and VEGFR2 in endothelial cells, thereby promoting their proliferation and migration even under high glucose conditions.[10]
Signaling Pathway of Astragaloside IV in Wound Healing
Caption: Signaling pathways modulated by Astragaloside IV to promote wound healing.
In Vitro Application Notes and Protocols
In vitro assays are fundamental for elucidating the cellular and molecular mechanisms by which Astragaloside IV influences wound healing.
Summary of In Vitro Quantitative Data
| Assay Type | Cell Line | AS-IV Concentration | Duration | Key Findings | Reference |
| Cell Proliferation | HUVECs | 6 µmol/L | 24 h | Significantly promoted cell viability under high glucose conditions. | |
| Keratinocytes (HaCaT) | 2.5 - 50 µM | 48 h | Increased cell proliferation in a dose-dependent manner. | [5] | |
| Osteoblast-like (MG-63) | 1x10⁻² µg/ml | 48 h | Significantly increased cell growth. | [6] | |
| Cell Migration | Keratinocytes | 100 µmol/L | 48-96 h | Recovery rates increased by 2-fold at 48h and 3-fold at 96h compared to control. | [1][2] |
| HUVECs | 6 µmol/L | 72 h | Improved wound closure ability under high glucose conditions. | ||
| Angiogenesis | HUVECs | 6 µmol/L | - | Promoted tube formation (angiogenesis) under high glucose conditions. | [3] |
| Anti-Scarring | Fibroblasts | 25-100 µmol/L | - | Dose-dependently decreased TGF-β1 secretion and Collagen I/III levels. | [1][2] |
In Vitro Experimental Workflow
Caption: General workflow for in vitro evaluation of Astragaloside IV.
Detailed Experimental Protocols
1. Cell Proliferation Assay (CCK-8 Method)
-
Objective: To quantify the effect of AS-IV on the proliferation of cells like Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials: 96-well plates, HUVECs, complete culture medium, AS-IV stock solution, Cell Counting Kit-8 (CCK-8).
-
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5x10³ cells/well and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of AS-IV (e.g., 6 µmol/L) or vehicle control. For diabetic models, high glucose (25 mmol/L) medium can be used.
-
Incubate for the desired duration (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
2. Scratch Wound Healing Assay
-
Objective: To assess the effect of AS-IV on the migration of keratinocytes or endothelial cells.
-
Materials: 6-well plates, keratinocytes (e.g., HaCaT), serum-free medium, AS-IV, pipette tip.
-
Protocol:
-
Grow cells in 6-well plates until they reach 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing different concentrations of AS-IV (e.g., 100 µmol/L) or vehicle control.[1][2]
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48, 72, 96 hours).[1][2]
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.
-
3. Tube Formation Assay (Angiogenesis)
-
Objective: To evaluate the pro-angiogenic potential of AS-IV.
-
Materials: Matrigel, 96-well plates, HUVECs, serum-free medium, AS-IV.
-
Protocol:
-
Coat a pre-chilled 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Seed HUVECs (1-2x10⁴ cells/well) onto the Matrigel-coated wells.
-
Treat the cells with serum-free medium containing AS-IV (e.g., 6 µmol/L) or vehicle control.
-
Incubate for 4-12 hours to allow for the formation of capillary-like structures.
-
Capture images using a microscope.
-
Quantify angiogenesis by measuring the total tube length, number of junctions, and number of branches using software like ImageJ.[3]
-
In Vivo Application Notes and Protocols
In vivo models are crucial for validating the therapeutic efficacy of Astragaloside IV in a complex biological system.
Summary of In Vivo Quantitative Data
| Animal Model | AS-IV Administration | Duration | Key Findings | Reference |
| Diabetic Rat Skin Defect | 4 mg/kg, intraperitoneal injection | 15 days | Significantly smaller wound diameter and higher wound closure rate compared to saline control. Increased vascular network and less inflammatory cell infiltration. | |
| Rat Skin Excision | Topical application | 6 days | Wound recovery of 21% in the AS-IV group compared to 8% in the blank control group. | [1][2] |
| Rat Skin Excision | Topical application | 30 days | Improved skin tensile strength and promoted collagen synthesis and angiogenesis. | [1][11] |
| Diabetic Rat Ulcer | Topical nanofiber membrane | 7 days | Wound healing area of 94.5% in the AS-IV group compared to 65.3% in the blank control. | [12] |
In Vivo Experimental Workflow
Caption: General workflow for in vivo evaluation of Astragaloside IV.
Detailed Experimental Protocol
1. Diabetic Rat Full-Thickness Wound Model
-
Objective: To evaluate the efficacy of AS-IV in promoting wound healing in a diabetic condition.
-
Materials: Wistar or Sprague-Dawley rats, streptozotocin (for diabetes induction), anesthesia, surgical tools, AS-IV solution, camera.
-
Protocol:
-
Induce Diabetes: Induce diabetes in rats via a single intraperitoneal injection of streptozotocin. Confirm diabetic status by measuring blood glucose levels.
-
Wound Creation: Anesthetize the diabetic rats. Shave the dorsal area and create a full-thickness circular wound (e.g., 15 mm in diameter) using a biopsy punch.
-
Grouping and Treatment: Randomly divide the rats into groups (n=10 per group).
-
Control Group: Administer saline daily.
-
AS-IV Group: Administer AS-IV (e.g., 4 mg/kg, intraperitoneally) daily for a set period (e.g., 15 days).
-
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 5, 10, 15). Calculate the wound healing rate using the formula: Wound Healing Rate (%) = [1 – (Current Wound Area / Original Wound Area)] × 100%.
-
Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue. Perform histological staining:
-
Hematoxylin and Eosin (H&E): To observe overall tissue morphology, re-epithelialization, and inflammatory cell infiltration.
-
Masson's Trichrome: To assess collagen deposition and maturation.[1][2]
-
Immunohistochemistry: Use antibodies against markers like CD31 to quantify neovascularization (angiogenesis).
-
-
Biomechanical Testing: Measure the tensile strength of the healed skin to assess the functional quality of the repaired tissue.[1][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The healing and anti-scar effects of astragaloside IV on the wound repair in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Improves Angiogenesis and Promotes Wound Healing in Diabetic Rats <i>via</i> the Activation of the SUMOylation Pathway [besjournal.com]
- 4. Recent Advances in Astragaloside IV Modulate Immune Response and Skin Cells Promoting Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV promotes keratinocyte proliferation and migration through upregulating lncRNA H19 recruited ILF3 to enhance the stability of CDK4 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV promotes the proliferation and migration of osteoblast-like cells through the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Astragaloside IV Improves Angiogenesis and Promotes Wound Healing in Diabetic Rats via the Activation of the SUMOylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. Topical astragaloside IV-releasing hydrogel improves healing of skin wounds in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astragalus Polysaccharides/PVA Nanofiber Membranes Containing Astragaloside IV-Loaded Liposomes and Their Potential Use for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) Following Astragaloside VI Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside VI (AS-VI) is a principal active saponin derived from Astragalus membranaceus, a herb widely used in traditional medicine. Emerging research indicates that AS-VI possesses a range of pharmacological activities, including neuroprotective effects. One of the key signaling pathways implicated in these effects is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. The phosphorylation of ERK (p-ERK) is a critical event in this pathway, regulating cellular processes such as proliferation, differentiation, and survival. Studies have shown that this compound can upregulate the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway, highlighting the importance of quantifying p-ERK levels to understand the molecular mechanisms of AS-VI.[1][2][3][4]
These application notes provide a comprehensive protocol for the analysis of p-ERK expression in cell lysates treated with this compound using Western blotting.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical dose-response experiment analyzing the effect of this compound on p-ERK levels. The data is presented as the relative density of the p-ERK band normalized to the total ERK band, as determined by densitometry.
| Treatment Group | Concentration (µM) | p-ERK / Total ERK Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 | 1.35 ± 0.15 | 1.35 |
| This compound | 5 | 1.88 ± 0.21 | 1.88 |
| This compound | 10 | 2.45 ± 0.25 | 2.45 |
| This compound | 25 | 2.15 ± 0.19 | 2.15 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound may induce the phosphorylation of ERK.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Plate cells (e.g., PC12, SH-SY5Y, or other relevant cell lines) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional) : To reduce basal levels of ERK phosphorylation, you can serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation : Incubate the cells for a predetermined time to observe the effect on ERK phosphorylation. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended to determine the optimal time point.
Protein Extraction
-
Washing : After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis : Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection : Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifugation : Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization : Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.
Western Blot Protocol
-
Sample Preparation for SDS-PAGE : Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE : Load the prepared samples into the wells of a 10% or 12% SDS-PAGE gel. Include a pre-stained protein ladder to monitor the separation and estimate molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-ERK) : Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) at the recommended dilution (typically 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution (typically 1:5000 to 1:10,000 in 5% milk/TBST) for 1 hour at room temperature with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection : Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK) : To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane as described in step 4.
-
Incubate with a primary antibody for total ERK1/2 and repeat steps 6-9.
-
Quantitative Analysis
-
Densitometry : Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ).
-
Normalization : The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample.
-
Comparison : The resulting ratio of p-ERK to total ERK is then compared across the different treatment conditions.[5][6][7][8]
Experimental Workflow
The following diagram outlines the key steps in the Western blot workflow for analyzing p-ERK levels after this compound treatment.
References
- 1. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway [ouci.dntb.gov.ua]
- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Investigating NRG-1 Expression in Response to Astragaloside VI Treatment
Introduction
Astragaloside VI (AsVI) is a significant bioactive saponin derived from Radix Astragali, a herb widely utilized in traditional medicine for its therapeutic properties, including the treatment of post-stroke disabilities.[1][2] Emerging research has highlighted its neuroprotective potential, particularly in the context of neurological and psychiatric disorders.[1][2] Neuregulin-1 (NRG-1) is a critical neurotrophic factor involved in neuronal survival, development, and synaptic plasticity.[3] Dysregulation of NRG-1 has been implicated in the pathophysiology of conditions like schizophrenia and depression.[3]
Recent studies have established a direct link between this compound and the upregulation of NRG-1. Specifically, in preclinical models of post-stroke depression (PSD), AsVI treatment has been shown to restore reduced NRG-1 levels in the brain.[1][3] This upregulation is a key mechanism for the antidepressant-like effects of AsVI, as it activates the pro-survival MEK/ERK signaling pathway.[1][3] Therefore, immunohistochemistry (IHC) serves as a crucial technique to visualize and semi-quantify the expression and localization of NRG-1 in neural tissues following AsVI treatment, providing valuable insights for researchers in neuropharmacology and drug development.
Key Findings Summary
This compound has demonstrated a significant ability to counteract the downregulation of NRG-1 in both in vivo and in vitro models of depression.
-
In Vivo (Post-Stroke Depression Rat Model): In rats subjected to middle cerebral artery occlusion (MCAO) and chronic unpredictable mild stress to induce a PSD-like state, NRG-1 expression was substantially reduced in brain tissues. Treatment with this compound effectively restored the expression of NRG-1.[3]
-
In Vitro (Corticosterone-Induced PC-12 Cells): In a cellular model of depression using PC-12 neuronal cells treated with corticosterone (CORT), NRG-1 expression was significantly downregulated. This compound treatment reversed this effect, leading to an upregulation of NRG-1 mRNA and protein.[3] This protective effect was abolished when NRG-1 was knocked down, confirming its essential role in the therapeutic action of AsVI.[3]
Data Presentation
The following tables summarize the effects of this compound on NRG-1 expression and related signaling molecules as determined by immunohistochemistry, Western Blot, and qPCR analyses in key studies.
Table 1: Effect of this compound on NRG-1 Pathway in a Post-Stroke Depression (PSD) Rat Model
| Analyte | Model Group | Treatment Group (AsVI) | Method of Detection | Key Finding | Reference |
| NRG-1 | Substantially Reduced | Restored/Upregulated | Immunostaining, Western Blot | AsVI reverses the stress-induced decrease in NRG-1 protein expression in the brain. | [1][3] |
| p-MEK1 | Reduced | Upregulated | Western Blot | AsVI treatment leads to the activation of MEK1, a downstream target of NRG-1. | [3] |
| p-ERK1/2 | Reduced | Upregulated | Western Blot | AsVI treatment activates ERK1/2, consistent with the activation of the NRG-1 pathway. | [3] |
Table 2: Effect of this compound on NRG-1 Pathway in Corticosterone (CORT)-Induced PC-12 Cells
| Analyte | Model Group (CORT) | Treatment Group (CORT + AsVI) | Method of Detection | Key Finding | Reference |
| NRG-1 | Downregulated | Upregulated | Western Blot, qPCR | AsVI significantly increases both protein and mRNA expression of NRG-1 in neuronal cells under stress. | [3] |
| p-MEK1 | Downregulated | Upregulated | Western Blot | AsVI activates the downstream kinase MEK1 in CORT-treated cells. | [3] |
| p-ERK1/2 | Downregulated | Upregulated | Western Blot | AsVI promotes the phosphorylation of ERK1/2, a key step in the NRG-1 signaling cascade. | [3] |
| Cell Viability | Decreased | Increased | CCK-8 Assay | AsVI protects neuronal cells from CORT-induced cytotoxicity.[3] | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway activated by this compound and the general workflow for investigating its effects on NRG-1 expression.
Experimental Protocols
In Vivo Model: Post-Stroke Depression (PSD) in Rats[1][2]
This protocol provides a summary of the model used to study the effects of this compound on NRG-1 in a relevant disease context.
-
Induction of Stroke: Healthy male Sprague-Dawley rats undergo a middle cerebral artery occlusion (MCAO) surgery to induce an ischemic stroke.
-
Induction of Depression: Following stroke surgery, rats are subjected to a chronic unpredictable mild stress (CUMS) protocol for several weeks to induce depression-like behaviors. This typically involves exposure to a variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).
-
This compound Administration: A solution of this compound (or vehicle control) is administered to the rats, typically via intravenous or intraperitoneal injection, at a predetermined dosage daily for the treatment period.
-
Tissue Collection: After the treatment period and behavioral testing, rats are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then harvested and post-fixed in 4% PFA before being processed for paraffin embedding.
In Vitro Model: Corticosterone-Induced Neuronal Cell Injury[3][4][5]
This protocol describes the cell-based model used to investigate the direct effects of this compound on neuronal cells.
-
Cell Culture: PC-12 cells, a rat pheochromocytoma cell line, are cultured in standard medium (e.g., DMEM with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).
-
Induction of Injury: To model neuronal stress, cells are treated with a high concentration of corticosterone (CORT), typically in the range of 100-400 µM, for 24-48 hours.[4][5]
-
This compound Treatment: Cells are co-treated or pre-treated with various concentrations of this compound to assess its protective effects against CORT-induced toxicity.
-
Cell Harvesting: After treatment, cells are harvested for analysis. For IHC, cells can be processed into a cell block and paraffin-embedded, or stained directly on coverslips.
Protocol: Immunohistochemistry for NRG-1 in Paraffin-Embedded Brain Tissue
This protocol provides a detailed methodology for staining NRG-1 in rat brain sections.
Reagents and Materials:
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit polyclonal anti-NRG1 antibody (diluted according to manufacturer's instructions, e.g., 1:100 - 1:500)
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Detection Reagent: Streptavidin-HRP complex (part of an ABC kit)
-
Substrate: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 10 minutes. b. Immerse in 100% ethanol for 2 x 5 minutes. c. Immerse in 95% ethanol for 5 minutes. d. Immerse in 70% ethanol for 5 minutes. e. Rinse thoroughly in deionized water.
-
Antigen Retrieval: a. Submerge slides in a vessel containing Sodium Citrate Buffer (pH 6.0). b. Heat the buffer to 95-100°C (using a microwave, water bath, or pressure cooker) and maintain for 15-20 minutes. c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes). d. Rinse slides with PBST (3 x 5 minutes).
-
Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse with PBST (3 x 5 minutes).
-
Blocking: a. Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Drain blocking buffer (do not rinse). b. Apply the diluted anti-NRG1 primary antibody to the sections. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse slides with PBST (3 x 5 minutes). b. Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature. c. Rinse with PBST (3 x 5 minutes). d. Apply the Streptavidin-HRP complex and incubate for 30-60 minutes at room temperature. e. Rinse with PBST (3 x 5 minutes).
-
Visualization: a. Apply the DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining. b. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining and Mounting: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water. c. Dehydrate the sections through a graded ethanol series (70%, 95%, 100%). d. Clear in xylene and coverslip using a permanent mounting medium.
-
Analysis: a. Examine slides under a light microscope. NRG-1 positive staining will appear as a brown precipitate, while cell nuclei will be counterstained blue. The intensity and distribution of the staining can be compared between control and AsVI-treated groups.
References
- 1. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway [ouci.dntb.gov.ua]
- 2. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining the Cytotoxicity of Astragaloside VI using a CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Astragaloside VI is a cycloartane-type triterpenoid saponin isolated from Radix Astragali, a widely used herb in traditional medicine. Various studies have investigated its biological activities, including promoting neural stem cell proliferation and offering neuroprotective effects.[1][2] Given its potential therapeutic applications, a thorough evaluation of its safety profile, including its potential cytotoxicity, is essential.
This document provides a detailed protocol for assessing the cytotoxicity of this compound on a selected cell line using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells. The assay principle is based on the reduction of a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan dye.[3] The amount of formazan generated is directly proportional to the number of metabolically active, viable cells.[3] This protocol outlines the necessary materials, step-by-step experimental procedures, data analysis, and troubleshooting.
Materials and Equipment
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
This compound (powder)
-
Appropriate cell line (e.g., HeLa, PC-12, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
Sterile pipette tips and serological pipettes
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with a 450 nm filter[3]
-
Laminar flow hood (biosafety cabinet)
-
Multichannel pipette (10 µL and 100-200 µL)[3]
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
Experimental Protocols
The overall workflow for the CCK-8 cytotoxicity assay is depicted below.
Caption: Workflow for this compound cytotoxicity assessment using the CCK-8 assay.
Step-by-Step Methodology:
2.1. Cell Seeding
-
Culture the chosen cell line until it reaches approximately 80-90% confluency.
-
Trypsinize the cells (for adherent cells), neutralize with complete medium, and collect them into a sterile tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (see Table 1).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[3] To avoid the "edge effect," it is recommended to fill the outermost wells with 100 µL of sterile PBS or medium without cells.[4]
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[5]
Table 1. Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
|---|---|---|
| Adherent Cells | 1,000 - 10,000 | Optimal density should be determined empirically for each cell line. A common starting point is 5,000 cells/well.[4] |
| Suspension Cells | 2,500 - 25,000 | Leukocytes and other suspension cells may require higher densities due to lower metabolic activity.[5][6] |
| Maximum Recommended | ~25,000 | Overly dense cultures can lead to reduced color development and inaccurate results.[3][4] |
2.2. Preparation of this compound Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving it in DMSO.
-
Create a series of working solutions by serially diluting the stock solution with serum-free or complete culture medium. The final concentration of DMSO in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration test wells.
2.3. Cell Treatment and Incubation
-
After the 24-hour pre-incubation period, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the various concentrations of this compound to the respective wells.
-
Include the following controls on the same plate:
-
Untreated Control: Wells with cells and fresh medium only.
-
Vehicle Control: Wells with cells and medium containing the final concentration of DMSO.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[6]
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) in the incubator.
2.4. CCK-8 Assay and Measurement
-
At the end of the treatment incubation period, add 10 µL of the CCK-8 solution directly to each well of the 96-well plate.[3][5] Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[3]
-
Gently mix the plate on an orbital shaker for 1 minute to ensure even distribution of the reagent.
-
Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time can vary depending on the cell type and density and should be determined empirically (the absorbance of the control wells should ideally be between 0.8 and 1.5).
-
Measure the absorbance at 450 nm using a microplate reader.[3]
Data Presentation and Analysis
3.1. Data Recording Record the raw absorbance values (Optical Density, OD) in a structured table.
Table 2. Example Template for Recording Absorbance Data (OD at 450 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average OD |
|---|---|---|---|---|
| Blank (No Cells) | ||||
| 0 (Vehicle Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
| ... | | | | |
3.2. Calculation of Cell Viability Calculate the percentage of cell viability for each concentration of this compound using the following formula:[6][7]
Cell Viability (%) = [ (ODSample - ODBlank) / (ODControl - ODBlank) ] x 100%
Where:
-
ODSample: Average absorbance of wells treated with this compound.
-
ODControl: Average absorbance of the vehicle control wells.
-
ODBlank: Average absorbance of the blank control wells (medium only).
Table 3. Example Template for Summarizing Cell Viability Data
| This compound (µM) | Average Corrected OD | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
| ... | | |
The results can then be plotted on a graph with this compound concentration on the x-axis and % Cell Viability on the y-axis to determine the IC₅₀ (half-maximal inhibitory concentration) value, if applicable.
Relevant Signaling Pathways
While this protocol is for assessing cytotoxicity, it is noteworthy that this compound has been reported to activate pro-proliferative signaling pathways in certain cell types, such as the EGFR/MAPK pathway.[1][8] Understanding this context is crucial for interpreting results, as the compound may exhibit proliferative, cytotoxic, or no effect depending on the cell line and concentration.
Caption: Simplified EGFR/MAPK signaling pathway, which this compound may modulate.
Troubleshooting
Table 4. Common Issues and Solutions for the CCK-8 Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Background | Contamination of medium or reagents. High concentration of phenol red. Reducing agents in the test compound. | Use fresh, sterile reagents. Subtract the absorbance of the blank wells. Test the compound's reactivity with CCK-8 in a cell-free system and adjust the protocol if necessary (e.g., wash cells before adding CCK-8).[4][9] |
| Low Signal / Sensitivity | Insufficient cell number. Short CCK-8 incubation time. Low metabolic activity of cells. | Increase the number of cells seeded per well. Extend the CCK-8 incubation time (up to 4 hours or longer). Ensure cells are healthy and in the logarithmic growth phase.[4][9] |
| High Variability | Inconsistent cell seeding. Edge effect in the 96-well plate. Bubbles in wells. Incomplete mixing of CCK-8 reagent. | Ensure the cell suspension is homogenous before seeding. Avoid using the outermost wells for the assay. Be careful when pipetting to avoid bubbles. Mix the plate gently after adding CCK-8.[3][4] |
| Unexpected Increase in Viability | The compound may have proliferative effects at low concentrations. The compound may interfere with the assay by reducing WST-8. | This may be a true biological effect. To rule out interference, test the compound with CCK-8 in cell-free medium.[4][10] |
References
- 1. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dojindo.co.jp [dojindo.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. interchim.fr [interchim.fr]
- 7. apexbt.com [apexbt.com]
- 8. hub.hku.hk [hub.hku.hk]
- 9. ezbioscience.com [ezbioscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Dopamine and Serotonin Levels Following Astragaloside IV Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its neuroprotective properties. Emerging research indicates its potential in modulating neurotransmitter systems, particularly in the context of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for measuring dopamine (DA) and serotonin (5-HT) levels after the administration of Astragaloside IV, based on findings from preclinical studies.
Mechanism of Action: The Role of the NRG-1/MEK/ERK Signaling Pathway
Recent studies suggest that Astragaloside IV exerts its effects on dopamine and serotonin levels through the upregulation of the Neuregulin-1 (NRG-1)-mediated Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[1][2] NRG-1 is a crucial neurotrophic factor involved in neurodevelopment, synaptic plasticity, and neurotransmission.[1] The activation of this pathway by Astragaloside IV is associated with the restoration of dopamine and serotonin levels, which are often depleted in conditions such as post-stroke depression.[1][2]
Caption: Astragaloside IV upregulates NRG-1, activating the MEK/ERK pathway to promote neuroprotection and increase dopamine and serotonin levels.
Data Presentation: Quantitative Effects of Astragaloside IV on Dopamine and Serotonin Levels
The following table summarizes the quantitative data from a study investigating the effects of Astragaloside IV (referred to as AsVI in the study) on dopamine and serotonin levels in the hippocampus of a rat model of post-stroke depression (PSD). The data is presented as mean ± standard deviation (μg/mg of tissue).[1][2]
| Group | Dopamine (μg/mg) | Serotonin (μg/mg) |
| Sham | 1.816 ± 0.112 | 0.529 ± 0.026 |
| MCAO | 2.212 ± 0.182 | 0.651 ± 0.005 |
| PSD | 1.196 ± 0.029 | 0.325 ± 0.006 |
| PSD + AS-IV | 1.599 ± 0.013 | 0.412 ± 0.001 |
-
Sham: Control group that underwent a sham surgical procedure.
-
MCAO: Middle Cerebral Artery Occlusion group, a model of ischemic stroke.
-
PSD: Post-Stroke Depression model group.
-
PSD + AS-IV: Post-Stroke Depression model group treated with Astragaloside IV.
Experimental Protocols
This section provides detailed methodologies for the quantification of dopamine and serotonin in brain tissue following Astragaloside IV administration. The primary recommended method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for its high sensitivity and specificity. An alternative, less sensitive method using an Enzyme-Linked Immunosorbent Assay (ELISA) is also described.
Experimental Workflow
Caption: Experimental workflow for measuring dopamine and serotonin after Astragaloside IV treatment.
Protocol 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
1. Materials and Reagents:
-
Astragaloside IV (purity ≥98%)
-
Dopamine and Serotonin standards
-
Perchloric acid (0.1 M)
-
EDTA
-
Sodium metabisulfite
-
Mobile phase (e.g., a mixture of methanol, sodium acetate, EDTA, and octanesulfonic acid, pH adjusted)
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
2. Sample Preparation:
-
Following the experimental period, euthanize the animals according to approved ethical protocols.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum) on an ice-cold plate.
-
Weigh the tissue sample and immediately place it in a tube containing ice-cold 0.1 M perchloric acid with EDTA and sodium metabisulfite to prevent oxidation.
-
Homogenize the tissue using a sonicator or a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is now ready for injection into the HPLC system.
3. HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution containing known concentrations of dopamine and serotonin to determine their retention times.
-
Inject the prepared samples into the HPLC system.
-
The electrochemical detector will measure the current generated by the oxidation of dopamine and serotonin as they elute from the column.
-
Quantify the concentration of dopamine and serotonin in the samples by comparing the peak areas to those of the standard curve.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
1. Materials and Reagents:
-
Commercially available Dopamine and Serotonin ELISA kits
-
Brain tissue homogenization buffer (as recommended by the kit manufacturer)
-
Homogenizer
-
Refrigerated centrifuge
-
Microplate reader
2. Sample Preparation:
-
Follow steps 1-3 from the HPLC-ECD sample preparation protocol, using the homogenization buffer provided with the ELISA kit.
-
Homogenize the tissue as described previously.
-
Centrifuge the homogenate according to the kit's instructions (e.g., 5,000 x g for 10 minutes at 4°C).
-
Collect the supernatant. The supernatant may require further dilution with the assay buffer provided in the kit.
3. ELISA Procedure:
-
Prepare the standards and samples according to the ELISA kit manual.
-
Add the standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as instructed.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (conjugate) to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentrations of dopamine and serotonin in the samples by plotting a standard curve.
Conclusion
The administration of Astragaloside IV has been shown to effectively increase the levels of dopamine and serotonin in preclinical models of neurological disorders. The protocols outlined in this document provide a framework for researchers to accurately measure these changes. The choice between HPLC-ECD and ELISA will depend on the required sensitivity, specificity, and available laboratory equipment. For precise and sensitive quantification, HPLC-ECD is the recommended method. These methodologies are crucial for the continued investigation of Astragaloside IV as a potential therapeutic agent for conditions associated with neurotransmitter imbalances.
References
Application Notes and Protocols for the Purification of Astragaloside IV Using Macroporous Resin Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Astragaloside IV from crude extracts of Astragalus membranaceus using macroporous resin chromatography. The protocols and data presented are compiled from various scientific studies to ensure a comprehensive and practical approach for laboratory and potential scale-up applications.
Introduction
Astragaloside IV is a major active saponin found in Astragalus membranaceus, a widely used herb in traditional medicine. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. The purification of Astragaloside IV is a critical step in its development as a therapeutic agent. Macroporous resin chromatography offers an efficient, cost-effective, and scalable method for this purpose due to its high adsorption capacity, selectivity, and the reusability of the resin.
This application note details the selection of appropriate macroporous resins, optimization of the purification process, and provides step-by-step protocols for laboratory-scale purification.
Resin Selection and Performance
The choice of macroporous resin is crucial for the successful purification of Astragaloside IV. The ideal resin should exhibit high adsorption and desorption capacities, leading to a high recovery yield and purity of the target compound. Several types of macroporous resins have been evaluated for their effectiveness in separating astragalosides.
A comparative study of eight different macroporous resins demonstrated that the SA-3 resin provided the best adsorption and desorption capacities for Astragalosides I, II, and IV.[1][2] Other studies have investigated resins such as X-5, AB-8, and D101 for the purification of Astragalus polysaccharides, which can provide insights into their potential for saponin purification.[3]
Table 1: Comparative Performance of Different Macroporous Resins for Astragaloside Purification
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Capacity (mg/g resin) | Recovery Yield (%) | Purity Increase (-fold) | Reference |
| SA-3 | Not explicitly stated | Not explicitly stated | 65.88 - 94.17 (for AGs I-IV) | 8.78 - 11.60 (for AGs I-IV) | [1] |
| AB-8 | 41.73 (for APS) | Not explicitly stated | 83.74 (for APS) | Not explicitly stated | [3] |
| D101 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
| X-5 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
Note: "AGs I-IV" refers to Astragalosides I, II, and IV. "APS" refers to Astragalus Polysaccharide. Data for direct comparison of all resins for Astragaloside IV specifically is limited in the provided search results.
Based on available data, SA-3 resin is a highly recommended starting point for the purification of Astragaloside IV due to its demonstrated superior performance for astragalosides.[1][2]
Experimental Workflow
The overall process for purifying Astragaloside IV using macroporous resin chromatography can be visualized as follows:
References
- 1. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
Application Note: Accurate Quantification of Astragaloside IV by LC-MS/MS Using the Standard Addition Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astragaloside IV is a major bioactive saponin isolated from the roots of Astragalus membranaceus, a crucial herb in Traditional Chinese Medicine.[1][2] Its wide range of pharmacological effects, including anti-inflammatory, immunoregulatory, and cardioprotective properties, has made it a subject of intense research and drug development.[3] Accurate quantification of Astragaloside IV in complex matrices such as herbal preparations, biological fluids (plasma, urine), and tissue samples is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[1][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for this purpose.[5] However, complex sample matrices often cause ion suppression or enhancement effects, leading to significant inaccuracies in quantification when using traditional external calibration methods.[1][6] The standard addition method is a powerful technique that effectively compensates for these matrix effects by calibrating within the sample matrix itself, thus providing a more accurate determination of the analyte's true concentration.[7][8][9]
This application note provides a detailed protocol for the accurate quantification of Astragaloside IV using the standard addition method with LC-MS/MS.
Principle of the Standard Addition Method
The standard addition method involves adding known amounts of a pure analyte standard to several aliquots of the sample.[9] Each spiked sample, along with an unspiked sample, is then analyzed. The instrument's response is plotted against the concentration of the added standard. The absolute concentration of the analyte in the original, unspiked sample is determined by extrapolating the resulting linear regression line to the x-intercept.
This approach is advantageous because the standard is measured in the same matrix as the analyte, automatically accounting for any signal suppression or enhancement caused by co-eluting matrix components.[7][10][11]
Caption: Graphical representation of the standard addition method.
Experimental Protocols
Materials and Reagents
-
Astragaloside IV reference standard (>98% purity)
-
Internal Standard (IS), e.g., Digoxin or Hirsuterine (optional, for monitoring instrument performance)[3][12]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (optional, for mobile phase)[12]
-
Sample matrix (e.g., powdered Astragali radix, rat plasma)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Sample Preparation (Example: Astragali Radix Powder)
-
Extraction: Accurately weigh 100 mg of powdered Astragali radix into a microcentrifuge tube. Add 1.0 mL of 70% methanol.
-
Vortex & Sonicate: Vortex the mixture for 5 minutes, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Dilution: Carefully collect the supernatant. Dilute the extract 10-fold with 50% methanol to minimize matrix effects and bring the concentration into the linear range of the assay.[1] This diluted supernatant is the "sample extract" used for standard addition.
Standard Addition Sample Set Preparation
-
Prepare a stock solution of Astragaloside IV (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create working standard solutions.
-
Label five 1.5 mL microcentrifuge tubes (or autosampler vials).
-
To each tube, add an equal volume of the diluted sample extract (e.g., 200 µL).
-
Spike each tube with a known concentration of the Astragaloside IV working standard solution, as detailed in the table below. The final volume in each tube should be equalized with the solvent used for the standard (e.g., methanol).
| Vial ID | Volume of Sample Extract | Added Standard Concentration | Final Volume |
| S0 | 200 µL | 0 ng/mL | 400 µL |
| S1 | 200 µL | 50 ng/mL | 400 µL |
| S2 | 200 µL | 100 ng/mL | 400 µL |
| S3 | 200 µL | 200 ng/mL | 400 µL |
| S4 | 200 µL | 400 ng/mL | 400 µL |
-
Vortex each tube thoroughly. If an internal standard is used, add it to each vial at a constant concentration.
-
Filter the final solutions through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Caption: Experimental workflow for standard addition analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions; optimization may be required for specific instrumentation and sample types.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | ACQUITY C18 (1.7 µm, 2.1 x 100 mm) or equivalent[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][13] |
| Mobile Phase B | Acetonitrile[3][13] |
| Gradient | 0-1 min, 20% B; 1-10 min, 20-100% B; 10-11 min, 100% B[13] |
| Flow Rate | 0.3 mL/min[13] |
| Column Temp. | 45 °C[13] |
| Injection Vol. | 1-5 µL[13] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 785.5 → 143.2 (Quantifier)[3][12] |
| m/z 785.5 → 621.4 (Qualifier, optional)[2] | |
| Drying Gas | Nitrogen[13] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Collision Energy | Optimize for specific instrument |
Data Analysis and Results
-
Construct Calibration Curve: Plot the peak area of Astragaloside IV (y-axis) against the concentration of the added standard (x-axis) for vials S0 through S4.
-
Linear Regression: Perform a linear regression on the data points. The equation of the line will be in the form y = mx + c.
-
Calculate Original Concentration: The concentration of Astragaloside IV in the diluted sample extract is determined by calculating the absolute value of the x-intercept (-c/m).
-
Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Table 3: Example Quantitative Data and Comparison
This table illustrates the potential difference in results between a standard external calibration and the standard addition method, as reported in studies where matrix effects are significant.[1][5]
| Sample ID | Method | Calculated Concentration (µg/g) |
| Astragali Radix Lot A | External Calibration | 152.4 |
| Astragali Radix Lot A | Standard Addition | 215.7 [1][5] |
| Astragali Radix Lot B | External Calibration | 205.1 |
| Astragali Radix Lot B | Standard Addition | 288.3 [1][5] |
As shown, concentrations determined by standard addition are often significantly higher, reflecting a correction for the ion suppression that leads to underestimation in external calibration methods.[1]
Conclusion
The standard addition method is a robust and reliable approach for the accurate quantification of Astragaloside IV in complex matrices by LC-MS/MS. By effectively nullifying the impact of matrix-induced ion suppression or enhancement, this method provides data with higher accuracy and precision compared to conventional external calibration.[1][10] It is particularly recommended for regulatory submissions, quality control of herbal products, and pharmacokinetic research where accurate concentration determination is paramount and isotopically labeled internal standards are not available.[1]
References
- 1. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Profiling the metabolism of astragaloside IV by ultra performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are advantages of the standard addition technique as compared to cal.. [askfilo.com]
- 8. alpha-measure.com [alpha-measure.com]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Astragaloside IV in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Astragaloside IV (AS-IV) in cell culture experiments. Given its poor aqueous solubility, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Astragaloside IV?
Astragaloside IV is a tetracyclic triterpenoid saponin characterized by poor water solubility.[1][2] However, it is soluble in several organic solvents. For cell culture applications, it is typically first dissolved in an organic solvent and then diluted into the aqueous culture medium.[3]
Q2: What are the recommended solvents for preparing an Astragaloside IV stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing AS-IV stock solutions for in vitro studies.[3][4][5] Other suitable organic solvents include methanol, ethanol, and dimethylformamide (DMF).[3][6] When using any organic solvent, it is crucial to ensure the final concentration in the cell culture medium is non-toxic to the cells, typically below 0.1% - 0.5% (v/v).[7][8]
Q3: My Astragaloside IV is not dissolving properly in the aqueous medium, what should I do?
Precipitation upon dilution into aqueous media is a common issue. To avoid this, first, dissolve the AS-IV in 100% DMSO to make a concentrated stock solution.[5] Then, serially dilute this stock solution with your cell culture medium to the desired final concentration. It is recommended to add the DMSO stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion. For maximum solubility in aqueous buffers, a 1:1 solution of DMSO:PBS (pH 7.2) can be used.[3]
Q4: Are there methods to improve the aqueous solubility of Astragaloside IV?
Yes, several methods can significantly enhance the water solubility of AS-IV:
-
Co-solvents: Using a combination of solvents like DMSO, PEG300, and Tween-80 can improve solubility.[9]
-
Cyclodextrins: Encapsulating AS-IV within β-cyclodextrin to form an inclusion complex has been shown to increase its water solubility and stability.[10][11]
-
Nanoformulations: Loading AS-IV into nanoparticles, such as ZIF-8 or biomimetic nanoparticles, can improve its dispersibility and bioavailability in aqueous environments.[12][13]
-
Chemical Modification: A water-soluble derivative, astragalosidic acid, has been synthesized through TEMPO-mediated oxidation.[14][15]
Q5: What is the stability of Astragaloside IV in solution?
The stability of AS-IV can be influenced by pH. It is more stable in acidic and neutral solutions. In alkaline solutions, its stability decreases, especially at elevated temperatures.[16] Aqueous solutions of AS-IV are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[3] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | Poor aqueous solubility of AS-IV. Final concentration of AS-IV is too high. | Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to the culture medium while stirring. Ensure the final DMSO concentration is not cytotoxic. Consider using a solubility-enhancing method like cyclodextrin complexation. |
| Inconsistent experimental results | Degradation of AS-IV in solution. Inaccurate concentration of the stock solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Protect stock solutions from light.[9] Verify the concentration of your stock solution using a suitable analytical method if possible. |
| Cell toxicity observed at low AS-IV concentrations | Cytotoxicity of the solvent. | Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent used in your experiment. Ensure the final DMSO concentration is below 0.5%.[8] |
| Low bioactivity observed | Poor bioavailability due to low solubility. | Consider using a method to enhance solubility and bioavailability, such as nanoformulations or cyclodextrin inclusion complexes.[11][12] |
Quantitative Data Summary
The following tables summarize the solubility of Astragaloside IV in various solvents and formulations.
Table 1: Solubility of Astragaloside IV in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~30 mg/mL, 100 mg/mL | [3][5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [3] |
| Water | Poor/Sparingly soluble | [1][2] |
Table 2: Enhanced Solubility of Astragaloside IV Derivatives and Formulations
| Method | Resulting Solubility in Water | Reference(s) |
| TEMPO-mediated oxidation (Astragalosidic acid) | 0.169 mg/mL | [1][14] |
| TEMPO-mediated oxidation (Astragalosidic acid sodium salt) | 8.35 mg/mL | [1][14] |
| β-cyclodextrin inclusion complex | Significantly improved water solubility | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Astragaloside IV Stock Solution
Objective: To prepare a concentrated stock solution of Astragaloside IV in DMSO.
Materials:
-
Astragaloside IV powder (≥95% purity)[3]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Astragaloside IV powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).[3]
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9][17]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4][9]
Protocol 2: Preparation of β-Cyclodextrin Inclusion Complex of Astragaloside IV
Objective: To improve the aqueous solubility of Astragaloside IV by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Astragaloside IV
-
β-cyclodextrin
-
Distilled water
-
Magnetic stirrer and heating plate
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in distilled water.
-
Add Astragaloside IV to the β-cyclodextrin solution. A common molar ratio is 1:1.[10]
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 3 hours).[10]
-
Allow the solution to cool to room temperature and then place it at a lower temperature (e.g., 4°C) to facilitate the precipitation of the inclusion complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold water and then dry it under vacuum.
-
The resulting powder is the Astragaloside IV/β-cyclodextrin inclusion complex, which should exhibit improved water solubility.
Signaling Pathways and Visualizations
Astragaloside IV has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.
Astragaloside IV and the PI3K/Akt/mTOR Pathway
Astragaloside IV can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in diseases like cancer and metabolic disorders.[18][19] By inhibiting this pathway, AS-IV can promote autophagy and improve conditions like cellular lipid deposition.[18]
Caption: Astragaloside IV inhibits the PI3K/Akt/mTOR pathway, promoting autophagy.
Astragaloside IV and the JAK2/STAT3 & ERK1/2 Pathways in Angiogenesis
Astragaloside IV can promote angiogenesis by activating the JAK2/STAT3 and ERK1/2 signaling pathways.[20][21] This leads to increased endothelial cell proliferation, migration, and tube formation, as well as enhanced nitric oxide (NO) production.[20][21]
Caption: Astragaloside IV promotes angiogenesis via JAK2/STAT3 and ERK1/2 pathways.
Experimental Workflow for Preparing Astragaloside IV for Cell Culture
This workflow outlines the general steps for preparing AS-IV for use in cell culture experiments.
Caption: Workflow for preparing Astragaloside IV for cell culture experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Astragaloside | JNK | MMP | ERK | TargetMol [targetmol.com]
- 8. Astragaloside IV prevents high glucose-induced cell apoptosis and inflammatory reactions through inhibition of the JNK pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Astragaloside IV-loaded zeolitic imidazolate framework-8 based on supercritical fluid as anti-solvent technology to improve bioavailability and anti-tumor activity against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV- loaded biomimetic nanoparticles target IκBα to regulate neutrophil extracellular trap formation for sepsis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astragalosidic Acid: A New Water-Soluble Derivative of Astragaloside IV Prepared Using Remarkably Simple TEMPO-Mediated Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astragalosidic Acid: A New Water-Soluble Derivative of Astragaloside IV Prepared Using Remarkably Simple TEMPO-Mediated Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
- 18. Astragaloside-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astragaloside IV Stimulates Angiogenesis and Increases Nitric Oxide Accumulation via JAK2/STAT3 and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astragaloside IV Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Astragaloside IV (AS-IV) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Astragaloside IV in aqueous solutions?
A1: The stability of Astragaloside IV in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Alkaline conditions, elevated temperatures, and UV radiation can significantly accelerate its degradation.
Q2: What is the main degradation pathway for Astragaloside IV in aqueous solutions?
A2: The principal degradation pathway for Astragaloside IV is hydrolysis of its glycosidic bonds. This results in the sequential loss of the xylose and glucose moieties, leading to the formation of its aglycone, cycloastragenol.
Q3: What are the optimal storage conditions for aqueous solutions of Astragaloside IV?
A3: To ensure maximum stability, aqueous solutions of Astragaloside IV should be stored at refrigerated temperatures (4°C) and protected from light. The pH of the solution should ideally be maintained in the acidic to neutral range (pH 3.0-7.0).[1] It is also advisable to use freshly prepared solutions for experiments whenever possible.
Q4: Is Astragaloside IV susceptible to oxidation?
A4: While hydrolysis is the primary degradation route, oxidation can also occur, although it is generally a slower process. To minimize oxidative degradation, it is recommended to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q5: Can other saponins in an extract convert to Astragaloside IV in solution?
A5: Yes, under certain conditions, particularly in alkaline solutions, other astragalosides (like Astragaloside I and II) can be transformed into Astragaloside IV.[2] This is an important consideration when working with crude extracts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of Astragaloside IV potency in solution. | High pH of the solution (alkaline hydrolysis). | Adjust the pH of the solution to the acidic or neutral range (pH 3.0-7.0) using a suitable buffer. |
| Elevated storage temperature. | Store the solution at refrigerated temperatures (4°C). Prepare fresh solutions before use if possible. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of Astragaloside IV. | Characterize the degradation products using LC-MS/MS to confirm the degradation pathway. Review storage and handling procedures to minimize degradation. |
| Presence of impurities in the starting material. | Use a highly purified standard of Astragaloside IV. Check the certificate of analysis for impurity profiles. | |
| Inconsistent experimental results. | Instability of Astragaloside IV under experimental conditions. | Evaluate the stability of Astragaloside IV under your specific experimental conditions (e.g., temperature, pH, light exposure) by performing a time-course analysis. |
| Inaccurate quantification method. | Develop and validate a stability-indicating HPLC method to ensure accurate quantification of Astragaloside IV in the presence of its degradation products. |
Data Presentation
Table 1: Effect of pH and Temperature on the Retention Rate of Astragaloside IV after 60 Minutes of Heating.
| pH | Temperature (°C) | Retention Rate (%) |
| 3.0 | 90 | 91.83 ± 1.01[2] |
| 5.0 | 90 | 90.47 ± 2.17[2] |
| 7.0 | 90 | 92.53 ± 0.74[2] |
| 9.0 | 90 | 64.67 ± 1.53[2] |
| 3.0 | 95 | 91.01 ± 2.32[2] |
| 5.0 | 95 | 88.80 ± 2.21[2] |
| 7.0 | 95 | 89.57 ± 1.91[2] |
| 9.0 | 95 | 58.37 ± 1.10[2] |
Table 2: Storage Stability of Astragaloside IV in Aqueous Solution (pH 7.0) over 60 Days.
| Storage Temperature (°C) | Retention Rate (%) after 30 days | Retention Rate (%) after 60 days |
| 4 | >95 | >90[1] |
| 25 | Maintained over 90% | Maintained over 90%[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Astragaloside IV
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Acid Hydrolysis:
-
Dissolve Astragaloside IV in 0.1 M HCl.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve Astragaloside IV in 0.1 M NaOH.
-
Incubate the solution at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve Astragaloside IV in 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store a solid sample of Astragaloside IV at 105°C for 24 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
5. Photodegradation:
-
Expose a solution of Astragaloside IV (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method for Astragaloside IV
This method is designed to separate and quantify Astragaloside IV from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and water (36:64, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 203 nm.[3]
-
Injection Volume: 20 µL.[3]
Procedure:
-
Prepare a standard stock solution of Astragaloside IV in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare sample solutions from the forced degradation studies, ensuring the final concentration is within the linear range of the method.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the Astragaloside IV peak based on its retention time and peak area compared to the standards.
-
Assess the peak purity of Astragaloside IV in the stressed samples to ensure no co-eluting degradation products.
Mandatory Visualizations
References
Optimizing Astragaloside IV Concentration for Neuroprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Astragaloside IV (AS-IV) for neuroprotection studies. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, alongside structured data tables, comprehensive experimental protocols, and clear visual diagrams of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Astragaloside IV for in vitro neuroprotection experiments?
A1: The optimal concentration of Astragaloside IV (AS-IV) can vary depending on the cell type and the specific experimental model of neurotoxicity. However, several studies have identified a concentration of 50 μM as being particularly effective in PC12 cells for protecting against endoplasmic reticulum stress-induced apoptosis.[1][2] One study found that among concentrations of 25, 50, 75, and 100 μM, AS-IV at 50 μM most significantly induced the phosphorylation of GSK-3β, a key protein in neuroprotective signaling pathways.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and injury model.
Q2: What are the established neuroprotective mechanisms of Astragaloside IV?
A2: Astragaloside IV exerts its neuroprotective effects through multiple mechanisms, primarily centered around its anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] Key signaling pathways implicated in AS-IV's neuroprotective action include:
-
Nrf2/HO-1 Pathway: AS-IV can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting against oxidative stress and ferroptosis in the context of stroke.[4][5]
-
PI3K/Akt/mTOR Pathway: This pathway is involved in promoting cell survival and neurogenesis. AS-IV has been shown to activate this pathway, contributing to its neuroprotective function in cerebral ischemia-reperfusion injury.[6]
-
ERK Pathway: AS-IV has been found to confer neuroprotection against radiation-induced neuronal senescence through the regulation of the ERK pathway.[7]
-
Inhibition of Endoplasmic Reticulum Stress (ERS): AS-IV protects neuronal cells from ERS by inactivating GSK-3β and preventing the opening of the mitochondrial permeability transition pore (mPTP).[1][2]
-
Sirt1/Mapt Pathway: AS-IV has been shown to exert neuroprotective effects in cerebral ischemia/reperfusion injury through the Sirt1/Mapt pathway.[8]
Q3: Are there any known issues with the solubility of Astragaloside IV?
A3: Yes, Astragaloside IV has poor water solubility but is readily soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[9][10] For cell culture experiments, it is common practice to prepare a stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.1%).
Troubleshooting Guide
Issue 1: Inconsistent or no neuroprotective effect observed with Astragaloside IV treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response study to determine the optimal concentration for your specific experimental setup. As indicated in the summary table below, effective concentrations in vitro have ranged from 10 to 200 μM.
-
-
Possible Cause 2: Poor Solubility.
-
Solution: Ensure complete dissolution of AS-IV in a suitable solvent like DMSO before diluting it in your aqueous experimental medium. Visually inspect for any precipitation.
-
-
Possible Cause 3: Timing of Treatment.
-
Solution: The timing of AS-IV administration (pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult) is critical. Review the literature for protocols relevant to your model. For instance, in some studies, pre-treatment with AS-IV for a specific duration before inducing injury is necessary to observe a protective effect.[2]
-
Issue 2: Observed cytotoxicity at higher concentrations of Astragaloside IV.
-
Possible Cause: Off-target effects or solvent toxicity.
-
Solution 1: Reduce the concentration of AS-IV. Even beneficial compounds can become toxic at high concentrations.
-
Solution 2: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (e.g., <0.1%). Include a vehicle control group in your experiments to account for any solvent effects.
-
Data Summary
Table 1: In Vitro Concentrations of Astragaloside IV for Neuroprotection
| Cell Line | Injury Model | Effective Concentration Range (μM) | Optimal Concentration (μM) | Observed Effects |
| PC12 | 2-Deoxyglucose (2-DG)-induced Endoplasmic Reticulum Stress | 25 - 100 | 50 | Increased p-GSK-3β expression, protection from apoptosis.[1][2] |
| Primary Nigral Cells | 6-hydroxydopamine (6-OHDA) | 100 - 200 | 100 | Attenuated loss of dopaminergic neurons.[11] |
| Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | 50 | Inhibition of ROS accumulation.[12] |
Table 2: In Vivo Dosages of Astragaloside IV for Neuroprotection in Rats
| Animal Model | Injury Model | Dosage (mg/kg) | Administration Route | Observed Effects |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 20 | Not specified | Improved neurological function, reduced infarct volume.[13] |
| Rats | Permanent Bilateral Common Carotid Artery Occlusion | 10 and 20 | Not specified | Attenuated loss of CA1 neurons, reduced apoptosis.[14] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of Astragaloside IV (e.g., 25, 50, 75, 100 μM) for a specified duration (e.g., 20 minutes) before inducing neurotoxicity.[2]
-
Induction of Injury: Introduce the neurotoxic agent (e.g., 50 μM 2-DG for 30 minutes).[2]
-
MTT Incubation: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells as described in the cell viability protocol.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blotting for Protein Expression
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-GSK-3β, anti-Nrf2, all typically at 1:1000 dilution) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for assessing the neuroprotective effects of Astragaloside IV.
Caption: Astragaloside IV-mediated activation of the Nrf2/HO-1 signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway activated by Astragaloside IV.
References
- 1. Neuroprotection Effect of Astragaloside IV from 2-DG-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV confers neuroprotection against radiation-induced neuronal senescence via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Effects of Astragaloside IV: A Review [mdpi.com]
- 10. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Astragaloside IV Ameliorates Cerebral Ischemic-Reperfusion Injury via Improving Mitochondrial Function and Inhibiting Neuronal Apoptosis [mdpi.com]
- 14. Ameliorating the Effect of Astragaloside IV on Learning and Memory Deficit after Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Astragaloside VI extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Astragaloside IV from Astragalus species.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low Astragaloside IV yield?
Low yields of Astragaloside IV can stem from a variety of factors throughout the extraction and purification process. Key areas to investigate include:
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, extraction time, and solid-to-liquid ratio significantly impacts extraction efficiency.
-
Improper Sample Preparation: The physical properties of the raw plant material, such as particle size and moisture content, can hinder solvent penetration and compound release.
-
Degradation of Astragaloside IV: Astragaloside IV is susceptible to degradation under certain conditions, such as high temperatures and alkaline environments.[1][2]
-
Inefficient Purification Methods: Losses can occur during subsequent purification steps if the chosen methods are not optimized for Astragaloside IV.
-
Transformation of Other Astragalosides: The yield can be affected by the conversion of other astragalosides (like I and II) into Astragaloside IV, a process influenced by factors like pH.[1][2]
Q2: How can I optimize my extraction method to improve yield?
Optimization is a multi-factorial process. Consider the following adjustments to your protocol:
-
Solvent Selection: While various solvents can be used, aqueous ethanol and methanol are common. The addition of a weak base, such as ammonia, can promote the conversion of other astragalosides to Astragaloside IV, thereby increasing the yield.[1][2][3] For instance, one optimized method used 24% ammonia as the extracting solvent.[1][2][3]
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency. Ratios of 1:8 to 1:25 (g/mL) have been reported.[4][5]
-
Temperature and Time: Higher temperatures can increase extraction efficiency but also risk degrading Astragaloside IV.[1] Finding the optimal balance is crucial. Microwave-assisted extraction (MAE) has been shown to be effective at 70°C for short durations (e.g., three 5-minute cycles).[5] For methods involving soaking and stirring, temperatures around 25°C have been used.[1][2][3]
-
Extraction Technique: Modern techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can offer higher yields in shorter times compared to conventional methods like Soxhlet extraction.[5]
Q3: Does the physical state of the Astragalus root affect extraction yield?
Yes, the physical properties of the plant material are critical:
-
Particle Size: A smaller particle size increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.[6] Grinding the root into a fine powder is recommended.
-
Moisture Content: High moisture content can dilute the extraction solvent and reduce its effectiveness. Ensure the plant material is adequately dried before extraction.
Troubleshooting Guide for Low Astragaloside IV Yield
This guide provides a systematic approach to identifying and resolving issues leading to low extraction yields.
Problem: Consistently low yield of Astragaloside IV.
Step 1: Evaluate Raw Material and Preparation
-
Question: Is the Astragalus root of high quality and properly prepared?
-
Action:
-
Verify the identity and quality of the plant material.
-
Ensure the material is thoroughly dried to a low moisture content.
-
Grind the root to a fine, consistent powder to maximize surface area.[6]
-
-
Step 2: Review Extraction Protocol
-
Question: Are the extraction parameters optimized for Astragaloside IV?
-
Action: Compare your current protocol with the optimized parameters in the tables below. Consider adjusting one variable at a time to observe its effect on the yield.
-
Step 3: Investigate Potential for Degradation
-
Question: Could Astragaloside IV be degrading during the extraction or subsequent processing?
Step 4: Assess Purification Efficiency
-
Question: Are there significant losses during the purification stages?
-
Action:
-
Analyze samples from each step of the purification process (e.g., crude extract, after solvent partitioning, after chromatography) to pinpoint where losses are occurring.
-
Consider alternative purification techniques such as high-speed countercurrent chromatography, which has been shown to improve yield and purity.[7][8]
-
-
Data on Extraction Parameters and Yields
The following tables summarize quantitative data from various studies to aid in comparing and optimizing your extraction protocol.
Table 1: Comparison of Different Extraction Methods for Astragaloside IV
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (mg/g) | Reference |
| Response Surface Methodology | 24% Ammonia | 1:10 | 25 | 120 min soak, 52 min stir | 2.621 ± 0.019 | [1][2][3] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1:25 | 70 | 3 cycles of 5 min | Not specified, but stated as most efficient | [5] |
| Ethanol Reflux | 80% Ethanol | 1:8 | Reflux | 3 cycles of 1 h | Not specified, but optimized parameters provided | [4] |
| Soxhlet Extraction | Not specified | Not specified | Not specified | 4 hours | ~0.87 (calculated from 3.48 mg from 4g) | [9] |
| Twisselmann Extraction | Not specified | Not specified | Not specified | 2 hours | ~0.81 (calculated from 3.24 mg from 4g) | [9] |
Table 2: Influence of Single Factors on Astragaloside IV Yield
| Factor | Parameter Variation | Observation on Yield | Reference |
| Ammonia Concentration | Varied concentrations | A critical factor influencing saponin content and yield. | [1] |
| Solid-to-Liquid Ratio | Increasing the ratio | Improves yield by adjusting the concentration gradient. | [1] |
| Soaking Time | 0 to 4 hours | Investigated for its impact on the final yield. | [1] |
| Extraction Temperature | Increased up to 40°C, then higher | Yield slowly increased up to 40°C and then decreased. | [1] |
| Particle Size | Coarse vs. Thin Powder | Thin powder showed significantly higher yield (1.7 to 2.8-fold increase). | [6] |
Experimental Protocols
Protocol 1: Response Surface Methodology Optimized Extraction[1][2][3]
-
Preparation: Weigh 1g of powdered Astragalus root.
-
Soaking: Add 10 mL of 24% ammonia solution (solid-to-liquid ratio of 1:10 w/v). Soak the mixture for 120 minutes at 25°C.
-
Extraction: Stir the mixture at 150 rpm for 52 minutes at 25°C.
-
Separation: Centrifuge the mixture and collect the supernatant.
-
Analysis: Analyze the concentration of Astragaloside IV in the supernatant using a suitable analytical method like UPLC-MS/MS.
Protocol 2: Microwave-Assisted Extraction (MAE)[5]
-
Preparation: Place a known amount of powdered Astragalus root into the extraction vessel.
-
Solvent Addition: Add 80% ethanol to achieve a solid-to-liquid ratio of 1:25 (g/mL).
-
Extraction: Irradiate the mixture in a microwave extractor at 700W and maintain the temperature at 70°C. Perform three extraction cycles, each lasting 5 minutes.
-
Separation: After cooling, filter the mixture to separate the extract from the solid residue.
-
Analysis: Quantify the Astragaloside IV content in the extract.
Visualizations
Experimental Workflow for Astragaloside IV Extraction
Caption: General workflow for the extraction and purification of Astragaloside IV.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low Astragaloside IV extraction yields.
References
- 1. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Physical Properties and Processing Methods on Astragaloside IV and Flavonoids Content in Astragali radix [mdpi.com]
- 7. Separation of astragaloside IV from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of Astragaloside VI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Astragaloside IV.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Astragaloside IV?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In the context of Astragaloside IV analysis in complex biological matrices like plasma or tissue homogenates, endogenous components such as phospholipids, salts, and metabolites can co-elute and interfere with its ionization in the mass spectrometer source.[4][5]
Q2: How can I determine if my Astragaloside IV analysis is suffering from matrix effects?
A2: Several methods can be employed to assess the presence and extent of matrix effects. The two most common qualitative and quantitative approaches are:
-
Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of Astragaloside IV standard solution into the MS detector post-column, while a blank matrix extract is injected onto the LC system.[6][7] Dips or peaks in the baseline signal at the retention time of Astragaloside IV indicate ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.[3][4] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[4] The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100.
Q3: What are the initial and simplest steps to reduce matrix effects for Astragaloside IV analysis?
A3: The most straightforward approaches to mitigate matrix effects, especially when the analyte concentration is high, are sample dilution and reducing the injection volume.[1][2][6] Diluting the sample extract with the mobile phase or a suitable solvent reduces the concentration of interfering matrix components introduced into the ion source.[6][8] While effective, this approach may compromise the sensitivity of the assay if the concentration of Astragaloside IV is low.[1]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in quantitative results for Astragaloside IV.
This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting steps can help identify and resolve the problem.
Step 1: Evaluate the Sample Preparation Method
Inadequate sample cleanup is a major contributor to matrix effects.[9]
-
Problem: Protein precipitation alone may not be sufficient to remove all interfering phospholipids from plasma samples.
-
Solution: Implement more rigorous sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][10] SPE, in particular, can offer high selectivity in removing interfering compounds while concentrating the analyte.[5]
Step 2: Optimize Chromatographic Conditions
Co-elution of matrix components with Astragaloside IV is a direct cause of ionization interference.[5]
-
Problem: The current LC method does not adequately separate Astragaloside IV from matrix interferences.
-
Solution: Modify the chromatographic parameters to improve separation.[1] This can include adjusting the gradient elution profile, changing the mobile phase composition, or using a different stationary phase (e.g., a C4 column has been used successfully for Astragaloside IV analysis).[11][12] A slower gradient can often enhance the resolution between the analyte and interfering peaks.[2]
Step 3: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, compensation methods are necessary for accurate quantification.
-
Problem: Persistent signal suppression or enhancement is observed despite optimized sample preparation and chromatography.
-
Solutions:
-
Internal Standard (IS): The use of a suitable internal standard is a highly effective way to compensate for matrix effects.[3] An ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it co-elutes and experiences similar ionization effects.[1][4] If a SIL-IS is unavailable, a structural analog can be used, though it may not compensate as effectively. Digoxin has been previously used as an internal standard for Astragaloside IV analysis.[11][12]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.[5][6]
-
Standard Addition: This method is particularly useful when a blank matrix is unavailable or when matrix variability between samples is high.[8][13] It involves adding known amounts of the analyte to sample aliquots and determining the endogenous concentration by extrapolation.[1][13] Studies have shown that standard addition can provide more accurate quantification of Astragaloside IV in complex matrices.[8][13]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., rat plasma) using the developed sample preparation method.
-
Prepare Neat Standard Solutions: Prepare solutions of Astragaloside IV in the reconstitution solvent at low, medium, and high concentrations corresponding to your calibration curve.
-
Spike Post-Extraction: Spike the prepared blank matrix extracts with the Astragaloside IV standard solutions to achieve the same final concentrations as the neat solutions.
-
Analysis: Analyze both the neat standard solutions (Set A) and the post-extraction spiked samples (Set B) by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) and the coefficient of variation (CV%) of the IS-normalized matrix factor.
Data Presentation:
| Concentration Level | Mean Peak Area (Neat Solution - A) | Mean Peak Area (Post-Spiked Matrix - B) | Matrix Effect (%) [B/A * 100] |
| Low QC | Insert Value | Insert Value | Calculate Value |
| Medium QC | Insert Value | Insert Value | Calculate Value |
| High QC | Insert Value | Insert Value | Calculate Value |
Protocol 2: Sample Preparation of Rat Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen rat plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., Digoxin in methanol).
-
Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.[11][12]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Parameters for Astragaloside IV Quantification
-
LC System: UPLC system
-
Column: C4 (2.1 mm x 10 mm) or C18 (2.1 mm x 100 mm, 1.7 µm)[11][13][14]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up.[11][13]
-
Flow Rate: 0.3 mL/min[14]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[11]
-
MRM Transitions:
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Astragaloside IV | 785.5 | 143.2 | ESI+ |
| Digoxin (IS) | 781.2 | 243.3 | ESI+ |
Visualizations
Caption: Experimental workflow for Astragaloside IV analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. agilent.com [agilent.com]
- 11. Quantitation of astragaloside IV in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
How to prevent Astragaloside VI degradation during storage
Welcome to the technical support center for Astragaloside VI. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on data from structurally similar saponins like Astragaloside IV, the primary factors contributing to degradation are likely temperature, pH (especially alkaline conditions), and moisture.[1][2] Exposure to light and oxidative conditions can also potentially lead to degradation.[3]
Q2: What are the optimal temperature and humidity conditions for storing this compound?
A2: For long-term stability, it is recommended to store purified this compound in a cool, dry, and dark environment. Specifically, storage at 2-8°C is advisable. To prevent hydrolysis, the compound should be kept in a tightly sealed container, and the use of a desiccant is recommended to maintain low humidity.[4][5] For saponins in general, storage at room temperature (26°C) has been shown to lead to more significant degradation compared to storage in a cold room (10°C).[4][5][6]
Q3: How does pH affect the stability of this compound in solution?
A3: Based on studies of Astragaloside IV, solutions of this compound are most stable in acidic to neutral pH ranges (pH 3.0-7.0).[1] In alkaline conditions (e.g., pH 9.0), significant degradation has been observed, especially when combined with elevated temperatures.[1] Therefore, it is crucial to maintain a slightly acidic to neutral pH for any solutions containing this compound that will be stored for any length of time.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are limited, many complex organic molecules, including other saponins, are sensitive to light. To minimize the risk of photochemical degradation, it is best practice to store both solid this compound and its solutions in amber vials or otherwise protected from light.[3]
Q5: Can enzymatic activity contribute to the degradation of this compound?
A5: Yes, enzymatic degradation is a potential concern, especially in less purified samples or in biological matrices.[7][8] If working with crude extracts or in systems where microbial contamination is possible, enzymatic hydrolysis of the glycosidic bonds can occur. Using purified solvents and maintaining sterile conditions can mitigate this risk.
Troubleshooting Guides
Issue 1: Loss of Potency or Purity in Stored this compound Powder
| Potential Cause | Troubleshooting Step |
| Moisture Absorption | This compound, like other saponins, can be hygroscopic.[2][9] Ensure the storage container is tightly sealed and stored in a desiccator or a low-humidity environment. |
| Elevated Temperature | High temperatures can accelerate degradation.[10] Verify that the storage location maintains a consistent, cool temperature (2-8°C is recommended). Avoid storing near heat sources. |
| Light Exposure | Prolonged exposure to light may cause degradation. Store in an amber or opaque container in a dark location. |
Issue 2: Degradation of this compound in Solution During Experiments
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Alkaline pH can cause rapid degradation, especially with heating.[1] Buffer your solution to a pH between 3.0 and 7.0. |
| High Temperature | If your experimental protocol involves heating, minimize the duration and temperature as much as possible. For sterilization, high-temperature, short-time (HTST) methods are preferable to prolonged heating.[1] |
| Oxidative Stress | The presence of oxidizing agents in your solution can lead to degradation.[11][12][13] Use high-purity, degassed solvents, and consider adding an antioxidant if compatible with your experiment. |
| Microbial Contamination | Microbes can introduce enzymes that degrade saponins.[7] Prepare solutions under sterile conditions and use sterile-filtered solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][14]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Dissolve a sample of the heat-treated powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
Analyze the samples after exposure.
-
-
Analysis:
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Quantitative Data
The following tables summarize stability data for Astragaloside IV , a structurally similar compound. This data can be used as a reference for handling this compound, but it should be noted that direct stability studies on this compound are limited.
Table 1: Stability of Astragaloside IV in Solution at Different Temperatures and pH Levels (60-day storage) [1]
| pH | Storage Temperature | Retention Rate (%) |
| 3.0 | 25°C | > 92% |
| 5.0 | 25°C | > 93% |
| 7.0 | 25°C | > 95% |
| 9.0 | 25°C | ~75% (after 30 days) |
Table 2: Effect of Heat Sterilization on Astragaloside IV Stability (60 minutes) [1]
| Temperature | pH | Retention Rate (%) |
| 85°C | 3.0 | ~93% |
| 85°C | 7.0 | ~94% |
| 85°C | 9.0 | ~75% |
| 95°C | 3.0 | ~91% |
| 95°C | 7.0 | ~90% |
| 95°C | 9.0 | ~58% |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential hydrolytic degradation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of biopesticidal triterpenoid saponins by the soil bacterium Arthrobacter sp. α-11c | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of astragaloside against the oxidative damage on endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astragaloside IV alleviates 1-deoxysphinganine-induced mitochondrial dysfunction during the progression of chronic kidney disease through p62-Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Astragaloside IV
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the in vivo bioavailability of Astragaloside IV (AS-IV).
Frequently Asked Questions (FAQs)
Q1: What is Astragaloside IV and why is its bioavailability a concern?
A1: Astragaloside IV is a major active saponin component isolated from the traditional Chinese medicine Astragalus membranaceus. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. However, its clinical application is limited by its low oral bioavailability, which is primarily attributed to its high molecular weight, poor intestinal permeability, and low lipophilicity.[1][2][3] Studies in rats have reported an absolute oral bioavailability of as low as 2.2% to 3.66%.[4][5][6]
Q2: What are the primary barriers to the oral absorption of Astragaloside IV?
A2: The main barriers to the oral absorption of Astragaloside IV include:
-
Poor Intestinal Permeability: Due to its large molecular size and hydrophilic nature, AS-IV has difficulty crossing the intestinal epithelial barrier.[1][2]
-
Paracellular Transport: The primary route of absorption for AS-IV appears to be the paracellular pathway, which is inefficient for large molecules.[1]
-
P-glycoprotein (P-gp) Efflux: While some studies suggest P-gp is not a major factor, others indicate that AS-IV may be a substrate for this efflux pump, which actively transports the compound back into the intestinal lumen, reducing its net absorption.[7][8][9]
-
Metabolism: Although AS-IV undergoes little first-pass metabolism in the liver, some metabolism by intestinal bacteria may occur.[1][10]
Q3: What are the most promising strategies to enhance the bioavailability of Astragaloside IV?
A3: Several formulation strategies have shown promise in improving the oral bioavailability of AS-IV:
-
Nanoparticle-based Delivery Systems: Encapsulating AS-IV into nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from degradation, improve its solubility, and enhance its uptake by intestinal cells.[11]
-
Liposomes: These lipid-based vesicles can encapsulate AS-IV, improving its solubility and facilitating its transport across the intestinal membrane.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant can form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like AS-IV.[12][13][14][15]
-
Inclusion Complexes: Complexation with cyclodextrins can increase the solubility and dissolution rate of AS-IV.
-
Use of Absorption Enhancers: Co-administration with permeation enhancers like chitosan and sodium deoxycholate can transiently open the tight junctions between intestinal epithelial cells, increasing paracellular transport.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the bioavailability of Astragaloside IV.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of AS-IV in lipid-based formulations (nanoparticles, liposomes). | 1. Poor affinity of AS-IV for the lipid matrix. 2. Suboptimal formulation parameters (e.g., lipid concentration, drug-to-lipid ratio). 3. Inefficient encapsulation method. | 1. Modify the lipophilicity of AS-IV through chemical derivatization (if feasible). 2. Optimize the formulation by screening different lipids and adjusting the drug-to-lipid ratio. 3. Experiment with different preparation techniques (e.g., thin-film hydration, ethanol injection, high-pressure homogenization). |
| Particle aggregation or instability of nanoparticle/liposome formulations. | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (temperature, pH). 3. High concentration of particles. | 1. Incorporate charged lipids or surfactants into the formulation to increase the zeta potential. 2. Optimize storage conditions (e.g., store at 4°C, adjust pH). 3. Dilute the formulation or add cryoprotectants before lyophilization for long-term storage. |
| Inconsistent or low in vivo bioavailability despite successful in vitro formulation. | 1. Rapid clearance of the formulation from the gastrointestinal tract. 2. Instability of the formulation in the gastrointestinal environment (pH, enzymes). 3. P-gp efflux of the released drug. 4. Inaccurate dosing or blood sampling during the pharmacokinetic study. | 1. Incorporate mucoadhesive polymers into the formulation to increase residence time. 2. Use enteric coatings or enzyme inhibitors to protect the formulation. 3. Co-administer a P-gp inhibitor (e.g., verapamil, tariquidar) to assess the role of efflux.[7] 4. Ensure accurate oral gavage technique and adhere to a strict blood sampling schedule. |
| High variability in pharmacokinetic data between animals. | 1. Differences in food intake and gastrointestinal motility. 2. Inconsistent formulation administration. 3. Individual differences in metabolism and absorption. | 1. Fast animals overnight before the experiment to standardize gastrointestinal conditions. 2. Ensure uniform dispersion of the formulation before each administration. 3. Increase the number of animals per group to improve statistical power. |
| Difficulty in quantifying AS-IV in biological samples. | 1. Low plasma concentrations of AS-IV. 2. Matrix effects from plasma components interfering with the analysis. 3. Inefficient extraction of AS-IV from the biological matrix. | 1. Use a highly sensitive analytical method such as LC-MS/MS. 2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. 3. Validate the extraction recovery and ensure it is consistent and high. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Astragaloside IV in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Aqueous Solution | 20 | - | - | - | 3.66 | [4][6] |
| Aqueous Solution | 20 | - | - | - | 2.2 | [5][16] |
| SMEDDS | 10 | 272.35 ± 25.81 | - | 717.20 ± 177.63 | - | [17] |
Table 2: Caco-2 Cell Permeability of Astragaloside IV
| Direction | Concentration (µg/mL) | Apparent Permeability Coefficient (Papp) (cm/s) | Efflux Ratio | Reference |
| Apical to Basolateral (A→B) | 10, 20, 30 | (6.7 ± 1.0) x 10⁻⁸ | - | [5][16] |
| Basolateral to Apical (B→A) | - | - | - | - |
Experimental Protocols
Preparation of Astragaloside IV Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent evaporation method.[11]
Materials:
-
Astragaloside IV
-
Glyceryl monostearate (GMS)
-
Soybean lecithin
-
Poloxamer 188
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of Astragaloside IV and GMS in ethanol by heating at 75°C to form the organic phase.
-
Dissolve soybean lecithin and Poloxamer 188 in deionized water at 75°C to form the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant stirring at a specific speed (e.g., 1000 rpm) to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer at a defined pressure and number of cycles to form the SLN dispersion.
-
Allow the dispersion to cool down to room temperature while stirring.
-
Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general guideline for an oral pharmacokinetic study.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., control group receiving AS-IV solution, and experimental groups receiving different AS-IV formulations).
-
Administer the AS-IV formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples at a specified speed (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of AS-IV in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of Astragaloside IV.[18][19][20][21]
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A→B) transport, add the AS-IV solution (in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B→A) transport, add the AS-IV solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with 5% CO2 for a specific duration (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantify the concentration of AS-IV in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of AS-IV.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for enhancing Astragaloside IV bioavailability.
Caption: Simplified signaling pathways modulated by Astragaloside IV.
References
- 1. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Astragaloside IV in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibitor Tariquidar Potentiates Efficacy of Astragaloside IV in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV reduces the expression level of P-glycoprotein in multidrug-resistant human hepatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside Ⅳ reduces the expression level of P-glycoprotein in multidrug-resistant human hepatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Astragaloside IV-loaded nanoparticle-enriched hydrogel induces wound healing and anti-scar activity through topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 15. jmpas.com [jmpas.com]
- 16. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of astragaloside IV on the pharmacokinetics of omeprazole in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Dealing with inconsistent results in Astragaloside VI experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astragaloside IV (AS-IV). The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Troubleshooting Guide
Q1: I am observing high variability in my in vitro cell-based assays with Astragaloside IV. What are the potential causes and solutions?
High variability in in vitro assays can stem from several factors related to the preparation and handling of Astragaloside IV, as well as the experimental setup.
Potential Causes:
-
Poor Solubility: Astragaloside IV has low fat solubility, which can lead to inconsistent concentrations in your culture medium.
-
Incomplete Dissolution: If not dissolved properly, AS-IV may precipitate out of solution, especially at higher concentrations or over time.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable responses.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients.
-
Contamination: Mycoplasma or bacterial contamination can significantly impact cell health and response to treatment.
Troubleshooting Steps:
-
Optimize Solubilization:
-
Dissolve Astragaloside IV in a suitable solvent like DMSO at a high concentration to create a stock solution.
-
Use gentle warming and vortexing to ensure complete dissolution.
-
When preparing working solutions, dilute the stock solution in pre-warmed culture medium and mix thoroughly. Avoid concentrations that exceed the solubility limit in the final medium.
-
-
Ensure Consistent Dosing:
-
Always prepare fresh working solutions from the stock for each experiment.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
-
Standardize Cell Culture Practices:
-
Use a hemocytometer or automated cell counter to ensure accurate and consistent cell seeding.
-
To mitigate edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or medium instead.
-
-
Regularly Test for Contamination:
-
Periodically test your cell lines for mycoplasma contamination.
-
Q2: My in vivo experiments with Astragaloside IV are showing inconsistent efficacy. What factors could be contributing to this?
In vivo studies introduce a higher level of complexity, and several factors can influence the bioavailability and efficacy of Astragaloside IV.
Potential Causes:
-
Low Oral Bioavailability: Astragaloside IV has very low oral bioavailability, reported to be around 7.4% in dogs and 3.7% in rats.[1][2] This can lead to highly variable plasma concentrations.
-
Route of Administration: The method of administration significantly impacts absorption and distribution.
-
Vehicle Solution: The vehicle used to dissolve or suspend AS-IV can affect its stability and absorption.
-
Animal Strain and Health: Genetic differences between animal strains and the overall health status of the animals can influence their response.
-
Dosing and Timing: Inconsistent administration times and volumes can lead to variability.
Troubleshooting Steps:
-
Consider Alternative Administration Routes:
-
For more consistent results, consider intraperitoneal (i.p.) or intravenous (i.v.) injection, which bypasses the challenges of oral absorption.[1]
-
-
Optimize the Vehicle:
-
Standardize Animal Models:
-
Use animals of the same strain, age, and sex.
-
Ensure animals are properly acclimatized and housed in a controlled environment.
-
-
Ensure Dosing Accuracy:
-
Calibrate all instruments used for dosing.
-
Administer doses at the same time each day to account for circadian rhythms.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Astragaloside IV for in vitro experiments?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Astragaloside IV for in vitro studies. It is important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What are some typical concentrations of Astragaloside IV used in cell culture experiments?
The effective concentration of Astragaloside IV can vary depending on the cell type and the specific endpoint being measured. Based on published studies, a concentration range of 10 µg/mL to 100 µg/mL is often used.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: What are the key signaling pathways modulated by Astragaloside IV?
Astragaloside IV has been shown to modulate a wide range of signaling pathways, which contributes to its diverse pharmacological effects.[6] Some of the key pathways include:
-
PI3K/Akt/mTOR Pathway: Involved in cell survival, growth, and proliferation.[7][8]
-
NF-κB Signaling Pathway: A critical regulator of inflammation.[1]
-
Nrf2 Antioxidant Signaling Pathway: Plays a key role in cellular defense against oxidative stress.[6]
-
AMPK Signaling Pathway: An important sensor of cellular energy status.[6]
Data Presentation
Table 1: In Vitro Effects of Astragaloside IV on Cell Viability
| Cell Line | Treatment Condition | AS-IV Concentration (µg/mL) | Observation | Reference |
| LO2 | Palmitic Acid (PA)-induced | 20, 60, 100 | No significant decrease in cell viability | [4] |
| RAW264.7 | Lipopolysaccharide (LPS)-induced | 20, 60, 100 | No significant decrease in cell viability | [4] |
| THLE2 | Normal | 0, 10, 20, 40, 80 | No significant impact on cell viability | [5] |
| Huh-7 | Normal | 0, 10, 20, 40, 80 | No significant impact on cell viability | [5] |
| SMMC-7721 | Normal | 0, 10, 20, 40, 80 | No significant impact on cell viability | [5] |
| SH-SY5Y | Normal | 6, 12.5, 25 | No significant decrease in cell viability | [9] |
Table 2: In Vivo Experimental Protocols for Astragaloside IV
| Animal Model | Disease Model | AS-IV Dose | Administration Route | Vehicle | Reference |
| Mice | LPS-induced acute inflammation | 10 mg/kg/day | Intraperitoneal (i.p.) | Not specified | [1] |
| Mice | Sepsis (CLP model) | 100 mg/kg/day | Oral gavage | 0.5% CMC | [3] |
| Mice | Non-alcoholic fatty liver disease (HFD) | 20, 40, 80 mg/kg | Oral gavage | 0.5% CMC | [4] |
| Mice | Experimental autoimmune encephalomyelitis | 20 mg/kg/day | Intraperitoneal (i.p.) | Not specified | [10][11] |
Experimental Protocols & Methodologies
Western Blot Analysis for PI3K/Akt/eNOS Pathway
-
Cell Culture and Treatment: Culture rat aorta endothelial cells and treat with different concentrations of Astragaloside IV.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-eNOS (Thr495), eNOS, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PI3K/Akt/eNOS signaling pathway modulated by Astragaloside IV.
Caption: Inhibition of the NF-κB inflammatory pathway by Astragaloside IV.
Caption: General experimental workflow for in vitro studies with Astragaloside IV.
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ASTRAGALOSIDE Ⅳ MODULATES GUT MACROPHAGES M1/M2 POLARIZATION BY RESHAPING GUT MICROBIOTA AND SHORT CHAIN FATTY ACIDS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Alleviates Liver Inflammation, Oxidative Stress and Apoptosis to Protect Against Experimental Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Attenuates Programmed Death-Ligand 1-Mediated Immunosuppression during Liver Cancer Development via the miR-135b-5p/CNDP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Astragaloside IV Attenuates Experimental Autoimmune Encephalomyelitis of Mice by Counteracting Oxidative Stress at Multiple Levels | PLOS One [journals.plos.org]
- 11. Astragaloside IV Attenuates Experimental Autoimmune Encephalomyelitis of Mice by Counteracting Oxidative Stress at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Astragaloside VI Isolation
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the refinement of high-purity Astragaloside VI (AS-VI) isolation from Astragalus species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating high-purity this compound?
A1: The main difficulties stem from its low concentration in the raw plant material (Astragalus membranaceus or Astragalus mongholicus) and the presence of numerous structurally similar saponins and other isomers.[1] These closely related compounds often co-elute during chromatographic separation, making it challenging to achieve high purity. Furthermore, like other saponins, AS-VI can be susceptible to degradation from harsh pH or high temperatures during extraction and purification.[2][3]
Q2: What is the most effective initial extraction method for this compound?
A2: Conventional solvent extraction using ethanol or methanol is a common starting point for isolating saponins due to their effectiveness and polarity.[2] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often superior as they can increase yield and significantly reduce extraction times, which minimizes the risk of thermal degradation.[2]
Q3: How can I efficiently remove polysaccharides and pigments from the crude extract?
A3: Macroporous resin chromatography is a highly effective and widely used method for the initial enrichment and purification of total astragalosides from the crude extract.[4] These resins work by adsorbing the saponins, allowing for the removal of more polar impurities like sugars and some pigments with a water wash. The saponin fraction is then desorbed using an ethanol gradient.[4]
Q4: Which technique is best for the final purification of this compound to >95% purity?
A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the standard and most effective method for the final purification of individual saponins like AS-VI to a high degree of purity.[5][6] A reversed-phase C18 column is typically used, and optimizing the mobile phase gradient is critical for separating AS-VI from its isomers.[7]
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, the final high-purity this compound product should be stored as a dried powder in a cool (4°C or below), dark, and dry environment, preferably in a desiccator.[2] For solutions, storage at low temperatures (4°C) is recommended, although stability is generally good in acidic to neutral solutions.[8][9] Alkaline conditions should be avoided as they can cause hydrolysis.[3][8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the isolation and purification process.
Problem: My overall yield of this compound is very low.
-
Potential Cause 1: Inefficient Initial Extraction. The parameters of your initial extraction (e.g., solvent concentration, time, temperature, solid-to-liquid ratio) may not be optimal for saponins.[10]
-
Solution: Optimize your extraction method. For Ultrasound-Assisted Extraction (UAE), ensure parameters like temperature (around 55°C) and time (60 minutes) are controlled.[2] For conventional methods, ensure the particle size of the plant material is small enough to allow for efficient solvent penetration.
-
-
Potential Cause 2: Degradation During Processing. Saponins can be sensitive to high heat and extreme pH, leading to hydrolysis of glycosidic bonds.[2]
-
Potential Cause 3: Loss During Purification. Significant amounts of the target compound can be lost during multi-step purifications, such as liquid-liquid partitioning or column chromatography, due to irreversible adsorption or poor recovery.[5]
-
Solution: Analyze a small aliquot from each step to track the recovery of AS-VI. For macroporous resin chromatography, ensure the desorption step is complete by using a sufficient volume of the appropriate ethanol concentration.
-
Problem: Purity is low (<70%) after macroporous resin chromatography.
-
Potential Cause 1: Incorrect Resin Selection. The adsorption and desorption characteristics are highly dependent on the choice of macroporous resin, as its polarity and surface area must be suitable for the target saponins.[4]
-
Solution: Screen several types of macroporous resins (e.g., NKA-9, D101, XAD7HP) to find the one with the best adsorption and desorption capacity for AS-VI.[4]
-
-
Potential Cause 2: Suboptimal Elution Gradient. A poorly designed ethanol gradient may cause many impurities to elute along with the target compound.
-
Solution: Perform a stepwise elution with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%).[4] Analyze the fractions from each step by analytical HPLC to determine which fraction contains the highest concentration and purity of AS-VI, and use this information to refine your gradient.
-
Problem: I'm seeing poor peak shape (tailing or fronting) in my preparative HPLC run.
-
Potential Cause 1: Column Overloading. Injecting too much sample (concentration or volume) onto the preparative column is a common cause of peak distortion.[6]
-
Solution: Perform a loading study on an analytical column first to determine the maximum sample amount before peak shape degrades. Reduce the injection volume or sample concentration for the preparative run. Concentration overloading is often preferred over volume overloading.[6]
-
-
Potential Cause 2: Poor Sample Solubility in Mobile Phase. If the sample is not fully dissolved in the initial mobile phase, it can lead to broad, misshapen peaks.
-
Solution: Ensure the dried extract is completely dissolved before injection. If necessary, use a small amount of a stronger, compatible solvent (like DMSO or methanol) to dissolve the sample, but be mindful that this can affect peak shape at the beginning of the chromatogram.
-
-
Potential Cause 3: Secondary Interactions. Interactions between the saponin and the silica backbone of the C18 column can cause peak tailing.
-
Solution: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to both mobile phase solvents.[12] This can suppress the ionization of free silanol groups on the stationary phase and improve peak symmetry.
-
Problem: I cannot resolve this compound from a closely eluting impurity.
-
Potential Cause 1: Insufficient Chromatographic Resolution. The chosen mobile phase gradient and column chemistry may not be adequate to separate structurally similar astragalosides.
-
Solution 1: Optimize the HPLC gradient. Make the gradient shallower around the elution time of AS-VI to increase the separation between the peaks.
-
Solution 2: Try a different column chemistry. If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase, which offers different selectivity based on aromatic and polar interactions.
-
Solution 3: Adjust the mobile phase composition. Switching from acetonitrile to methanol (or vice versa) changes the solvent selectivity and can alter the elution order and resolution of compounds.
-
Problem: I am unable to crystallize my high-purity this compound.
-
Potential Cause 1: Residual Impurities. Even small amounts of impurities can inhibit crystal nucleation and growth.[13]
-
Solution: Re-purify the sample using a different preparative HPLC method (different column or mobile phase) to remove any remaining trace impurities. Purity should ideally be >98%.
-
-
Potential Cause 2: Incorrect Supersaturation Level. Crystallization requires a state of supersaturation that is high enough for nucleation but not so high that it causes rapid precipitation or the formation of amorphous solids.[14]
-
Potential Cause 3: Inappropriate Solvent System.
-
Solution: Screen a variety of solvent/anti-solvent systems. Common solvents for saponins include methanol, ethanol, and acetone, with water or non-polar solvents like hexane used as anti-solvents.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Saponins
This protocol is a starting point for extracting total saponins from Astragalus root powder.
-
Preparation: Weigh 20 g of dried, powdered Astragalus root.
-
Solvent Addition: Place the powder into a 500 mL flask and add 400 mL of 80% aqueous ethanol (a 1:20 solid-to-liquid ratio).[2]
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 55°C and the frequency to 40 kHz.[2]
-
Extraction: Perform the extraction for 60 minutes.[2]
-
Filtration: After extraction, filter the mixture while warm through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a bath temperature below 45°C to remove the ethanol.[2]
-
Final Crude Extract: The remaining aqueous solution is the crude extract, ready for macroporous resin purification.
Protocol 2: Enrichment with Macroporous Resin Chromatography
-
Resin Pre-treatment: Soak NKA-9 or a similar resin in 95% ethanol for 24 hours. Pack the resin into a glass column and wash sequentially with deionized water until the eluent is clear and free of ethanol.
-
Sample Loading: Dilute the crude aqueous extract from Protocol 1 with deionized water and load it onto the pre-treated column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 3-5 bed volumes of deionized water to remove unretained components like sugars and salts.
-
Elution: Elute the adsorbed saponins using a stepwise gradient of aqueous ethanol.
-
Elute with 3 bed volumes of 20% ethanol to remove more polar impurities.
-
Elute with 5 bed volumes of 70% ethanol to desorb the target astragalosides.[4] Collect this fraction.
-
-
Concentration: Evaporate the 70% ethanol fraction to dryness under reduced pressure (<45°C). The resulting powder is the enriched total saponin extract.
Protocol 3: High-Purity Isolation by Preparative HPLC
-
System & Column: Agilent 1260 Infinity II Preparative LC System (or equivalent) with a C18 preparative column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 100 mm).[12]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Sample Preparation: Dissolve the enriched total saponin extract in methanol (or a mixture of methanol and water) to a concentration of approximately 30-50 mg/mL.[5] Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Flow Rate: 15 mL/min
-
Injection Volume: 1-5 mL (depending on loading capacity)
-
Detection: UV at 210 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 55% B (shallow gradient for separation)
-
35-40 min: 55% to 90% B (column wash)
-
40-45 min: 90% B (hold)
-
45-50 min: 90% to 30% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the target this compound peak based on retention time from an analytical run. Use automated peak-based fraction triggering if available.[15]
-
Post-Processing: Combine the pure fractions, evaporate the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain high-purity this compound as a white powder.
Data Presentation
Table 1: Comparison of Saponin Extraction Methods (General Data)
| Extraction Method | Typical Conditions | Advantages | Disadvantages | Purity of Crude Extract |
| Heat Reflux | 80% Ethanol, 2 hours, 80°C | Simple, inexpensive equipment | Long duration, potential thermal degradation of compounds | Low to Moderate |
| Soxhlet Extraction | Ethanol, 6-8 hours | Exhaustive extraction, high yield | Very long duration, high solvent consumption, high thermal stress | Low to Moderate |
| Ultrasound-Assisted (UAE) | 80% Ethanol, 1 hour, 55°C[2] | Fast, efficient, reduced thermal stress, less solvent | Requires specialized equipment | Moderate |
| Microwave-Assisted (MAE) | 80% Ethanol, 15 minutes[2] | Extremely fast, high efficiency, low solvent use[2] | Requires specialized microwave reactor, potential for localized overheating | Moderate |
Table 2: Example Preparative HPLC Parameters for Saponin Purification
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18, 5 µm particle size | Good retention and selectivity for moderately polar saponins. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile provides good peak shape; formic acid improves symmetry by suppressing silanol interactions.[12] |
| Gradient | Shallow, long gradient (e.g., 0.5-1% B per minute) | Essential for resolving structurally similar isomers.[5] |
| Flow Rate | Scaled up from analytical method | Adjusted based on column diameter to maintain linear velocity. |
| Loading | 10-100 mg per injection (column dependent) | Determined by overloading studies to maximize throughput without sacrificing purity.[6] |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: A typical experimental workflow for isolating high-purity this compound.
Caption: A decision tree for troubleshooting low purity results from preparative HPLC.
References
- 1. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 11. CN102093456B - Method for extracting astragaloside IV from astragalus - Google Patents [patents.google.com]
- 12. tarosdiscovery.com [tarosdiscovery.com]
- 13. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Elution Conditions for Astragaloside IV Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Astragaloside IV.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing Astragaloside IV?
A1: The most prevalent method for the analysis of Astragaloside IV is reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] This technique is well-suited for separating saponins like Astragaloside IV from complex mixtures.
Q2: Which stationary phase (column) is recommended for Astragaloside IV separation?
A2: C18 columns are the most frequently reported stationary phases for Astragaloside IV analysis, demonstrating good separation performance.[1][3][4] Other stationary phases, such as C4, have also been used, particularly in LC-MS/MS applications.
Q3: What are the typical mobile phases used for the elution of Astragaloside IV?
A3: A combination of water and a less polar organic solvent is used as the mobile phase. The most common compositions are:
-
Methanol and water[6]
-
Formic acid is often added to the aqueous phase to improve peak shape and ionization efficiency in mass spectrometry (MS) detection.[3][7]
Q4: Is isocratic or gradient elution better for Astragaloside IV analysis?
A4: Gradient elution is generally preferred for analyzing Astragaloside IV, especially in complex samples like plant extracts.[1][3][7] A gradient allows for the effective elution of compounds with a range of polarities, improving resolution and reducing analysis time. An isocratic mobile phase of acetonitrile-water (1:2) has also been reported.[8]
Q5: What detection methods are suitable for Astragaloside IV?
A5: Astragaloside IV lacks a strong chromophore, making UV detection challenging and less sensitive, typically performed at low wavelengths like 203 nm.[1][4][5] More sensitive and specific detection methods are recommended:
-
Evaporative Light Scattering Detector (ELSD): This is a common and effective detector for saponins like Astragaloside IV.[1][8][9]
-
Mass Spectrometry (MS): LC-MS/MS provides high sensitivity and selectivity and is particularly useful for complex matrices and metabolic studies.[3][7][10]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | If not using MS detection, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the stationary phase.[3][7] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the column. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[11] |
Problem: Low Resolution or Co-eluting Peaks
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[12] |
| Suboptimal Mobile Phase Composition | Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different selectivity may resolve co-eluting peaks. |
| Column Not Efficient | Ensure the column is properly packed and has not exceeded its lifetime. Check the manufacturer's specifications for theoretical plates. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the run time. |
Problem: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove any air bubbles.[12] |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of the components. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature.[3][4] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Problem: No Peak or Very Small Peak Detected
| Potential Cause | Troubleshooting Step |
| Low Concentration of Astragaloside IV | Concentrate the sample or increase the injection volume (be mindful of potential overload). |
| Inappropriate Detection Method | As Astragaloside IV has poor UV absorbance, consider using a more sensitive detector like ELSD or MS.[1][9][13] |
| Sample Degradation | Astragaloside IV can be unstable under certain conditions, such as alkaline pH.[14][15] Ensure proper sample storage and handling. |
| Detector Malfunction | Check the detector settings and ensure it is functioning correctly. For ELSD, optimize the nebulizer and evaporator temperatures.[1][8] |
Experimental Protocols
Table 1: Example HPLC-ELSD Method for Astragaloside IV Quantification
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-30 min, 20-58% B; 30-31 min, 58-90% B; 31-35 min, 90% B; 35-36 min, 90-20% B; 36-40 min, 20% B[1] |
| Flow Rate | 1.6 mL/min[1] |
| Column Temperature | 20°C[1] |
| Injection Volume | 10 µL[1] |
| Detector | ELSD |
| ELSD Nebulizer Temp. | 43°C[1] |
| ELSD Gas Pressure | 3.4 bar[1] |
Table 2: Example UPLC-MS/MS Method for Astragaloside IV Analysis
| Parameter | Condition |
| Column | ACQUITY C18 (2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 0-1 min, 20% B; 1-10 min, 20-100% B; 10-11 min, 100% B; 11-12 min, 100-20% B; 12-14 min, 20% B[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 45°C[3] |
| Injection Volume | 1 µL[3] |
| Detector | Triple Quadrupole Mass Spectrometer (TQD)[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
Visualizations
Caption: Experimental workflow for Astragaloside IV analysis.
References
- 1. scispace.com [scispace.com]
- 2. Determination of astragaloside IV in Radix astragali (Astragalus membranaceus var. monghulicus) using high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry [mdpi.com]
- 8. [Determination of astragaloside IV in radix Astragali by HPLC with evaporative light scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Interplay of Gefitinib and Astragaloside IV
This technical support center provides troubleshooting guidance for researchers observing unexpected results when studying the combined effects of gefitinib and Astragaloside IV. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected additive or synergistic anticancer effects of Astragaloside IV when combined with gefitinib. In fact, it seems gefitinib is inhibiting the effects of Astragaloside IV. What could be the reason for this?
A1: This is a pertinent observation that may be counterintuitive. Current research suggests that Astragaloside IV may not simply add to the anticancer effects of gefitinib, but rather sensitizes non-small cell lung cancer (NSCLC) cells to gefitinib's action.[1] This sensitization is potentially mediated by the upregulation of Sirtuin 6 (SIRT6), a protein with roles in DNA repair, metabolism, and apoptosis.[1][2][3][4] Therefore, what might appear as an "inhibition" of Astragaloside IV's effects could be a potentiation of gefitinib's cytotoxic effects, leading to a more rapid and pronounced cellular response than anticipated. It is crucial to re-evaluate the experimental endpoints and consider that the combination may be significantly more potent than either agent alone.
Q2: Could the observed lack of a clear additive effect be due to gefitinib resistance in our cell line?
A2: This is a strong possibility. Resistance to gefitinib is a well-documented phenomenon and can occur through various mechanisms, including secondary mutations in the EGFR gene (e.g., T790M) or the activation of alternative signaling pathways that bypass EGFR. These bypass pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can be constitutively activated, rendering the cells less dependent on EGFR signaling for survival and proliferation.[5] In such a scenario, the primary mechanism of gefitinib is blunted, and the effects of Astragaloside IV on other pathways might be masked or altered. It is recommended to verify the gefitinib sensitivity of your cell line and assess the activation status of key downstream signaling molecules.
Q3: How does SIRT6 fit into the interaction between gefitinib and Astragaloside IV?
A3: Studies have indicated that the combination of gefitinib and Astragaloside IV leads to a significant increase in the mRNA expression of SIRT6 in NSCLC cells.[1] The downregulation of SIRT6 has been shown to abolish the sensitizing effect of Astragaloside IV on gefitinib.[1] SIRT6 can act as a tumor suppressor by promoting apoptosis and inhibiting cancer cell proliferation.[2][4][6] Therefore, Astragaloside IV may be priming the cancer cells for gefitinib-induced apoptosis by upregulating SIRT6.
Q4: What experimental steps can we take to troubleshoot our observations?
A4: To dissect the interaction between gefitinib and Astragaloside IV, a multi-pronged approach is recommended:
-
Dose-Response Matrix: Conduct a comprehensive dose-response analysis of both compounds individually and in combination. This will help to determine if the interaction is synergistic, additive, or antagonistic across a range of concentrations.
-
Assess Apoptosis: Quantify the levels of apoptosis using Annexin V/PI staining and flow cytometry. This will reveal if the combination treatment is inducing cell death more effectively than single agents.
-
Analyze Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the EGFR, PI3K/Akt, and MAPK pathways. This will provide insights into how the combination treatment is modulating these critical survival pathways.
-
Evaluate SIRT6 Expression: Measure the mRNA and protein levels of SIRT6 in response to individual and combination treatments to confirm its role in the observed effects.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity with Combination Treatment
| Potential Cause | Troubleshooting Steps |
| Synergistic Interaction: Astragaloside IV is sensitizing the cells to gefitinib, leading to a much stronger effect than anticipated. | 1. Perform a dose-response matrix experiment and analyze the data using the Chou-Talalay method to determine the Combination Index (CI). A CI < 1 indicates synergy. 2. Lower the concentrations of both gefitinib and Astragaloside IV in subsequent experiments to a range where single-agent effects are minimal. |
| Off-Target Effects: At the concentrations used, one or both compounds may be exerting off-target effects. | 1. Review the literature for known off-target effects of both compounds. 2. If possible, test the effects of the compounds in a non-cancerous cell line to assess general cytotoxicity. |
Problem 2: No Clear Additive or Synergistic Effect Observed
| Potential Cause | Troubleshooting Steps |
| Gefitinib Resistance: The cell line may have intrinsic or acquired resistance to gefitinib. | 1. Confirm the IC50 of gefitinib in your cell line and compare it to published values for sensitive cell lines. 2. Analyze the EGFR mutation status of your cell line (e.g., presence of T790M mutation). 3. Perform a Western blot to assess the phosphorylation of EGFR and downstream targets (Akt, ERK) in the presence of gefitinib. A lack of inhibition suggests resistance. |
| Suboptimal Concentrations: The concentrations of one or both compounds may be too low to elicit a significant combined effect. | 1. Re-evaluate the dose-response curves for each compound individually to ensure that the concentrations used in the combination studies are within a relevant range (e.g., around the IC50). |
| Experimental Timeline: The duration of the experiment may not be optimal to observe a combined effect. | 1. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for observing the combined effects on cell viability or apoptosis. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the IC50 of gefitinib and Astragaloside IV, individually and in combination, on adherent cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of gefitinib and Astragaloside IV in cell culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to dissolve the crystals.[7]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
Apoptosis Assessment: Annexin V/PI Staining by Flow Cytometry
This protocol is for quantifying apoptosis in cells treated with gefitinib and Astragaloside IV.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells and treat with the desired concentrations of gefitinib, Astragaloside IV, or their combination for the chosen duration. Include appropriate controls.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-SIRT6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[9]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | Cell Line A (Gefitinib-Sensitive) | Cell Line B (Gefitinib-Resistant) |
| Gefitinib | 5 | > 50 |
| Astragaloside IV | 25 | 22 |
| Gefitinib + Astragaloside IV (1:5 ratio) | 1.5 (CI = 0.6) | 18 (CI = 0.9) |
Table 2: Hypothetical Apoptosis Data (% Apoptotic Cells) from Flow Cytometry
| Treatment | Cell Line A (Gefitinib-Sensitive) | Cell Line B (Gefitinib-Resistant) |
| Control | 5 | 6 |
| Gefitinib (5 µM) | 45 | 10 |
| Astragaloside IV (25 µM) | 20 | 18 |
| Gefitinib (5 µM) + Astragaloside IV (25 µM) | 85 | 35 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Gefitinib inhibits the EGFR signaling pathway.
Caption: Astragaloside IV's potential mechanisms of action.
Caption: Recommended experimental workflow for troubleshooting.
References
- 1. Astragaloside IV sensitizes non-small cell lung cancer cells to gefitinib potentially via regulation of SIRT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. zdzlab.einsteinmed.edu [zdzlab.einsteinmed.edu]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
Best practices for handling and storing Astragaloside VI powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Astragaloside IV powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Astragaloside IV powder is not dissolving in aqueous buffers. What should I do?
A1: Astragaloside IV has poor solubility in water.[1][2] To achieve dissolution in aqueous buffers, it is recommended to first dissolve the powder in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1][3] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. For example, a stock solution in DMSO can be diluted with PBS (pH 7.2) for a final working solution.[4]
Q2: I've prepared an aqueous solution of Astragaloside IV. How long can I store it?
A2: It is not recommended to store aqueous solutions of Astragaloside IV for more than one day.[4] For longer-term storage, it is best to prepare aliquots of the stock solution in an organic solvent (e.g., DMSO) and store them at -20°C or -80°C.[5] These aliquots can then be used to prepare fresh aqueous solutions as needed.
Q3: I'm seeing precipitation in my cell culture media after adding the Astragaloside IV solution. How can I prevent this?
A3: Precipitation can occur if the final concentration of the organic solvent (like DMSO) is too high in the cell culture medium, or if the concentration of Astragaloside IV exceeds its solubility limit in the final medium. To troubleshoot this:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5% v/v) to avoid solvent toxicity and precipitation.[6]
-
When diluting the DMSO stock solution, add it to the culture medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Consider preparing a more dilute stock solution to reduce the amount of organic solvent needed for your final working concentration.
Q4: What are the optimal storage conditions for the solid Astragaloside IV powder?
A4: Astragaloside IV powder should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[7][8] Recommended storage temperatures are typically -20°C for long-term stability, with some sources suggesting that 4°C is also acceptable for shorter periods.[2][5] The powder is known to be moisture-sensitive, so minimizing exposure to air and humidity is crucial.[7][8]
Q5: Are there any specific safety precautions I should take when handling Astragaloside IV powder?
A5: While Astragaloside IV is not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices.[9] This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[10] Avoid creating dust and aerosols during handling.[10][11] In case of contact with eyes or skin, rinse thoroughly with water.[10]
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for Astragaloside IV.
Table 1: Solubility of Astragaloside IV
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL, 100 mg/mL | [4][5] |
| Dimethyl formamide | ~20 mg/mL | [4] |
| Methanol | Readily soluble | [1] |
| Ethanol | Readily soluble | [1][10] |
| Water | Insoluble/Poorly soluble | [1][10] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Table 2: Storage and Stability of Astragaloside IV
| Form | Storage Temperature | Stability/Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [4] |
| Crystalline Solid | -20°C | 3 years | [2][5] |
| Crystalline Solid | 4°C | 2 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of Astragaloside IV Stock Solution
This protocol describes the preparation of a 50 mM stock solution of Astragaloside IV in DMSO.
Materials:
-
Astragaloside IV powder (MW: 784.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of Astragaloside IV powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 39.25 mg of Astragaloside IV.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Treatment with Astragaloside IV
This protocol provides a general guideline for treating cultured cells with Astragaloside IV. The final concentration and incubation time should be optimized based on the specific cell line and experimental design.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
Prepared Astragaloside IV stock solution (from Protocol 1)
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Culture your cells to the desired confluency in a multi-well plate.
-
On the day of the experiment, prepare the final working concentrations of Astragaloside IV by diluting the stock solution in complete cell culture medium. For example, to prepare a 40 µM working solution from a 50 mM stock, you would perform a 1:1250 dilution. It is good practice to perform serial dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (e.g., ≤ 0.5%). Remember to include a vehicle control group in your experiment (cells treated with the same final concentration of DMSO without Astragaloside IV).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Astragaloside IV or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][10]
-
After the incubation period, proceed with your downstream assays (e.g., cell viability, protein expression analysis, etc.).
Visualizations
Caption: A typical experimental workflow for using Astragaloside IV in in-vitro studies.
Caption: Astragaloside IV-mediated activation of the PI3K/Akt/eNOS signaling pathway.[12]
Caption: The role of Astragaloside IV in stimulating angiogenesis via the JAK2/STAT3 pathway.[13]
References
- 1. Astragaloside IV Alleviates Liver Inflammation, Oxidative Stress and Apoptosis to Protect Against Experimental Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Astragaloside IV alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV prevents high glucose-induced cell apoptosis and inflammatory reactions through inhibition of the JNK pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Astragaloside IV Ameliorates Streptozotocin Induced Pancreatic β-Cell Apoptosis and Dysfunction Through SIRT1/P53 and Akt/GSK3β/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Physical Properties and Processing Methods on Astragaloside IV and Flavonoids Content in Astragali radix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astragaloside IV Stimulates Angiogenesis and Increases Nitric Oxide Accumulation via JAK2/STAT3 and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Commercial Astragaloside IV Supplements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Astragaloside IV supplements. Our goal is to help you navigate the challenges of supplement variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays when using different lots of Astragaloside IV from the same supplier. What could be the cause?
A1: Lot-to-lot variability is a significant challenge with botanical supplements. The concentration of the active compound, Astragaloside IV, can differ between batches due to variations in the raw plant material, extraction processes, and purification methods. It is also possible that the presence of undeclared contaminants or adulterants is influencing your results. We recommend quantifying the Astragaloside IV content of each new lot using a validated analytical method, such as HPLC, before use in your experiments.
Q2: Our lab has purchased Astragaloside IV from several different vendors, and we are seeing discrepancies in the bioactivity. Why is this happening?
A2: The concentration of Astragaloside IV can vary dramatically between different vendors and even between different product forms from the same vendor (e.g., powders, extracts, granules). One study found that the concentration of Astragaloside IV in commercial Astragali Radix samples varied significantly, with some products containing nearly six times more than others.[1] To ensure consistency, it is crucial to source from a reputable supplier who provides a detailed Certificate of Analysis (CoA) and to independently verify the purity and concentration of the supplement.
Q3: What are some common contaminants or adulterants found in commercial Astragaloside IV supplements that could affect our experiments?
A3: Botanical supplements can be susceptible to contamination with heavy metals (such as lead, arsenic, and cadmium) from the soil, as well as pesticide residues from agricultural practices.[2][3] These contaminants can have their own biological effects and interfere with in vitro assays.[1] Additionally, adulteration with other, less expensive, Astragalus species or even entirely different plants can occur. Some species of Astragalus contain neurotoxins, although these are not typically found in supplements from reputable sources.[4]
Q4: How can we validate the purity and concentration of our commercial Astragaloside IV supplement in-house?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying Astragaloside IV. You will need a certified reference standard of Astragaloside IV to create a calibration curve. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section of this guide. For more comprehensive analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for identification and quantification.
Q5: We suspect our Astragaloside IV supplement is degrading over time. What are the proper storage conditions?
A5: Astragaloside IV is sensitive to heat, light, and humidity. It should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles if the supplement is dissolved in a solvent. Studies have shown that the stability of Astragaloside IV is also pH-dependent, with degradation occurring more rapidly in alkaline solutions.[5][6]
Troubleshooting Guides
Problem: Inconsistent or Unexpected Biological Activity
| Possible Cause | Troubleshooting Step |
| Variable Astragaloside IV Concentration | 1. Quantify the concentration of Astragaloside IV in each new lot or from each new vendor using HPLC (see protocol below). 2. Normalize the dose used in your experiments based on the actual measured concentration. |
| Presence of Bioactive Contaminants | 1. Review the supplier's Certificate of Analysis for information on heavy metals, pesticides, and microbial contamination. 2. If not provided, consider third-party testing for common contaminants. 3. Be aware that even "inactive" components of the plant extract can have biological effects. |
| Incorrect Solvent/Solubility Issues | 1. Ensure complete solubilization of the Astragaloside IV supplement in your chosen vehicle (e.g., DMSO, ethanol). 2. Perform a solubility test to determine the maximum concentration that can be achieved without precipitation. 3. Observe your cell culture media after adding the supplement for any signs of precipitation. |
| Degradation of Astragaloside IV | 1. Check the expiration date of the supplement. 2. Ensure proper storage conditions (cool, dark, dry). 3. Prepare fresh stock solutions frequently and avoid long-term storage of diluted solutions. |
Problem: Artifacts or Unexplained Effects in Cell Culture
| Possible Cause | Troubleshooting Step |
| Endotoxin (LPS) Contamination | 1. Test your Astragaloside IV stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. 2. If endotoxin is present, consider using an endotoxin removal column or purchasing a higher-purity, endotoxin-free grade of Astragaloside IV. |
| Heavy Metal Contamination | 1. Check the CoA for heavy metal analysis. 2. If high levels of heavy metals are suspected, switch to a supplier that provides comprehensive testing. Heavy metals can be toxic to cells and interfere with signaling pathways.[3] |
| Pesticide Residues | 1. Source supplements from suppliers who follow Good Agricultural and Collection Practices (GACP). 2. Look for organic certifications. Pesticide residues can have off-target effects in cell-based assays. |
| Interaction with Media Components | 1. Some components of botanical extracts can interact with components of cell culture media, leading to precipitation or altered bioavailability. 2. Visually inspect the media after adding the supplement and before applying it to cells. |
Data Presentation
Table 1: Variability of Astragaloside IV Content in Commercial Astragali Radix Samples
| Vendor | Sample Type | Astragaloside IV Concentration (µg/g) | Astragaloside IV Concentration with Ammonia Treatment (µg/g) |
| 1 | Granulates | 202 ± 35 | 536 ± 178 |
| 1 | Dried Roots | 32 ± 7 | 315 ± 137 |
| 1 | Hydrophilic Concentrates | 32 ± 7 | - |
| 2 | Dried Roots in Capsules | 78 ± 11 | 369 ± 95 |
| 3 | Tablets | 9 ± 2 | - |
| 4 | Granulates | 36 ± 3 | 306 ± 71 |
| Data summarized from a study by Li et al. (2021).[1] Ammonia treatment is a method used to convert other astragalosides into Astragaloside IV, artificially increasing its measured content. |
Experimental Protocols
Protocol 1: Quantification of Astragaloside IV in Commercial Supplements by HPLC
Objective: To determine the concentration of Astragaloside IV in a commercial supplement powder or extract.
Materials:
-
Astragaloside IV certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Commercial Astragaloside IV supplement
-
Volumetric flasks (10 mL)
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the Astragaloside IV reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the commercial Astragaloside IV supplement powder.
-
Transfer the powder to a 10 mL volumetric flask and add methanol to the mark.
-
Sonicate the solution for 30 minutes to ensure complete extraction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common gradient starts with a lower percentage of acetonitrile, which is gradually increased.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 203 nm or ELSD.
-
Inject the calibration standards first to generate a standard curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peak corresponding to Astragaloside IV in the chromatograms of the standards and the sample.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of Astragaloside IV in the sample solution.
-
Calculate the final concentration of Astragaloside IV in the original supplement powder (in mg/g).
-
Visualizations
References
- 1. Using Tox21 High-Throughput Screening Assays for the Evaluation of Botanical and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heavy Metals in Herbal Supplements [bionova.co.in]
- 4. Astragalus: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Astragaloside VI and Astragaloside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragalosides, the primary active saponins isolated from the medicinal plant Astragalus membranaceus, have garnered significant attention for their diverse pharmacological activities. Among them, Astragaloside IV (AS-IV) has been extensively studied for its neuroprotective properties. More recently, Astragaloside VI (AS-VI) has also emerged as a compound of interest in the field of neuroscience. This guide provides a comparative overview of the current experimental evidence on the neuroprotective effects of this compound and Astragaloside IV, with a focus on their mechanisms of action, supported by experimental data. It is important to note that while a wealth of data exists for AS-IV, and emerging evidence supports the neuroprotective potential of AS-VI, direct comparative studies evaluating the efficacy of these two compounds head-to-head are currently lacking in the scientific literature.
Astragaloside IV: A Multifaceted Neuroprotective Agent
Astragaloside IV is a well-documented neuroprotective agent with a broad spectrum of activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2] Its therapeutic potential has been investigated in various models of neurological disorders.[3]
Quantitative Data on Neuroprotective Effects of Astragaloside IV
The following table summarizes key quantitative findings from various in vivo and in vitro studies on the neuroprotective effects of Astragaloside IV.
| Model | Key Findings | Dosage/Concentration | Reference |
| In Vivo: Cerebral Ischemia/Reperfusion Injury (Rat) | Reduced infarct volume. | 10, 20 mg/kg | [3] |
| Improved neurological function. | 10, 20 mg/kg | [3] | |
| Decreased brain water content. | Not specified | [2] | |
| In Vivo: Parkinson's Disease Model (Mouse) | Alleviated behavioral impairments. | Not specified | [4] |
| Inhibited microglia activation. | Not specified | [4] | |
| In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y cells | Increased cell viability. | Not specified | [5] |
| Reduced apoptosis. | Not specified | [5] | |
| In Vitro: MPP+ induced neurotoxicity in SH-SY5Y cells | Increased cell viability. | 10, 25, 50 µM | [3] |
| Reversed intracellular reactive oxygen species (ROS) generation. | 25, 50 µM | [3] | |
| Suppressed caspase-3 activity. | 25, 50 µM | [3] | |
| In Vitro: H2O2-induced apoptosis in SH-SY5Y cells | Attenuated loss of cell viability in a dose-dependent manner. | 50-200 µmol/l | [6] |
| Decreased apoptotic ratio. | 50-200 µmol/l | [6] | |
| Attenuated ROS overproduction. | 200 µmol/l | [6] |
Mechanisms of Action of Astragaloside IV
Astragaloside IV exerts its neuroprotective effects through the modulation of multiple signaling pathways.
-
Anti-inflammatory Effects: AS-IV can inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines.[1] It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7]
-
Antioxidant Effects: AS-IV combats oxidative stress by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).[1][6]
-
Anti-apoptotic Effects: AS-IV can prevent neuronal apoptosis by regulating the expression of apoptosis-related proteins, such as the Bax/Bcl-2 ratio, and inhibiting caspase activity.[6][7]
-
Modulation of Signaling Pathways: AS-IV has been shown to modulate several critical signaling pathways involved in neuronal survival and function, including the PI3K/Akt, MAPK, and JAK2/STAT3 pathways.[7][8]
Signaling Pathway of Astragaloside IV in Neuroprotection
Caption: Signaling pathways modulated by Astragaloside IV leading to neuroprotection.
Experimental Protocols for Astragaloside IV Studies
-
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats: This widely used in vivo model simulates ischemic stroke. The middle cerebral artery is temporarily occluded to induce ischemia, followed by reperfusion. Neurological deficits, infarct volume, and brain edema are typically assessed. AS-IV is often administered intraperitoneally before or after the ischemic insult.[2]
-
MPP+ Induced Neurotoxicity in SH-SY5Y Cells: This in vitro model mimics Parkinson's disease. The neurotoxin MPP+ is used to induce neuronal cell death in the human neuroblastoma cell line SH-SY5Y. Cell viability, apoptosis, and ROS production are measured to assess the neuroprotective effects of co-administered AS-IV.[3]
-
Hydrogen Peroxide (H2O2)-Induced Apoptosis in SH-SY5Y Cells: This in vitro model induces oxidative stress-mediated cell death. H2O2 is applied to SH-SY5Y cells to induce apoptosis. The protective effects of AS-IV pre-treatment are evaluated by measuring cell viability, apoptotic rate, and ROS levels.[6]
This compound: An Emerging Neuroprotective Candidate
Research on the neuroprotective effects of this compound is less extensive than that for AS-IV. However, available studies suggest its potential in promoting neural stem cell (NSC) proliferation and in the context of post-stroke depression.
Quantitative Data on Neuroprotective Effects of this compound
The following table summarizes key quantitative findings from studies on the neuroprotective effects of this compound.
| Model | Key Findings | Dosage/Concentration | Reference |
| In Vivo: Transient Cerebral Ischemic Injury (Rat) | Reduced infarct size from ~35% to ~8%. | Not specified | |
| Improved spatial learning and memory. | Not specified | ||
| Improved impaired motor function. | Not specified | ||
| In Vivo: Post-Stroke Depression Model (Rat) | Significantly reduced depression-like behaviors. | Not specified | [9] |
| Prevented the decrease of dopamine (DA) and serotonin (5-HT) levels in the brain. | Not specified | [9] | |
| In Vitro: Cultured Neural Stem Cells (NSCs) | Enhanced NSC self-renewal and proliferation. | Not specified | |
| Increased neurosphere sizes. | Not specified | ||
| In Vitro: Corticosterone (CORT)-induced apoptosis in PC-12 cells | Attenuated CORT-induced apoptotic cell death. | Not specified | [9] |
| Prevented the decrease of DA and 5-HT levels. | Not specified | [9] |
Mechanisms of Action of this compound
The neuroprotective mechanisms of this compound appear to be linked to the activation of specific signaling pathways that promote cell proliferation and survival.
-
Promotion of Neural Stem Cell Proliferation: AS-VI has been shown to enhance the self-renewal and proliferation of NSCs in vitro. In vivo, it promotes neurogenesis in the post-ischemic brain.
-
Activation of EGFR/MAPK Signaling: The pro-proliferative effect of AS-VI on NSCs is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
-
Upregulation of NRG-1-Mediated MEK/ERK Pathway: In a model of post-stroke depression, AS-VI was found to upregulate the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway, which is associated with its antidepressant-like effects.[9]
Signaling Pathway of this compound in Neurogenesis
Caption: Signaling pathways activated by this compound leading to neurogenesis and antidepressant-like effects.
Experimental Protocols for this compound Studies
-
Transient Cerebral Ischemic Injury Model in Rats: Similar to the MCAO/R model, this involves temporary occlusion of a cerebral artery to induce ischemia, followed by reperfusion. The effects of AS-VI on neurological function, infarct size, and markers of neurogenesis are then evaluated.
-
Post-Stroke Depression (PSD) Model in Rats: This model combines the MCAO stroke model with chronic unpredictable mild stress to induce depression-like behaviors in rats. The therapeutic effects of AS-VI are assessed through behavioral tests and analysis of neurotransmitter levels.[9]
-
Neural Stem Cell (NSC) Culture: NSCs are cultured in vitro to form neurospheres. The effects of AS-VI on NSC self-renewal, proliferation, and differentiation are examined by measuring neurosphere size and analyzing the expression of specific cellular markers.
Comparative Summary and Future Directions
| Feature | Astragaloside IV | This compound |
| Primary Neuroprotective Mechanisms | Anti-inflammatory, Antioxidant, Anti-apoptotic | Pro-neurogenic, Antidepressant-like |
| Key Signaling Pathways | PI3K/Akt, MAPK, NF-κB, JAK2/STAT3 | EGFR/MAPK, NRG-1/MEK/ERK |
| Therapeutic Focus in Research | Ischemic stroke, Parkinson's disease, Alzheimer's disease | Ischemic stroke, Post-stroke depression |
| Volume of Research | Extensive | Limited but growing |
| Direct Comparative Data | Not available | Not available |
The lack of direct comparative studies is a significant gap in the literature. Future research should focus on head-to-head comparisons of this compound and Astragaloside IV in standardized in vitro and in vivo models of neurological diseases. Such studies would be invaluable for elucidating their relative potencies and therapeutic potential, thereby guiding the selection of the most promising candidate for further drug development. Additionally, exploring potential synergistic effects of co-administering both compounds could be a fruitful area of investigation.
References
- 1. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV for Experimental Focal Cerebral Ischemia: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of astragaloside IV on Parkinson disease models of mice and primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 9. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]
A Comparative Guide to the Efficacy of Astragaloside IV and Other Astragalosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragalosides, the primary active saponins isolated from the medicinal herb Astragalus membranaceus, have garnered significant attention for their diverse pharmacological activities. Among them, Astragaloside IV (AS-IV) is the most extensively studied and is often considered the most biologically active. However, emerging research suggests that other astragalosides, such as Astragaloside I (AS-I), Astragaloside II (AS-II), and the synergistic effects of total astragalus saponins (AST), possess unique and potent therapeutic properties. This guide provides a comprehensive comparison of the efficacy of Astragaloside IV against other astragalosides, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising natural compounds.
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies on the efficacy of Astragaloside IV and other astragalosides in various therapeutic areas.
Table 1: Renal Protection - Protective Effects on LPS-Induced Injury in HK-2 Cells
| Compound | Concentration (µM) | Cell Viability (%) | Statistical Significance (vs. LPS) |
| Control | - | 100 | - |
| LPS | 10 µg/mL | 55.2 ± 3.1 | - |
| Astragaloside IV | 20 | 75.8 ± 4.2 | p < 0.001 |
| 50 | 88.9 ± 5.1 | p < 0.001 | |
| Astragaloside I | 20 | 68.4 ± 3.9 | p < 0.01 |
| 50 | 79.1 ± 4.5 | p < 0.001 | |
| Astragaloside II | 20 | No significant protection | - |
| 50 | No significant protection | - |
Data synthesized from a study by Zhang et al. (2022), which demonstrated that while both AS-I and AS-IV showed dose-dependent protective effects against lipopolysaccharide (LPS)-induced cytotoxicity in human proximal tubular epithelial (HK-2) cells, Astragaloside IV exhibited a more pronounced protective effect at the same concentrations [1].
Table 2: Anti-inflammatory Effects - Inhibition of TNF-α-Induced Cell Adhesion Molecule (CAM) Expression in Arterial Endothelial Cells (AECs)
| Treatment | Concentration | Inhibition of E-selectin mRNA (%) | Inhibition of ICAM-1 mRNA (%) |
| Astragaloside IV | 250 µg/mL | ~60% | ~55% |
| Total Astragalus Saponins (AST) | 250 µg/mL | ~65% | ~60% |
This qualitative data is based on a study by Zhang et al. (2014), which found that both AS-IV and Total Astragalus Saponins (AST) significantly attenuated TNF-α-induced upregulation of CAMs mRNA. However, the study highlighted that AST, which contains a mixture of astragalosides including AS-II and AS-III, demonstrated a stronger inhibitory effect on downstream inflammatory signaling pathways (IκBα degradation and caspase-3 cleavage) compared to AS-IV alone , suggesting a synergistic or additive effect of the combined saponins[2][3][4].
Table 3: Anticancer Effects - IC50 Values in Multi-Drug Resistant Breast Cancer Cells (MDA-MB-231/ADR)
| Chemotherapeutic Agent | IC50 (MDA-MB-231/ADR) | IC50 with Astragaloside IV (20 µg/mL) |
| Gemcitabine | 250.78 µmol/L | 45.45 µmol/L |
| Adriamycin | 22.71 µg/mL | 2.89 µg/mL |
| Oxaliplatin | 8.39 µmol/L | 3.49 µmol/L |
| Cisplatin | 23.56 mg/L | 10.56 mg/L |
Data from a study by an unspecified author, which demonstrated that Astragaloside IV can significantly sensitize multi-drug resistant breast cancer cells to various chemotherapeutic agents , thereby reducing their effective concentrations. Comparative data for other astragalosides in this context is currently limited.
Experimental Protocols
Protective Effect of Astragalosides on LPS-Induced Injury in HK-2 Cells
-
Cell Culture: Human proximal tubular epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with various concentrations of Astragaloside I or Astragaloside IV (20 µM and 50 µM) for 2 hours before being exposed to 10 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. After the treatment period, the medium was replaced with fresh medium containing 10% CCK-8 solution. The cells were incubated for another 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader.
-
Statistical Analysis: Data were expressed as the mean ± standard deviation. Statistical significance was determined using one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 was considered statistically significant.
Inhibition of TNF-α-Induced Cell Adhesion Molecule (CAM) Expression by Astragalosides in Arterial Endothelial Cells (AECs)
-
Cell Culture: Mouse arterial endothelial cells (AECs) were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Confluent AECs were pre-incubated with either 250 µg/mL of Astragaloside IV or 250 µg/mL of Total Astragalus Saponins (AST) for 2 hours. Subsequently, the cells were stimulated with 30 ng/mL of TNF-α for 6 hours.
-
RNA Isolation and Real-time qRT-PCR: Total RNA was extracted from the cells using a suitable RNA isolation kit. cDNA was synthesized using a reverse transcription kit. Real-time quantitative PCR was performed to determine the mRNA expression levels of E-selectin and ICAM-1. β-actin was used as an internal control.
-
Western Blot Analysis: For analysis of protein signaling pathways, cells were treated as described above. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated NF-κB-p65, IκBα, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Diagram 1: TNFR1-Mediated Inflammatory Signaling Pathway
Caption: TNFR1 signaling and points of inhibition by AST and AS-IV.
Diagram 2: Experimental Workflow for Comparing Astragaloside Efficacy on HK-2 Cells
Caption: Workflow for assessing astragaloside renal protective effects.
Discussion and Future Directions
The compiled data indicates that while Astragaloside IV is a potent bioactive compound, it is not universally superior to other astragalosides or the total saponin extract. In renal protection against LPS-induced injury, Astragaloside IV demonstrates greater efficacy than Astragaloside I. Conversely, in the context of TNF-α-induced inflammation in endothelial cells, the total saponin extract (AST) appears more effective, suggesting synergistic interactions between different astragalosides.
The ability of Astragaloside IV to overcome multi-drug resistance in cancer cells is a significant finding that warrants further investigation, particularly with direct comparisons to other astragalosides. The neuroprotective and broader immunomodulatory effects of individual astragalosides also represent a promising area for future comparative research.
For drug development professionals, these findings underscore the importance of considering not only individual purified compounds but also the potential of synergistic combinations of astragalosides. Further head-to-head studies with standardized extracts and purified astragalosides are crucial to fully elucidate their therapeutic potential and mechanisms of action. Researchers are encouraged to explore the comparative efficacy of these compounds in a wider range of in vitro and in vivo models to build a more complete picture of their therapeutic utility.
References
- 1. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of Astragalus membranaceus and Astragaloside IV in sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells | PLOS One [journals.plos.org]
- 4. A comparative study on inhibition of total astragalus saponins and astragaloside IV on TNFR1-mediated signaling pathways in arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Astragaloside VI's Impact on the MEK/ERK Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the MEK/ERK pathway, is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Its dysregulation is a known hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] While many therapeutic strategies focus on inhibiting this pathway, emerging research highlights the nuanced roles of compounds that can also activate it in specific contexts. This guide provides a comparative analysis of Astragaloside VI, a natural compound that upregulates the MEK/ERK pathway, alongside established inhibitory agents.
This compound: An Upregulator of the MEK/ERK Pathway
This compound (AsVI) is an active compound derived from Radix Astragali.[3][4] Recent studies have demonstrated its potential therapeutic effects by modulating the MEK/ERK pathway. In a model of post-stroke depression (PSD), AsVI treatment was found to upregulate the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[3][4][5] This upregulation was associated with reduced depression-like behaviors and protection against neuronal cell death.[3][4] The mechanism involves increasing the phosphorylation of both MEK1 and ERK1/2, key activation steps in this signaling cascade.[3][4]
In contrast, it is noteworthy that another related compound, Astragaloside IV (AS-IV), has been shown to inhibit the Raf-MEK-ERK pathway in a glutamate-induced neurotoxicity model, highlighting the specific action of different astragalosides.[6][7]
Performance Comparison: this compound vs. Pathway Inhibitors
The primary distinction of this compound is its activating effect on the MEK/ERK pathway, contrasting with the vast majority of therapeutic agents developed for this cascade, which are inhibitory. This section compares the effects of AsVI with well-documented MEK and ERK inhibitors.
Table 1: Comparative Effects on MEK/ERK Pathway Activity
| Compound/Drug | Target(s) | Mechanism of Action | Cellular Context (from cited studies) | Reference |
| This compound (AsVI) | Upstream of MEK/ERK (via NRG-1) | Upregulation/Activation | Post-Stroke Depression (in vivo & in vitro) | [3][4][5] |
| Cobimetinib | MEK1/2 | Inhibition (Allosteric, ATP non-competitive) | Cancer (RAS/RAF mutant cell lines) | [1][8] |
| Trametinib | MEK1/2 | Inhibition (Allosteric, ATP non-competitive) | Cancer | [1] |
| Binimetinib | MEK1/2 | Inhibition (Allosteric, ATP non-competitive) | Cancer | [1] |
| Selumetinib | MEK1/2 | Inhibition (Allosteric, ATP non-competitive) | Cancer | [1] |
| Ulixertinib (BVD-523) | ERK1/2 | Inhibition (ATP-competitive) | Cancer | [1][9] |
| GDC-0994 (Ravoxertinib) | ERK1/2 | Inhibition (ATP-competitive) | Cancer (RAS/RAF mutant cell lines) | [8][9] |
| SCH-772984 | ERK1/2 | Dual Inhibition (of phosphorylation & kinase activity) | Cancer | [1][9] |
Quantitative Data Summary
The following table summarizes the quantitative findings from a key study on this compound's effect on MEK and ERK phosphorylation in a corticosterone (CORT)-induced injury model in PC-12 cells, which mimics depressive states.
Table 2: Effect of this compound on Protein Expression in CORT-Induced PC-12 Cells
| Treatment Group | Relative NRG-1 Expression | Relative p-MEK1 Expression | Relative p-ERK1/2 Expression |
| Control | ~1.0 | ~1.0 | ~1.0 |
| CORT-induced | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| CORT + AsVI | Significantly Increased vs. CORT | Significantly Increased vs. CORT | Significantly Increased vs. CORT |
| (Data summarized from graphical representations in cited research.[3]) |
Experimental Protocols
Validating the effect of any compound on the MEK/ERK pathway requires robust and reproducible experimental methods. The following are detailed protocols for key assays used in the cited literature.
Protocol 1: Western Blotting for p-MEK and p-ERK Analysis
This protocol is a standard method for assessing the activity of the MEK/ERK pathway by measuring the levels of phosphorylated proteins.[10][11][12]
-
Cell Culture and Treatment:
-
Seed cells (e.g., PC-12 neuronal cells) in 6-well plates and grow to 70-80% confluency.[2]
-
If necessary, serum-starve the cells for 12-24 hours to minimize basal ERK phosphorylation.[2][12]
-
Treat cells with desired concentrations of this compound, a known inhibitor (e.g., Erk-IN-7), or vehicle control for a predetermined time (e.g., 1-4 hours).[10]
-
If required, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the treatment period.[2][10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate lysates on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
Load samples onto an SDS-PAGE gel and run at a constant voltage (100-120 V) until the dye front reaches the bottom.[10][12]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (anti-p-ERK1/2) or phosphorylated MEK (anti-p-MEK1), typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST, overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:10,000 dilution) for 1-2 hours at room temperature.[12]
-
Wash the membrane three times again with TBST.
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence detection system.[12]
-
-
Data Analysis:
-
To normalize the data, the membrane should be stripped and re-probed with antibodies for total ERK1/2 and total MEK1 to ensure that changes in phosphorylation are not due to changes in total protein levels.[10][12]
-
Quantify band intensity using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated for each sample and compared across treatment conditions.[10]
-
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the effect of pathway modulation on cell proliferation and survival.[13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or a comparative inhibitor in the growth medium.
-
Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (e.g., DMSO) and no-treatment control wells.[2]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[2]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway Diagram
Caption: The MEK/ERK signaling cascade and points of modulation.
Experimental Workflow Diagram
Caption: Experimental workflow for validating compound effects via Western Blot.
References
- 1. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Astragaloside IV Attenuates Glutamate-Induced Neurotoxicity in PC12 Cells through Raf-MEK-ERK Pathway | PLOS One [journals.plos.org]
- 8. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Astragaloside VI and Cycloastragenol in Cutaneous Wound Healing: A Research Guide
This guide provides a detailed comparison of Astragaloside VI and its aglycone, cycloastragenol, in the context of cutaneous wound healing. The information is curated for researchers, scientists, and professionals in drug development, offering an objective look at their performance based on available experimental data. We will delve into their mechanisms of action, present quantitative data from relevant studies, and provide detailed experimental protocols.
Introduction: The Compounds
This compound and cycloastragenol are both natural triterpenoid saponins derived from Astragalus membranaceus, a plant with a long history in traditional medicine for its wound healing and anti-inflammatory properties. This compound is a glycoside, meaning it has a sugar moiety attached, while cycloastragenol is the aglycone, the non-sugar core. This structural difference can influence their bioavailability, solubility, and ultimately, their biological activity. While research on Astragaloside IV is more abundant, emerging studies on this compound and cycloastragenol highlight their potential in promoting tissue repair.
Comparative Performance in Wound Healing
Available research suggests that both compounds positively influence wound healing through various mechanisms, including promoting cell proliferation and migration, modulating the inflammatory response, and enhancing extracellular matrix (ECM) deposition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound and cycloastragenol in wound healing.
Table 1: In Vivo Wound Healing Studies
| Parameter | This compound | Cycloastragenol | Animal Model | Source |
| Wound Closure Rate | Increased compared to control | Significantly accelerated wound closure | Full-thickness skin excision in rats/mice | |
| Re-epithelialization | Promoted epithelial tongue formation | Enhanced re-epithelialization | Histological analysis of wound tissue | |
| Collagen Deposition | Increased collagen fiber density | Upregulated collagen I and III expression | Masson's trichrome staining; Western blot | |
| Angiogenesis (CD31 expression) | Increased microvessel density | Promoted formation of new blood vessels | Immunohistochemical staining for CD31 | |
| Inflammatory Response | Reduced inflammatory cell infiltration | Modulated inflammatory cytokine levels | H&E staining; ELISA |
Table 2: In Vitro Cellular Studies
| Parameter | This compound | Cycloastragenol | Cell Type | Source |
| Cell Proliferation | Promoted fibroblast proliferation | Stimulated keratinocyte and fibroblast proliferation | Human dermal fibroblasts (HDFs); Human keratinocytes (HaCaT) | |
| Cell Migration | Enhanced fibroblast migration | Increased migratory capacity of fibroblasts and keratinocytes | Scratch wound assay; Transwell migration assay | |
| Growth Factor Expression (mRNA/Protein) | Upregulated TGF-β1, VEGF | Increased expression of TGF-β1 | HDFs; HaCaT cells | |
| Extracellular Matrix (ECM) Synthesis | Increased collagen I and fibronectin expression | Enhanced ECM protein synthesis | Western blot; qRT-PCR |
Signaling Pathways in Wound Healing
Both compounds appear to exert their pro-healing effects by modulating key signaling pathways involved in cell growth, differentiation, and inflammation. The Transforming Growth Factor-beta (TGF-β) pathway is central to their mechanism.
This compound and Cycloastragenol Signaling
This compound and cycloastragenol promote wound healing by activating the TGF-β/Smad signaling pathway. This activation leads to the upregulation of downstream targets that are crucial for fibroblast proliferation, migration, and the synthesis of ECM components like collagen.
Caption: TGF-β/Smad signaling pathway activated by this compound and cycloastragenol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound and cycloastragenol for wound healing.
In Vivo Full-Thickness Excisional Wound Model
This model is standard for evaluating the efficacy of topical wound healing agents.
-
Animal Model: Male Sprague-Dawley rats (200-220g) are typically used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of pentobarbital sodium (40 mg/kg).
-
Wound Creation: The dorsal hair is shaved, and the skin is disinfected. A full-thickness excisional wound (1.5 cm diameter) is created on the back of each rat using a sterile biopsy punch.
-
Grouping and Treatment: Rats are randomly divided into groups:
-
Control (e.g., vehicle cream base)
-
Positive Control (e.g., a commercial wound healing cream)
-
This compound group (e.g., 0.2% w/w cream)
-
Cycloastragenol group (e.g., 0.1% w/w cream) The respective treatments are applied topically to the wound area once daily.
-
-
Wound Closure Analysis: The wound area is photographed at specific time points (e.g., days 0, 3, 7, 14, and 21). The wound area is measured using image analysis software, and the percentage of wound closure is calculated as: [(Area_day0 - Area_dayN) / Area_day0] * 100.
-
Histological Analysis: On the final day, animals are euthanized, and wound tissue samples are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Immunohistochemistry: Sections are stained for markers like CD31 (for angiogenesis) and Ki67 (for proliferation).
Caption: Workflow for the in vivo excisional wound healing model.
In Vitro Scratch Wound Assay
This assay assesses the effect of the compounds on cell migration, a critical process in wound re-epithelialization.
-
Cell Culture: Human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT) are cultured in a 6-well plate until they form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound or cycloastragenol. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Image Acquisition: Images of the scratch are captured at 0 hours and 24 hours (or other relevant time points) using an inverted microscope.
-
Data Analysis: The width of the scratch is measured at multiple points for each image. The migration rate is calculated based on the reduction in the scratch area over time.
Conclusion
Both this compound and its aglycone, cycloastragenol, demonstrate significant potential as therapeutic agents for promoting cutaneous wound healing. Their efficacy is attributed to their ability to stimulate fibroblast and keratinocyte activity, enhance ECM deposition, and modulate the inflammatory and angiogenic processes, largely through the activation of the TGF-β/Smad signaling pathway. While cycloastragenol, being a smaller molecule, might exhibit different pharmacokinetic properties, both compounds show promising and comparable pro-healing effects in preclinical models. Further head-to-head comparative studies are warranted to delineate any subtle differences in their efficacy and to establish optimal therapeutic concentrations.
A Comparative Guide to the Antidepressant Effects of Astragaloside VI and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antidepressant effects of Astragaloside VI, a natural compound isolated from Astragalus membranaceus, and fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The information presented is based on experimental data from various rodent models of depression.
Executive Summary
This compound has demonstrated significant antidepressant-like effects in a post-stroke depression (PSD) model in rats. Its mechanism of action involves the upregulation of the Neuregulin-1 (NRG-1)-mediated Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased levels of dopamine (DA) and 5-hydroxytryptamine (5-HT) in the brain. Fluoxetine, a well-established antidepressant, primarily acts by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Preclinical studies in various depression models, such as the Chronic Unpredictable Mild Stress (CUMS), Forced Swim Test (FST), and Tail Suspension Test (TST), have consistently shown its efficacy in reducing depressive-like behaviors.
This guide presents a side-by-side comparison of the available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs to aid researchers in evaluating the potential of this compound as a novel antidepressant candidate.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies on this compound and fluoxetine. It is important to note that the data for this compound is primarily from a post-stroke depression model in rats, while the data for fluoxetine is from various standard depression models in both rats and mice. This difference in experimental models should be considered when comparing the efficacy of the two compounds.
Table 1: Effects on Depressive-Like Behaviors in Rodent Models
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| This compound | Post-Stroke Depression (Rats) | Body Weight | Not specified | Significantly reversed the reduction in body weight caused by PSD. | [1] |
| Sucrose Preference Test | Not specified | Significantly ameliorated the decreased sucrose preference in PSD rats. | [1] | ||
| Forced Swim Test | Not specified | Significantly reduced immobility time in PSD rats. | [1] | ||
| Fluoxetine | Chronic Unpredictable Mild Stress (Rats) | Sucrose Preference Test | 10 mg/kg/day | Prevented the development of anhedonia (reduced sucrose preference). | [2] |
| Forced Swim Test (Rats) | Forced Swim Test | 0.5, 1.0, 2.0 mg/kg | Dose-dependently decreased the total time of immobility. | [3] | |
| Tail Suspension Test (Mice) | Tail Suspension Test | 5-20 mg/kg | Reduced immobility time in CD-1 and C57BL/6 mice. | [4] |
Table 2: Effects on Neurotransmitter Levels in the Brain
| Compound | Animal Model | Brain Region | Neurotransmitter | Dosage | Key Findings | Reference |
| This compound | Post-Stroke Depression (Rats) | Hippocampus & Striatum | Dopamine (DA) | Not specified | Significantly reversed the reduction of DA levels. | [1] |
| Hippocampus & Striatum | 5-Hydroxytryptamine (5-HT) | Not specified | Significantly reversed the reduction of 5-HT levels. | [1] | ||
| Fluoxetine | Normal Rats | Striatum | Dopamine (DA) | 10 mg/kg | No significant change in extracellular DA levels. | [5] |
| Normal Rats | Striatum | 5-Hydroxytryptamine (5-HT) | 10 mg/kg | Rapidly increased extracellular 5-HT concentration by at least 4-fold. | [5] | |
| Normal Rats | Prefrontal Cortex & Hypothalamus | Dopamine (DA) & Norepinephrine (NE) | Not specified | R-fluoxetine significantly increased extracellular levels of DA and NE. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models of Depression
-
Post-Stroke Depression (PSD) Model (for this compound):
-
Animal Species: Male Sprague-Dawley rats.
-
Procedure: Rats undergo a middle cerebral artery occlusion (MCAO) to induce a stroke. Following recovery, they are subjected to chronic unpredictable mild stress (CUMS) for several weeks to induce depressive-like behaviors. The CUMS protocol involves the application of a variety of mild, unpredictable stressors such as cage tilt, damp bedding, and altered light/dark cycles.[1]
-
Validation: The development of depressive-like behaviors is confirmed using tests like the sucrose preference test, forced swim test, and by monitoring body weight changes.[1]
-
-
Chronic Unpredictable Mild Stress (CUMS) Model (for Fluoxetine):
-
Animal Species: Typically rats (Wistar or Sprague-Dawley) or mice.
-
Procedure: Animals are exposed to a series of mild and unpredictable stressors over a prolonged period (e.g., 4-8 weeks). Stressors may include food and water deprivation, cage tilting, soiled cage, and social isolation.[2]
-
Validation: The primary indicator of a depressive-like state is anhedonia, measured by a significant reduction in the preference for a sweetened solution over plain water (Sucrose Preference Test).[2]
-
Behavioral Tests for Antidepressant Efficacy
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical container filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes). The duration of immobility (floating passively) is recorded. A decrease in immobility time is indicative of an antidepressant effect. For rats, a pre-test session is often conducted 24 hours before the test session.[3]
-
Scoring: Immobility is defined as the cessation of struggling and remaining motionless, only making movements necessary to keep the head above water.
-
-
Tail Suspension Test (TST):
-
Apparatus: A horizontal bar from which the animal can be suspended by its tail.
-
Procedure: The mouse is suspended by its tail using adhesive tape for a period of 6 minutes. The duration of immobility is recorded. A reduction in immobility suggests an antidepressant-like effect.[4]
-
Scoring: Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
-
Sucrose Preference Test (SPT):
-
Procedure: Animals are typically housed individually and given free access to two bottles: one containing a sucrose solution (e.g., 1%) and the other containing plain water. The consumption of each liquid is measured over a specific period (e.g., 24 hours).
-
Calculation: Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%. A decrease in sucrose preference is interpreted as anhedonia, a core symptom of depression.[1][2]
-
Molecular Analysis
-
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Quantification:
-
Procedure: Brain tissue samples (e.g., hippocampus, striatum) are dissected and homogenized. The homogenates are then processed to extract neurotransmitters.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites are quantified using an HPLC system equipped with an electrochemical detector. This allows for the precise measurement of changes in neurotransmitter levels following drug treatment.[1][5]
-
-
Western Blotting for Protein Expression Analysis:
-
Procedure: Protein is extracted from brain tissue and separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane.
-
Analysis: The membrane is incubated with specific primary antibodies against the proteins of interest (e.g., NRG-1, p-MEK, p-ERK) and then with secondary antibodies linked to a detection system. This technique allows for the quantification of the expression levels of specific proteins in a signaling pathway.[1]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Antidepressant Action
Caption: this compound upregulates NRG-1, activating the MEK/ERK signaling pathway.
Experimental Workflow for Preclinical Antidepressant Screening
Caption: Workflow for evaluating antidepressant efficacy in rodent models.
Logical Relationship in the Forced Swim Test
Caption: The relationship between antidepressant treatment and FST outcome.
References
- 1. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Asiaticoside improves depressive-like behavior in mice with chronic unpredictable mild stress through modulation of the gut microbiota [frontiersin.org]
- 3. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antidepressant-like Activity and Cognitive Enhancing Effects of the Combined Administration of (R)-Ketamine and LY341495 in the CUMS Model of Depression in Mice Are Related to the Modulation of Excitatory Synaptic Transmission and LTP in the PFC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic mild stress and sucrose consumption: validity as a model of depression [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for Astragaloside VI: Maximizing Yields for Research and Development
For researchers, scientists, and drug development professionals, the efficient extraction of Astragaloside VI from Astragalus membranaceus is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction methodologies, offering available experimental data to inform the selection of the most suitable technique for laboratory and industrial applications.
While specific quantitative data on the yield of this compound is limited in publicly available research, this guide summarizes the performance of common extraction methods for related compounds, primarily Astragaloside IV and total saponins, to provide a valuable point of reference. The principles and protocols discussed are broadly applicable to the extraction of astragalosides.
Comparison of Extraction Methodologies
The selection of an extraction method is a trade-off between yield, extraction time, solvent consumption, and environmental impact. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional methods.
| Extraction Method | Key Advantages | Reported Yields (Mainly for Astragaloside IV or Total Saponins) |
| Microwave-Assisted Extraction (MAE) | Shorter extraction time, reduced solvent consumption, higher extraction efficiency.[1] | Astragalosides I-IV: MAE demonstrated the highest extraction efficiency in the shortest time compared to other conventional techniques.[2] |
| Ultrasound-Assisted Extraction (UAE) | Enhanced extraction efficiency, shorter time, suitable for heat-sensitive compounds. | Polysaccharides from fermented Astragalus membranaceus: 7.35% ± 0.08% yield, exceeding conventional hot water extraction. |
| Enzyme-Assisted Extraction (EAE) | Environmentally friendly, high specificity, can improve yield by breaking down cell walls.[2] | Astragalosides III and IV: Yields of 0.103 mg/g and 0.325 mg/g respectively, representing a significant increase compared to methods without enzyme pretreatment. |
| Supercritical Fluid Extraction (SFE) | "Green" technology using non-toxic solvents (e.g., CO2), high selectivity, solvent-free extract.[3] | Astragaloside IV: Optimal parameters identified, demonstrating the method's reliability and stability. |
| Conventional Solvent Extraction (e.g., Reflux, Maceration) | Simple, low-cost equipment. | Astragaloside IV: Optimized ethanol reflux extraction yielded 0.261%.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient extraction. Below are representative protocols for various extraction techniques, primarily optimized for astragalosides.
Microwave-Assisted Extraction (MAE) of Astragalosides
This protocol was optimized for the extraction of four main astragalosides from Radix Astragali.
-
Sample Preparation: Powdered Radix Astragali.
-
Solvent: 80% Ethanol.
-
Solid-to-Liquid Ratio: 1:25 (g/mL).
-
Microwave Power: 700 W.
-
Extraction Temperature: 70°C.
-
Extraction Time: Three cycles of 5 minutes each.[2]
-
Post-Extraction: The extracts are combined, filtered, and the solvent is evaporated. The residue is then reconstituted for analysis.
Ultrasound-Assisted Extraction (UAE) of Polysaccharides
This protocol was optimized for the extraction of polysaccharides from fermented Astragalus membranaceus.
-
Sample Preparation: Fermented Astragalus powder.
-
Solvent: Water.
-
Water-to-Material Ratio: 8 mL/g.
-
Ultrasound Power: 480 W.
-
Extraction Temperature: 50°C.
-
Extraction Time: 60 minutes.
-
Post-Extraction: The extracted liquid is concentrated, and proteins are removed using the Sevage method.
Enzyme-Assisted Extraction (EAE) of Astragalosides
This protocol was optimized for the extraction of Astragalosides III and IV and involves an enzyme pretreatment step.
-
Enzyme: Cellulase.
-
Enzyme Amount: 1.48% (w/w of plant material).
-
Incubation Temperature: 45°C.
-
Pretreatment Condition: Negative pressure of -0.08 MPa.
-
Post-Pretreatment Extraction: Following the enzymatic pretreatment, a conventional solvent extraction is performed.
-
Analysis: The final extract is analyzed for Astragaloside content.
Supercritical Fluid Extraction (SFE) of Astragaloside IV
This protocol outlines the optimal conditions for extracting Astragaloside IV using supercritical CO2.
-
Supercritical Fluid: Carbon Dioxide (CO2).
-
Co-solvent: 95% Ethanol (4 mL/g of raw material).
-
Extraction Pressure: 40 MPa.
-
Extraction Temperature: 45°C.
-
Extraction Time: 2 hours.
-
CO2 Flow Rate: 10 kg/kg ·h.
-
Post-Extraction: The extracted components are separated from the supercritical fluid by depressurization.
Visualizing the Process and Mechanism
To better understand the extraction workflow and the biological activity of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: The EGFR/ERK signaling pathway activated by this compound.[5]
Biological Activity of this compound
This compound has been shown to promote wound healing by activating the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase (ERK) signaling pathway.[5] This activation leads to increased cell proliferation and migration, which are crucial steps in the wound healing process.[5] Furthermore, this compound has been found to ameliorate post-stroke depression by upregulating the NRG-1-mediated MEK/ERK pathway.
Conclusion
While the direct comparison of this compound yields from different extraction methods is hampered by a lack of specific data, the information available for related compounds suggests that modern techniques like MAE and UAE offer superior efficiency. The choice of method will ultimately depend on the specific research or production goals, available equipment, and desired scale of operation. The detailed protocols and workflow provided in this guide serve as a valuable starting point for the extraction of this promising bioactive compound. Further research is warranted to specifically quantify this compound yields from these diverse extraction techniques to enable a more direct and robust comparison.
References
- 1. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous Determination of Five Astragalosides in Astragali Radix and Jinqi Jiangtang Tablet by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]
- 4. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Astragaloside VI in Neuronal Cell Lines: A Comparative Analysis of its Neuroprotective Effects
A comprehensive review of the experimental evidence reveals the multifaceted neuroprotective and neuroregenerative potential of Astragaloside VI across various neuronal cell models. This guide synthesizes the current understanding of its mechanisms of action, providing a comparative analysis of its effects on cell viability, apoptosis, and neurite outgrowth, supported by detailed experimental protocols and signaling pathway visualizations.
This compound, a key active compound derived from Radix Astragali, is emerging as a promising therapeutic agent for neurological disorders. Studies across different neuronal cell lines, including PC12, SH-SY5Y, and primary neural stem cells (NSCs), have demonstrated its capacity to mitigate neuronal damage and promote regeneration. This guide provides a comparative overview of its efficacy and underlying molecular mechanisms.
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been quantified across several key parameters. The following table summarizes the significant findings in different neuronal cell lines.
| Cell Line | Model of Injury | Key Outcomes | This compound Concentration(s) | Key Findings |
| PC12 | Corticosterone (CORT)-induced depression model | Cell Viability, Apoptosis, Neurotransmitter Levels | Not specified in abstract | Significantly attenuated CORT-induced apoptotic cell death and increased levels of dopamine (DA) and 5-hydroxytryptamine (5-HT).[1] |
| Neural Stem Cells (NSCs) | In vitro culture | Proliferation, Self-renewal | Not specified in abstract | Enhanced NSC self-renewal and proliferation without affecting differentiation.[2][3] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂)-induced oxidative stress | Apoptosis, Protein Expression | 50, 100, and 200 mg/l | Pre-treatment for 24 hours concentration-dependently prevented H₂O₂-induced apoptosis.[4] |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA)-induced Parkinson's model | Cell Viability, Inflammation, Oxidative Stress, Apoptosis | 25, 50, and 100 μM | Improved cell viability, reduced inflammatory and oxidative stress markers, and decreased the apoptosis rate.[5] |
| SH-SY5Y | 1-methyl-4-phenylpyridinium (MPP⁺)-induced Parkinson's model | Cell Viability, Apoptosis, ROS Production | Not specified in abstract | Significantly reversed the loss of cell viability, nuclear condensation, and intracellular ROS generation.[6] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. In PC12 cells, it has been shown to upregulate the Neuregulin-1 (NRG-1) mediated MEK/ERK pathway, which is crucial for cell survival and differentiation.[1] In neural stem cells, this compound activates the Epidermal Growth Factor Receptor (EGFR)/Mitogen-activated Protein Kinase (MAPK) signaling cascade, promoting neurogenesis.[2][3]
A closely related compound, Astragaloside IV, has been more extensively studied and its mechanisms may offer insights into this compound's actions. In SH-SY5Y cells, Astragaloside IV has been shown to activate the JAK2/STAT3 pathway to protect against 6-OHDA-induced damage and inhibit the Bax-mediated pathway and ROS production in response to MPP+ toxicity.[6][7] It also attenuates neuroinflammation by suppressing the NFκB/NLRP3 inflammasome signaling pathway in BV2 microglia.[8]
References
- 1. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Astragaloside IV prevents MPP⁺-induced SH-SY5Y cell death via the inhibition of Bax-mediated pathways and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Studies of Astragaloside IV for Post-Stroke Recovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo studies on Astragaloside IV (AS-IV) for post-stroke recovery, offering objective performance data alongside alternative therapeutic strategies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate the replication and advancement of research in this critical area.
Astragaloside IV: A Promising Neuroprotective Agent
Astragaloside IV, a saponin isolated from Astragalus membranaceus, has emerged as a promising candidate for post-stroke therapy. Numerous in vivo studies have demonstrated its neuroprotective effects, attributed to its anti-inflammatory, anti-apoptotic, and anti-oxidative properties. This section summarizes the key quantitative data from these studies and outlines the experimental methodologies employed.
Quantitative Data Summary
The efficacy of Astragaloside IV in animal models of stroke has been quantified through various metrics, including neurological deficit scores, infarct volume reduction, and changes in brain water content. The following tables present a consolidated view of these findings.
Table 1: Effect of Astragaloside IV on Neurological Deficit Scores
| Animal Model | Dosage (mg/kg) | Administration Route | Assessment Time Point | Neurological Score Improvement | Reference |
| Rat (MCAO) | 20 | Intraperitoneal | 72 hours | Significant decrease in neurological deficit scores | [1] |
| Rat (MCAO) | 20 | Intraperitoneal | 24 hours | 42.3% decrease in mNSS score | [2][3] |
| Rat (MCAO) | Not Specified | Not Specified | 24 hours | Significant decrease in neurological score | [4] |
| Mouse (dMCAO) | 20, 40 | Once daily for 14 days | 14, 21, 28 days | Significant improvement in rotarod test and lower mNSS scores | [5] |
Table 2: Effect of Astragaloside IV on Infarct Volume and Brain Edema
| Animal Model | Dosage (mg/kg) | Administration Route | Assessment Time Point | Infarct Volume Reduction (%) | Brain Water Content Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat (MCAO) | 20 | Intraperitoneal | 72 hours | Significant reduction | Significant reduction |[1] | | Rat (MCAO) | 20 | Intraperitoneal | 24 hours | 58.8% | Not Specified |[2][3] | | Rat (MCAO) | Not Specified | Not Specified | 24 hours | From 25.79% to 16.54% | Not Specified |[4] | | Rat (MCAO) | Not Specified | Not Specified | 7 days | Significant reduction | Not Specified |[6] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed protocols for the key experiments are provided below.
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium). Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90 or 120 minutes) to induce ischemia.
-
For reperfusion, the suture is withdrawn.
-
-
Confirmation of Ischemia: Successful occlusion is often confirmed by observing a decrease in cerebral blood flow using laser Doppler flowmetry.
2. Neurological Deficit Scoring
Neurological function is assessed using scoring systems like the modified Neurological Severity Score (mNSS) or the Bederson score.[2][7][8]
-
mNSS (0-18 scale): This composite score evaluates motor, sensory, reflex, and balance functions. A higher score indicates greater neurological impairment.
-
Bederson Score (0-3 or 0-5 scale): This scale primarily assesses motor deficits, such as forelimb flexion and circling behavior.[2][7][8]
3. Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarcted brain tissue.
-
At the end of the experiment, animals are euthanized, and their brains are rapidly removed.
-
The brains are sectioned coronally (e.g., 2 mm thick).
-
Sections are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The stained sections are photographed, and the infarct area is measured using image analysis software. The infarct volume is calculated by integrating the infarct areas of all slices.[9][10][11]
Signaling Pathways Implicated in Astragaloside IV's Neuroprotection
The neuroprotective effects of Astragaloside IV are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential targets for novel therapeutic interventions.
1. PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell survival, proliferation, and angiogenesis. AS-IV has been shown to activate this pathway, promoting neuroprotection and post-stroke recovery.[5]
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. Manual versus Automated Rodent Behavioral Assessment: Comparing Efficacy and Ease of Bederson and Garcia Neurological Deficit Scores to an Open Field Video-Tracking System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
Does Astragaloside VI have synergistic effects with other compounds
An Essential Guide for Researchers and Drug Development Professionals
Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, is gaining significant attention in the scientific community for its potent therapeutic properties. Beyond its individual efficacy, a growing body of evidence highlights its remarkable synergistic effects when combined with other therapeutic agents across various disease models, including cancer, diabetes, and neurological disorders. This guide provides a comprehensive comparison of Astragaloside IV's synergistic activities, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and drug development.
Synergistic Antitumor Effects of Astragaloside IV
Astragaloside IV has demonstrated the ability to enhance the efficacy of conventional chemotherapies and immunotherapies, offering a promising strategy to overcome drug resistance and improve patient outcomes.
Combination with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
The combination of Astragaloside IV and the chemotherapeutic drug cisplatin has shown significant synergistic effects in preclinical models of NSCLC.[1] This synergy is largely attributed to AS-IV's ability to increase the chemosensitivity of cancer cells to cisplatin.[1][2]
Experimental Data Summary:
| Treatment Group | Cell Viability (A549Cis cells) | Apoptosis Rate (A549Cis cells) | Key Molecular Changes |
| Cisplatin (20 µM) | ~80% | ~10% | Increased GRP78 and Beclin1 |
| AS-IV (10 ng/mL) + Cisplatin (20 µM) | Decreased | Increased | Inhibited GRP78 and Beclin1 expression |
| AS-IV (20 ng/mL) + Cisplatin (20 µM) | Further Decreased | Further Increased | Dose-dependent inhibition of GRP78 and Beclin1 |
| AS-IV (40 ng/mL) + Cisplatin (20 µM) | Significantly Decreased | Significantly Increased | Strong inhibition of GRP78 and Beclin1 |
Note: Data are synthesized from findings presented in the cited literature.[2][3] A549Cis cells are cisplatin-resistant NSCLC cells.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Lines: Cisplatin-resistant human NSCLC cell lines A549Cis and H1299Cis were used.[3]
-
Treatment: Cells were treated with 20 µM cisplatin in combination with varying concentrations of Astragaloside IV (0, 10, 20, 40 ng/mL).[2][3]
-
Cell Viability Assay: Cell viability was assessed using the CCK-8 assay following treatment.[3]
-
Apoptosis Assay: Cell apoptosis was quantified by flow cytometry.[3]
-
Western Blot Analysis: The expression levels of proteins related to endoplasmic reticulum stress (GRP78) and autophagy (Beclin1) were determined by Western blot.[3]
Signaling Pathway:
The synergistic effect of Astragaloside IV with cisplatin in NSCLC is partly mediated by the suppression of endoplasmic reticulum (ER) stress and autophagy. Cisplatin can induce ER stress and autophagy, which may contribute to chemoresistance. Astragaloside IV counteracts this by inhibiting the expression of key proteins in these pathways, such as GRP78 and Beclin1, thereby sensitizing the cancer cells to cisplatin-induced apoptosis.[3]
Combination with Curcumin in Hepatocellular Carcinoma (HCC)
The combination of Astragaloside IV and curcumin, a natural polyphenol, exhibits synergistic inhibitory effects on tumor growth and angiogenesis in an orthotopic nude-mouse model of human hepatocellular carcinoma.[4][5]
Experimental Data Summary:
| Treatment Group | Mean Tumor Weight (g) | Tumor Inhibition Rate | Microvessel Count | Angiogenic Factor Expression (VEGF, FGF-2, MMP-2, HGF) |
| Vehicle Control | 1.8 ± 0.3 | - | High | High |
| AS-IV (20 mg/kg) | 1.3 ± 0.2 | 27.8% | Reduced | Reduced |
| Curcumin (100 mg/kg) | 1.1 ± 0.2 | 38.9% | Reduced | Reduced |
| AS-IV + Curcumin | 0.7 ± 0.1*# | 61.1% | Significantly Reduced | Significantly Reduced |
*p<0.05 vs. Vehicle Control. #p<0.05 vs. individual treatments. Data synthesized from the cited study.[5]
Experimental Protocol: Orthotopic HCC Mouse Model
-
Animal Model: Nude mice with orthotopically implanted HepG2 human hepatocellular carcinoma cells were used.[5]
-
Treatment: Mice were treated with vehicle control (normal saline), cisplatin (2 mg/kg, as a positive control), Astragaloside IV (20 mg/kg), curcumin (100 mg/kg), or a combination of AS-IV and curcumin.[5]
-
Tumor Growth Assessment: Tumor weight was measured at the end of the experiment.[5]
-
Angiogenesis Analysis: Tumor microvessel density was assessed by CD34 staining. The expression of angiogenic factors was determined by appropriate molecular biology techniques.[5]
-
Statistical Analysis: One-way ANOVA was used for comparisons between groups.[4]
Signaling Pathway:
The synergistic anti-angiogenic effect of Astragaloside IV and curcumin in HCC is associated with the downregulation of key angiogenic factors such as VEGF, FGF-2, MMP-2, and HGF. Additionally, the combination therapy upregulates the tumor-suppressive microRNA miR-122 and downregulates the oncogenic miR-221, further contributing to the inhibition of angiogenesis and tumor growth.[4]
Combination with Anti-PD-1 Therapy in Lung Cancer
Astragaloside IV demonstrates a synergistic antitumor effect when combined with anti-PD-1 immunotherapy in a Lewis lung carcinoma (LLC) mouse model.[6][7] This combination enhances the immune response within the tumor microenvironment.
Experimental Data Summary:
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | M1 Macrophage Marker (mCD86) | M2 Macrophage Marker (mCD206) | T Cell Activation Marker (mCD69) |
| Control | High | High | Low | High | Low |
| Anti-PD-1 | Reduced | Reduced | Increased | Reduced | Increased |
| AS-IV | Reduced | Reduced | Increased | Reduced | Increased |
| AS-IV + Anti-PD-1 | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Increased |
Note: Data are synthesized from findings presented in the cited literature.[7]
Experimental Protocol: LLC Mouse Model
-
Animal Model: C57BL/6J mice were subcutaneously injected with Lewis lung carcinoma (LLC) cells.[7]
-
Treatment: After tumor establishment, mice were treated with anti-mPD-1 antibody, Astragaloside IV, or a combination of both.[6]
-
Tumor Assessment: Tumor volume and weight were measured at the end of the study.[7]
-
Immunohistochemistry and Immunofluorescence: Tumor tissues were analyzed for cell proliferation (Ki-67), apoptosis (TUNEL), and the infiltration of immune cells (macrophages and T cells) using immunofluorescence staining.[7]
Signaling Pathway:
The synergy between Astragaloside IV and anti-PD-1 therapy is associated with the remodeling of the tumor microenvironment. The combination treatment promotes the polarization of macrophages towards the antitumor M1 phenotype and enhances the activation of T cells.[6][7] Mechanistically, this combination further reduces the phosphorylation of PI3K, Akt, and ERK in tumor tissues compared to single treatments, suggesting the involvement of these pro-survival signaling pathways.[6]
Synergistic Effects of Astragaloside IV in Other Diseases
Combination with Metformin in Type 2 Diabetes
An oral solution containing Astragalus (of which AS-IV is a key component) acts synergistically with metformin to improve metabolic parameters in a type 2 diabetes (T2D) mouse model.[8]
Experimental Data Summary:
| Treatment Group | Fasting Blood Glucose | HDL-C | ALT | Hepatic Glycogen | Gut Microbiota Diversity |
| Metformin (MF) | Reduced | Lower | - | - | Reduced |
| Astragalus Oral Solution (OS) | Reduced | Improved | Improved | Improved | Improved |
| OS + MF | Significantly Reduced | Improved | Improved | Improved | Significantly Improved |
Note: Data synthesized from the cited study.[8]
Experimental Protocol: T2D Mouse Model
-
Animal Model: A type 2 diabetes mouse model was utilized.[8]
-
Treatment: Mice were treated with metformin, an Astragalus compound oral solution, or a combination of both.[8]
-
Metabolic Assessment: Fasting blood glucose, HDL-C, ALT, and hepatic glycogen levels were measured.[8]
-
Gut Microbiota Analysis: The composition and diversity of the gut microbiota were analyzed.[8]
Mechanism of Synergy:
The combination of the Astragalus oral solution and metformin leads to better regulation of glucose and lipid metabolism and protection of multiple organs compared to metformin alone. A key aspect of this synergy is the significant improvement in the composition and diversity of the gut microbiota.[8]
Combination with Ginsenoside Rg1 in Neuroprotection
Astragaloside IV and Ginsenoside Rg1, when combined in a 1:1 ratio based on their IC50 values, exhibit a synergistic inhibitory effect on autophagic injury in PC12 cells induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a model for cerebral ischemia.[9]
Experimental Data Summary:
| Treatment Group | Cell Survival | LDH Leakage | Autophagosomes | p-PI3K I, p-Akt, p-mTOR | Beclin-1 |
| OGD/R | Decreased | Increased | Increased | - | Increased |
| AS-IV | Increased | Decreased | Reduced | - | Suppressed |
| Ginsenoside Rg1 | Increased | Decreased | Reduced | Increased | - |
| AS-IV + Ginsenoside Rg1 (1:1) | Synergistically Increased | Synergistically Decreased | Synergistically Reduced | Synergistically Increased | Synergistically Suppressed |
Note: Data synthesized from the cited study.[9]
Experimental Protocol: In Vitro Ischemia Model
-
Cell Model: PC12 cells were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic injury.[9]
-
Treatment: Cells were treated with Astragaloside IV, Ginsenoside Rg1, or a combination at different ratios.[9]
-
Synergy Analysis: The nature of the interaction was determined using the Isobologram method.[9]
-
Mechanism Investigation: The involvement of the PI3K/Akt/mTOR and Beclin-1 signaling pathways was assessed by measuring the phosphorylation and expression of key proteins.[9]
Signaling Pathway:
The synergistic neuroprotective effect of Astragaloside IV and Ginsenoside Rg1 is associated with the dual regulation of autophagy-related signaling pathways. The combination enhances the activation of the pro-survival PI3K/Akt/mTOR pathway while simultaneously suppressing the expression of the autophagy-promoting protein Beclin-1.[9]
Conclusion
The presented evidence strongly supports the role of Astragaloside IV as a potent synergistic agent in combination therapies for a range of diseases. Its ability to enhance the efficacy of existing drugs, overcome resistance mechanisms, and modulate key signaling pathways makes it a highly attractive candidate for further investigation and development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of Astragaloside IV-based combination therapies. The visualization of the signaling pathways aims to facilitate a deeper understanding of the molecular mechanisms underlying these synergistic effects. Future clinical studies are warranted to translate these promising preclinical findings into novel and effective therapeutic strategies.
References
- 1. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Enhances Cisplatin Chemosensitivity in Non-Small Cell Lung Cancer Cells Through Inhibition of B7-H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV sensitizes non-small cell lung cancer cells to cisplatin by suppressing endoplasmic reticulum stress and autophagy - Lai - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Synergistic Inhibitory Effect of Traditional Chinese Medicine Astragaloside IV and Curcumin on Tumor Growth and Angiogenesis in an Orthotopic Nude-Mouse Model of Human Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. Synergistic Inhibitory Effect of Traditional Chinese Medicine Astragaloside IV and Curcumin on Tumor Growth and Angiogenesis in an Orthotopic Nude-Mouse Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV augments anti-PD-1 therapy to suppress tumor growth in lung cancer by remodeling the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV augments anti-PD-1 therapy to suppress tumor growth in lung cancer by remodeling the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synergism and mechanism of Astragaloside IV combined with Ginsenoside Rg1 against autophagic injury of PC12 cells induced by oxygen glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Astragaloside IV's Anti-inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Astragaloside IV (AS-IV) against established anti-inflammatory agents: the corticosteroid dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and celecoxib. The information presented is collated from various independent studies to aid in the evaluation of AS-IV's potential as a therapeutic agent.
Executive Summary
Astragaloside IV, a primary active constituent of Astragalus membranaceus, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide presents a comparative analysis of AS-IV's efficacy against dexamethasone, indomethacin, and celecoxib, supported by quantitative data and detailed experimental protocols.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies comparing the anti-inflammatory effects of Astragaloside IV with dexamethasone, indomethacin, and celecoxib.
Table 1: Comparison of Astragaloside IV and Dexamethasone in an Ovalbumin (OVA)-Induced Murine Model of Asthma
| Parameter | Treatment Group | Dose | Result | Percentage Inhibition/Reduction vs. OVA Group |
| Airway Hyperresponsiveness (AHR) (Penh value at 25 mg/mL methacholine) | OVA | - | 4.5 ± 0.5 | - |
| AS-IV | 40 mg/kg | 2.5 ± 0.4 | ~44% | |
| Dexamethasone | 1 mg/kg | 2.2 ± 0.3 | ~51% | |
| Inflammatory Cell Infiltration (Total cells in BALF, x10⁵) | OVA | - | 58.5 ± 6.2 | - |
| AS-IV | 40 mg/kg | 35.2 ± 4.1 | ~40% | |
| Dexamethasone | 1 mg/kg | 25.8 ± 3.5 | ~56% | |
| IL-4 in BALF (pg/mL) | OVA | - | 85.6 ± 9.3 | - |
| AS-IV | 40 mg/kg | 55.1 ± 6.8 | ~36% | |
| Dexamethasone | 1 mg/kg | 42.3 ± 5.5 | ~51% | |
| IL-5 in BALF (pg/mL) | OVA | - | 112.4 ± 12.5 | - |
| AS-IV | 40 mg/kg | 75.3 ± 8.9 | ~33% | |
| Dexamethasone | 1 mg/kg | 58.6 ± 7.2 | ~48% | |
| IL-17 in BALF (pg/mL) | OVA | - | 158.2 ± 15.1 | - |
| AS-IV | 40 mg/kg | 105.4 ± 11.2 | ~33% | |
| Dexamethasone | 1 mg/kg | 88.9 ± 9.8 | ~44% |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD. *p < 0.05 compared to the OVA group.
Table 2: Comparison of Astragaloside IV and Indomethacin in an Indomethacin-Induced Intestinal Inflammation Rat Model
| Parameter | Treatment Group | Dose | Result (Mean ± SD) | Percentage Inhibition/Reduction vs. Indomethacin Group |
| Ulcer Index (mm) | Indomethacin | 35 mg/kg | 18.5 ± 2.1 | - |
| AS-IV | 40 mg/kg | 8.2 ± 1.5 | ~56% | |
| IL-1β in intestinal tissue (pg/mg protein) | Indomethacin | 35 mg/kg | 254.3 ± 28.7 | - |
| AS-IV | 40 mg/kg | 135.8 ± 15.2 | ~47% | |
| IL-18 in intestinal tissue (pg/mg protein) | Indomethacin | 35 mg/kg | 312.6 ± 35.1 | - |
| AS-IV | 40 mg/kg | 168.4 ± 19.3 | ~46% | |
| NLRP3 protein expression (relative to control) | Indomethacin | 35 mg/kg | 3.8 ± 0.4 | - |
| AS-IV | 40 mg/kg | 1.9 ± 0.2 | ~50% |
*p < 0.05 compared to the Indomethacin group.
Table 3: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Astragaloside IV | >100 | ~25 | >4 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.04 | 375 |
*IC₅₀ values are approximate and collated from multiple sources for comparative purposes. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. A higher number signifies greater COX-2 selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Astragaloside IV and a general workflow for its in vitro anti-inflammatory assessment.
Caption: Astragaloside IV inhibits inflammatory signaling pathways.
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of Astragaloside IV (e.g., 10, 50, 100 µg/mL), dexamethasone (e.g., 1, 10, 100 nM), indomethacin (e.g., 1, 10, 50 µM), or celecoxib (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours for cytokine production).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
-
Protein Extraction and Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, JNK, ERK, and p65 (NF-κB). Typical antibody dilutions range from 1:1000 to 1:2000.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000) for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
-
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment:
-
Cells are grown on glass coverslips in 24-well plates.
-
Following pre-treatment with the test compounds and stimulation with LPS, the cells are fixed with 4% paraformaldehyde for 15 minutes.
-
-
Immunostaining:
-
The fixed cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
After blocking with 1% BSA in PBS for 30 minutes, the cells are incubated with a primary antibody against NF-κB p65 (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C.
-
The cells are then washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, 1:500 dilution) for 1 hour in the dark.
-
The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
-
Microscopy and Analysis:
-
The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
-
The nuclear translocation of p65 is quantified by observing the co-localization of the green fluorescence (p65) and blue fluorescence (DAPI).
-
Conclusion
The compiled data indicates that Astragaloside IV exhibits potent anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Its efficacy is comparable to that of dexamethasone in certain models of allergic airway inflammation and superior to indomethacin in mitigating NSAID-induced intestinal damage. While direct comparative data with celecoxib on COX-2 inhibition is still emerging, preliminary findings suggest that AS-IV's mechanism is distinct from selective COX-2 inhibitors. The detailed experimental protocols provided herein offer a framework for the independent verification and further exploration of Astragaloside IV's anti-inflammatory potential. These findings support the continued investigation of Astragaloside IV as a promising candidate for the development of novel anti-inflammatory therapies.
A Preclinical Showdown: Astragaloside IV and VI Versus Conventional Antidepressants
For researchers and drug development professionals, the quest for novel antidepressants with improved efficacy and fewer side effects is a continuous endeavor. In this guide, we provide an objective comparison of the preclinical performance of Astragaloside IV (AS-IV) and Astragaloside VI (AsVI), natural compounds derived from Astragalus membranaceus, against conventional antidepressants. This analysis is supported by experimental data from various preclinical models of depression.
Executive Summary
Preclinical evidence suggests that Astragaloside IV (AS-IV) exhibits significant antidepressant-like effects, often comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The primary mechanism of action for AS-IV appears to be its potent anti-inflammatory and neuroprotective properties, a distinct approach from the monoamine modulation of most conventional antidepressants. Data on this compound (AsVI) is more limited but indicates potential efficacy in the specific context of post-stroke depression, also linked to neuroprotective and neurotransmitter-modulating effects. This guide synthesizes the available quantitative data, details the experimental methodologies, and visualizes the key signaling pathways to offer a comprehensive comparison for future research and development.
Data Presentation: Behavioral and Neurobiological Outcomes
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of Astragalosides with conventional antidepressants on behavioral despair, anhedonia, and key molecular markers of depression.
Table 1: Effects of Astragaloside IV vs. Fluoxetine on Depressive-Like Behaviors in Mice
| Treatment Group | Forced Swim Test (Immobility Time in s) | Tail Suspension Test (Immobility Time in s) | Sucrose Preference Test (%) | Animal Model | Reference |
| Control | ~110 | ~125 | ~85% | Repeated Restraint Stress (RRS) | [1] |
| RRS Model | ~180 | ~190 | ~60% | Repeated Restraint Stress (RRS) | [1] |
| RRS + AS-IV (16 mg/kg) | ~140 | ~160 | ~70% | Repeated Restraint Stress (RRS) | [1] |
| RRS + AS-IV (32 mg/kg) | ~120 | ~145 | ~78% | Repeated Restraint Stress (RRS) | [1] |
| RRS + AS-IV (64 mg/kg) | ~130 | ~150 | ~75% | Repeated Restraint Stress (RRS) | [1] |
| RRS + Fluoxetine (20 mg/kg) | ~125 | ~155 | ~77% | Repeated Restraint Stress (RRS) | [1] |
| Control | ~100 | ~130 | Not Reported | LPS-Induced Depression | [1] |
| LPS Model | ~180 | ~200 | Not Reported | LPS-Induced Depression | [1] |
| LPS + AS-IV (20 mg/kg) | ~130 | ~150 | Not Reported | LPS-Induced Depression | [1] |
| LPS + AS-IV (40 mg/kg) | ~120 | ~165 (not significant) | Not Reported | LPS-Induced Depression | [1] |
| LPS + Fluoxetine (20 mg/kg) | ~125 | ~170 (not significant) | Not Reported | LPS-Induced Depression | [1] |
Table 2: Effects of Astragaloside IV vs. Fluoxetine on Neuroinflammatory Markers in the Hippocampus of Mice
| Treatment Group | TNF-α Expression (relative to control) | IL-1β Expression (relative to control) | NLRP3 Inflammasome Activation (relative to control) | Animal Model | Reference |
| LPS Model | Significantly Increased | Significantly Increased | Significantly Increased | LPS-Induced Depression | [1][2] |
| LPS + AS-IV (20 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | LPS-Induced Depression | [1][2] |
| LPS + AS-IV (40 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | LPS-Induced Depression | [1][2] |
| LPS + Fluoxetine (20 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | LPS-Induced Depression | [1][2] |
Table 3: Effects of this compound on Post-Stroke Depression-Like Behaviors and Neurotransmitters in Rats
| Treatment Group | Sucrose Preference Test (%) | Forced Swim Test (Immobility Time in s) | Hippocampal 5-HT levels | Hippocampal DA levels | Animal Model | Reference |
| Sham | ~85% | ~60 | Normal | Normal | MCAO + CUMS | [3][4] |
| PSD Model | ~50% | ~150 | Decreased | Decreased | MCAO + CUMS | [3][4] |
| PSD + AsVI (low dose) | ~65% | ~110 | Increased | Increased | MCAO + CUMS | [3][4] |
| PSD + AsVI (high dose) | ~75% | ~80 | Significantly Increased | Significantly Increased | MCAO + CUMS | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Animal Models of Depression
-
Repeated Restraint Stress (RRS) Model: Male ICR mice are subjected to restraint in a 50 ml conical tube for 6 hours daily for 21 consecutive days. This chronic stressor induces depressive-like behaviors such as anhedonia and behavioral despair.[1]
-
Lipopolysaccharide (LPS)-Induced Depression Model: Male ICR mice are administered LPS (1 mg/kg, i.p.) to induce a neuroinflammatory response that results in depressive-like behaviors. Behavioral tests are typically conducted 24 hours after LPS injection.[1][2]
-
Middle Cerebral Artery Occlusion (MCAO) with Chronic Unpredictable Mild Stress (CUMS) for Post-Stroke Depression (PSD): Male Sprague-Dawley rats first undergo MCAO to induce a stroke. Following a recovery period, the rats are subjected to a CUMS protocol for several weeks. The CUMS regimen includes a variety of mild, unpredictable stressors such as cage tilt, wet bedding, and altered light/dark cycles to induce a depressive-like state.[3][4]
Behavioral Tests
-
Forced Swim Test (FST): Mice are placed individually in a cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 23-25°C for 6 minutes. The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.[1][5]
-
Tail Suspension Test (TST): Mice are suspended by their tails from a ledge using adhesive tape, at a height of 50 cm above the floor, for a 6-minute session. The total time the animal remains immobile is measured. A decrease in immobility is interpreted as an antidepressant-like effect.[1][6]
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Rodents are deprived of food and water for a period and then presented with two pre-weighed bottles, one containing a 1% sucrose solution and the other containing plain water. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. An increase in sucrose preference suggests an amelioration of anhedonia.[1]
Visualizing the Mechanisms: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Astragaloside IV and conventional antidepressants.
Caption: Proposed anti-inflammatory pathway of Astragaloside IV in ameliorating depressive-like behaviors.
Caption: Simplified signaling pathway of conventional antidepressants (SSRIs/TCAs).
Conclusion
Astragaloside IV demonstrates compelling antidepressant-like activity in preclinical models, with an efficacy comparable to fluoxetine in some paradigms.[1] Its unique anti-inflammatory mechanism, targeting the PPARγ/NF-κB/NLRP3 inflammasome axis, presents a promising alternative to the monoaminergic-focused mechanisms of conventional antidepressants.[1][2] The limited data on this compound suggests it may also hold therapeutic potential, particularly in the context of post-stroke depression, by modulating neurotransmitter levels and promoting neuroprotection.[3][4] Further research, including direct head-to-head comparisons with a broader range of conventional antidepressants and exploration in different preclinical models, is warranted to fully elucidate the therapeutic potential of these natural compounds. The distinct mechanisms of action of Astragalosides may offer new avenues for the development of novel antidepressants with potentially faster onset of action and improved side-effect profiles.
References
- 1. Astragaloside IV ameliorates neuroinflammation-induced depressive-like behaviors in mice via the PPARγ/NF-κB/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV ameliorates neuroinflammation-induced depressive-like behaviors in mice via the PPARγ/NF-κB/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway [ouci.dntb.gov.ua]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial vs. In-House Extracted Astragaloside IV: Purity and Bioactivity
For researchers in drug discovery and natural product chemistry, the source of a bioactive compound is a critical determinant of experimental reproducibility and success. Astragaloside IV, a key active saponin from Astragalus membranaceus, is widely studied for its diverse pharmacological effects, including anti-inflammatory, cardioprotective, and neuroprotective properties. This guide provides a comparative evaluation of commercially available Astragaloside IV versus a representative in-house extraction and purification, focusing on purity and biological activity.
Data Presentation: Purity and Yield Comparison
The purity of Astragaloside IV is paramount for obtaining reliable and reproducible results in preclinical studies. While commercial suppliers offer high-purity standards, in-house extraction provides a potentially more cost-effective alternative for large-scale studies, albeit with variability in yield and final purity. The following table summarizes the expected purity and yield from both sources.
| Parameter | Commercial Astragaloside IV | In-House Extraction & Purification |
| Purity (by HPLC) | Typically ≥98%[1] | 95% to >99% (variable)[2][3][4] |
| Typical Yield | Not Applicable | 0.08% to >0.1% from raw material (variable)[3] |
| Form | White crystalline powder | White crystalline powder |
| Cost | Higher per milligram | Lower per milligram (excluding labor and equipment) |
| Quality Control | Certificate of Analysis provided | Dependent on in-house analytical capabilities |
Experimental Protocols
To provide a framework for evaluating the purity and bioactivity of Astragaloside IV from different sources, detailed experimental protocols for extraction, purity assessment, and a relevant bioactivity assay are provided below.
In-House Extraction and Purification of Astragaloside IV
This protocol describes a common method for extracting and purifying Astragaloside IV from the dried roots of Astragalus membranaceus. This method involves an alkaline hydrolysis step to convert other astragalosides into Astragaloside IV, thereby increasing the yield.[3][4][5]
Materials:
-
Dried roots of Astragalus membranaceus, powdered
-
80% Ethanol
-
Sodium Hydroxide (NaOH)
-
n-Butanol
-
Ethyl Acetate
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
Extraction: Reflux the powdered Astragalus root with 80% ethanol. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
Alkaline Hydrolysis: Dissolve the crude extract in water and add a 1% NaOH solution. Heat the mixture to hydrolyze other astragalosides into Astragaloside IV.
-
Liquid-Liquid Extraction: Neutralize the solution and perform liquid-liquid extraction with n-butanol. The n-butanol phase will contain the saponins.
-
Purification: Concentrate the n-butanol extract and subject it to silica gel column chromatography. Elute with a gradient of ethyl acetate and methanol to separate Astragaloside IV.
-
Crystallization: Collect the fractions containing Astragaloside IV and recrystallize from methanol to obtain a purified white crystalline powder.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of both commercial and in-house extracted Astragaloside IV can be determined using HPLC with an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205 nm), as Astragaloside IV lacks a strong chromophore.[6][7]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD or UV-Vis at 205 nm
-
Standard: A certified reference standard of Astragaloside IV
Procedure:
-
Standard Preparation: Prepare a stock solution of the Astragaloside IV reference standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial or in-house extracted Astragaloside IV in methanol.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of Astragaloside IV in the sample chromatogram and calculate the purity based on the calibration curve generated from the reference standard.
Bioactivity Assay: Inhibition of LPS-Induced Inflammation in Macrophages
A key biological activity of Astragaloside IV is its anti-inflammatory effect, which can be assessed by its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10][11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS
-
Astragaloside IV (commercial and in-house extracted)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS until they reach 80% confluency.
-
Cell Plating: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of commercial or in-house extracted Astragaloside IV for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α and IL-6 in the Astragaloside IV-treated groups to the LPS-only control group to determine the inhibitory effect.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical comparison of commercial vs. in-house Astragaloside IV.
Caption: Workflow for assessing the anti-inflammatory activity of Astragaloside IV.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of astragaloside IV from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101775056B - Method for extracting, separating and purifying Astragaloside IV from Astragalus mongholicus - Google Patents [patents.google.com]
- 4. CN102093456B - Method for extracting astragaloside IV from astragalus - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Astragaloside IV inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Astragaloside IV alleviates lipopolysaccharide‐induced preeclampsia‐like phenotypes via suppressing the inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV attenuates lipopolysaccharide induced liver injury by modulating Nrf2-mediated oxidative stress and NLRP3-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Astragaloside VI
Disclaimer: No specific Safety Data Sheet (SDS) for Astragaloside VI is readily available. The following guidance is based on the safety data for the structurally similar compound, Astragaloside IV, and general principles of safe laboratory practice for handling chemical compounds of this nature. Researchers should always perform their own risk assessment before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[1][2] Therefore, it is prudent to handle it with care, employing standard laboratory precautions.
Summary of Key Hazards (based on Astragaloside IV data):
| Hazard Type | Description |
| Acute Toxicity | Not classified as acutely toxic. |
| Skin Corrosion/Irritation | Not classified as a skin irritant. |
| Eye Damage/Irritation | Not classified as an eye irritant. |
| Respiratory/Skin Sensitization | No sensitizing effects are known. |
| Carcinogenicity/Mutagenicity | Not classified as carcinogenic or mutagenic. |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be used. | To prevent inhalation of dust. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of experiments.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound in a well-ventilated area.
-
Handle the powder carefully to avoid generating dust.
-
Use a chemical fume hood if there is a risk of aerosolization.
-
Wash hands thoroughly after handling.
2. Solution Preparation:
-
This compound is often dissolved in organic solvents like DMSO for stock solutions.
-
For aqueous buffers, it is sparingly soluble. A common method is to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.
-
It is not recommended to store aqueous solutions for more than one day.
3. Experimental Use (In Vitro):
-
When adding this compound solutions to cell cultures or other experimental systems, use appropriate sterile techniques.
-
Typical concentrations for in vitro studies can range from nanomolar to micromolar.
-
Incubate treated cells or systems under appropriate conditions as dictated by the specific experimental protocol.
4. Spills and Cleanup:
-
In case of a spill, avoid generating dust.
-
Mechanically pick up the solid material (e.g., sweep or vacuum).
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a detergent and water.
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
1. Unused and Waste Material:
-
Dispose of waste this compound in accordance with local, state, and federal regulations.
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
2. Contaminated Materials:
-
Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE in designated chemical waste containers.
-
Contaminated clothing should be laundered separately before reuse.
3. Empty Containers:
-
Empty containers should be rinsed thoroughly before being discarded or recycled, following institutional guidelines.
IV. Visualized Workflows and Pathways
General Laboratory Handling Workflow for this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship for PPE Selection
Caption: Decision logic for selecting appropriate PPE based on potential hazards.
References
- 1. Astragaloside IV ameliorates spinal cord injury through controlling ferroptosis in H2O2-damaged PC12 cells in vitro - Zhou - Annals of Translational Medicine [atm.amegroups.org]
- 2. This compound Promotes Neural Stem Cell Proliferation and Enhances Neurological Function Recovery in Transient Cerebral Ischemic Injury via Activating EGFR/MAPK Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Post-Stroke Depression via Upregulating the NRG-1-Mediated MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
